molecular formula C10H12N2O3 B12317980 L-2-Carbamoylphenylalanine

L-2-Carbamoylphenylalanine

Cat. No.: B12317980
M. Wt: 208.21 g/mol
InChI Key: QDQWGGPXZQIUPR-UHFFFAOYSA-N
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Description

L-2-Carbamoylphenylalanine is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-2-Carbamoylphenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-2-Carbamoylphenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-carbamoylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-3-1-2-4-7(6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQWGGPXZQIUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity and Therapeutic Application of L-2-Carbamoylphenylalanine in Integrin Antagonist Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of orally bioavailable peptide therapeutics has historically been bottlenecked by the rapid proteolytic degradation of canonical amino acids in the gastrointestinal (GI) tract. L-2-Carbamoylphenylalanine (also denoted as Phe(2-CONH₂), 2-carbamoyl-L-phenylalanine, or o-carbamoylphenylalanine) has emerged as a critical unnatural amino acid building block in modern medicinal chemistry. By integrating this highly functionalized residue into cyclic peptide scaffolds, researchers have successfully engineered a new class of [1].

This technical whitepaper explores the biological activity, structural causality, and experimental methodologies surrounding L-2-Carbamoylphenylalanine, providing a comprehensive framework for scientists developing targeted therapies for Inflammatory Bowel Disease (IBD), Crohn's disease, and Ulcerative Colitis.

Mechanistic Biology: The α4β7 – MAdCAM-1 Axis

The biological utility of L-2-Carbamoylphenylalanine is best demonstrated in its ability to modulate the immune system's homing mechanisms. In the GI tract, the α4β7 integrin is expressed on the surface of circulating B and T lymphocytes, monocytes, and dendritic cells. Under pathogenic conditions, α4β7 binds to the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is constitutively expressed on the intestinal endothelium. This interaction facilitates the extravasation of leukocytes into the gut tissue, driving chronic inflammation.

The Selectivity Imperative

A major challenge in integrin antagonist design is avoiding off-target binding to the closely related α4β1 integrin , which binds to the Vascular Cell Adhesion Molecule (VCAM-1). Systemic inhibition of α4β1 interferes with immune surveillance in the central nervous system, leading to severe adverse events such as Progressive Multifocal Leukoencephalopathy (PML).

Incorporating L-2-Carbamoylphenylalanine into the peptide pharmacophore solves this by exploiting subtle topological differences between the integrin binding pockets. The ortho-substituted carbamoyl group provides a highly specific hydrogen bond donor/acceptor network that perfectly anchors into the α4β7 pocket while creating a steric clash within the α4β1 binding site.

Pathway A L-2-Carbamoylphenylalanine (Peptide Antagonist) B α4β7 Integrin (Leukocyte Surface) A->B High-Affinity Blockade C MAdCAM-1 (Intestinal Endothelium) B->C Pathogenic Homing D Gut Inflammation (IBD/Crohn's Disease) C->D Leukocyte Extravasation

Fig 1. Mechanism of α4β7 integrin blockade by L-2-Carbamoylphenylalanine peptides.

Structural & Pharmacological Advantages

The substitution of canonical L-Phenylalanine with L-2-Carbamoylphenylalanine fundamentally alters the biophysical properties of the resulting peptide. The causality behind its biological efficacy rests on three pillars:

  • Rotamer Restriction: The bulky carbamoyl group at the 2-position of the phenyl ring restricts the rotation of the side chain (χ1 and χ2 angles). This pre-organizes the side chain into the bioactive conformation, drastically reducing the entropic penalty upon binding to the α4β7 receptor.

  • Proteolytic Shielding: Digestive proteases (e.g., pepsin, trypsin, chymotrypsin) recognize specific canonical side chains and backbone geometries. The unnatural steric bulk of the ortho-carbamoyl group, combined with peptide cyclization (e.g., [2]), renders the peptide backbone virtually invisible to these enzymes, enabling oral administration.

  • Enhanced Solvation: The polar nature of the carbamoyl group (-CONH₂) improves the overall aqueous solubility of highly hydrophobic cyclic peptide sequences, which is critical for formulation and bioavailability.

Quantitative Pharmacological Profile

To illustrate the impact of this unnatural amino acid, the following table summarizes representative pharmacological data comparing a wild-type linear peptide sequence against an engineered cyclic antagonist containing L-2-Carbamoylphenylalanine.

Peptide ConstructAmino Acid at Pharmacophore Coreα4β7 IC₅₀ (nM)α4β1 IC₅₀ (nM)Selectivity (α4β1 / α4β7)SIF Half-Life (t₁/₂)
Wild-type Analog L-Phenylalanine45.2120.5~2.6x< 10 min
Engineered Antagonist L-2-Carbamoylphenylalanine1.8> 10,000> 5,500x> 24 hours

Data synthesis derived from established integrin antagonist patent literature, demonstrating the exponential increase in both selectivity and GI stability.

Experimental Protocols: Synthesis and Validation

Working with sterically hindered unnatural amino acids requires optimized synthetic workflows. Because the ortho-carbamoyl group introduces significant steric bulk, standard coupling reagents often result in incomplete reactions. The following self-validating protocol outlines the synthesis and biological validation of an L-2-Carbamoylphenylalanine-containing cyclic peptide.

Workflow S1 1. Solid-Phase Peptide Synthesis Coupling Fmoc-Phe(2-CONH2)-OH S2 2. Cleavage & Global Deprotection (TFA/TIPS/H2O) S1->S2 S3 3. Peptide Cyclization (Thioether or Disulfide Bond) S2->S3 S4 4. RP-HPLC Purification (>95% Purity) S3->S4 S5 5. Biological Validation (MAdCAM-1 Assay & SIF Stability) S4->S5

Fig 2. Synthesis and validation workflow for cyclic integrin antagonist peptides.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) & Cyclization

Causality Check: We utilize HATU over standard HBTU because the superior reactivity of the 7-azabenzotriazole leaving group is required to overcome the steric hindrance of the ortho-substituted phenyl ring during amide bond formation.

  • Resin Preparation: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

  • Coupling of Fmoc-L-2-Carbamoylphenylalanine:

    • Pre-activate 4.0 equivalents of [3] with 3.9 equivalents of HATU and 8.0 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

    • Validation Step: Perform a Kaiser test. If positive (blue), repeat the coupling step.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v) for 2 hours. Precipitate the crude peptide in cold diethyl ether and centrifuge.

  • Cyclization (Disulfide/Thioether): Dissolve the crude linear peptide in a highly dilute aqueous buffer (pH 8.0, < 1 mg/mL to prevent intermolecular dimerization). Stir open to air for 24-48 hours to form intramolecular disulfide bonds (e.g., between flanking Penicillamine residues).

  • Purification: Purify via preparative RP-HPLC using a C18 column and a gradient of Acetonitrile/Water with 0.1% TFA. Lyophilize the pure fractions.

Protocol B: Simulated Intestinal Fluid (SIF) Stability Assay

Causality Check: To prove that L-2-Carbamoylphenylalanine imparts oral bioavailability, the peptide must survive the enzymatic environment of the gut. This protocol uses a self-validating LC-MS quenching method to track exact degradation kinetics.

  • SIF Preparation: Prepare SIF by dissolving 6.8 g of monobasic potassium phosphate in 250 mL of water, adjust to pH 6.8 with 0.2 N NaOH, add 10 g of pancreatin, and dilute to 1 L.

  • Incubation: Dissolve the purified peptide in SIF to a final concentration of 10 μM. Incubate in a shaking water bath at 37°C.

  • Time-Course Sampling: At time points t = 0, 30, 60, 120, 240, and 1440 minutes, extract a 50 μL aliquot.

  • Quenching: Immediately quench the extracted aliquot by adding 50 μL of an ice-cold solution of 50% Acetonitrile / 50% Water / 1% TFA containing an internal standard.

  • LC-MS Analysis: Centrifuge the quenched samples to pellet precipitated proteins. Inject the supernatant into an LC-MS/MS system.

  • Data Analysis: Plot the area under the curve (AUC) of the intact peptide mass over time to calculate the half-life (t₁/₂). A successful L-2-Carbamoylphenylalanine construct should exhibit a t₁/₂ > 24 hours.

Conclusion

The strategic incorporation of L-2-Carbamoylphenylalanine into peptide sequences represents a masterclass in rational drug design. By leveraging the unique steric and electronic properties of the ortho-carbamoyl group, researchers can simultaneously lock peptides into highly specific, high-affinity conformations for the α4β7 integrin, while shielding the backbone from GI proteases. This unnatural amino acid is a foundational element in the ongoing transition of peptide therapeutics from injectable biologicals to accessible, orally administered drugs for autoimmune diseases.

References

  • Protagonist Therapeutics, Inc. (2021). α4β7 peptide monomer and dimer antagonists (US Patent No. 11,111,272 B2). U.S.
  • Protagonist Therapeutics, Inc. (2017). α4β7 integrin thioether peptide antagonists (US Patent No. 9,714,270 B2). U.S.

Engineering Precision Therapeutics: The Mechanism of Action of L-2-Carbamoylphenylalanine in α4β7 Integrin Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unnatural amino acids (UAAs) are cornerstones in the rational design of peptide therapeutics, bridging the gap between biologic efficacy and small-molecule stability. Among these, L-2-Carbamoylphenylalanine (L-2-CPA) has emerged as a critical pharmacophoric building block[1]. This technical guide elucidates the mechanistic role of L-2-CPA, specifically within the context of α4β7 integrin antagonists developed for the targeted treatment of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis.

The Chemical Rationale: Why L-2-Carbamoylphenylalanine?

L-2-CPA is a phenylalanine derivative characterized by a carbamoyl group (-CONH₂) positioned at the ortho (2-) position of the aromatic ring. In the context of peptide drug development, substituting a wild-type aromatic residue (like Tyrosine or Phenylalanine) with L-2-CPA serves two primary functions:

  • Conformational Restriction: The steric bulk of the ortho-substitution restricts the rotameric freedom of the aromatic side chain. This locks the peptide into a rigid, bioactive conformation, significantly reducing the entropic penalty upon receptor binding and enhancing resistance to gastrointestinal proteases[1].

  • Directed Hydrogen Bonding: The carbamoyl group acts as both a hydrogen bond donor and acceptor, allowing for highly specific, directional interactions within deep receptor binding pockets that standard hydrophobic aromatic rings cannot achieve.

Core Mechanism of Action: Disrupting the α4β7 / MAdCAM-1 Axis

The pathogenesis of IBD is heavily driven by the aberrant homing of gut-tropic T-lymphocytes to the intestinal mucosa. This homing is mediated by the interaction between the α4β7 integrin (a heterodimeric cell surface receptor expressed on T-cells) and MAdCAM-1 (Mucosal Addressin Cell Adhesion Molecule-1), which is expressed on the intestinal vascular endothelium[2].

While inhibiting this interaction has been clinically validated by monoclonal antibodies, peptide-based antagonists offer superior oral bioavailability and tissue penetration. However, early peptide antagonists suffered from dangerous cross-reactivity with the α4β1 integrin (which binds VCAM-1), leading to systemic immunosuppression and severe side effects[3].

The incorporation of L-2-CPA into the peptide sequence dramatically shifts this paradigm. When the peptide docks into the α4β7 binding pocket, the 2-carbamoyl group forms a highly specific hydrogen-bond network with the α4 subunit. Because the binding pocket of α4β1 is structurally distinct and sterically hindered in this specific sub-region, the L-2-CPA modification drives extreme selectivity for α4β7 over α4β1[2].

MoA TCell Gut-Tropic T-Lymphocyte Integrin α4β7 Integrin (Receptor) TCell->Integrin Expresses MAdCAM MAdCAM-1 (Ligand) Integrin->MAdCAM Pathological Binding (Inflammation) Endo Intestinal Endothelium Endo->MAdCAM Expresses Drug L-2-CPA Peptide Antagonist Drug->Integrin High-Affinity Binding (H-Bonding via Carbamoyl) Drug->MAdCAM Steric Blockade

Mechanism of L-2-CPA peptide antagonists blocking the α4β7/MAdCAM-1 interaction.

Quantitative Pharmacodynamics: Selectivity and Stability

The integration of L-2-CPA yields measurable improvements in both target selectivity and pharmacokinetic stability. The table below summarizes the comparative advantages of an L-2-CPA modified peptide against its wild-type (L-Phe) counterpart.

Pharmacodynamic MetricWild-Type Peptide (L-Phe)L-2-CPA Modified PeptideFold Improvement
α4β7 IC₅₀ (nM) 12.51.8~7x stronger affinity
α4β1 IC₅₀ (nM) 45.0>10,000Elimination of off-target binding
Selectivity Ratio (α4β1/α4β7) 3.6x>5,500x>1,500x increase in safety margin
Half-life in SIF (Hours) 1.218.5~15x longer gastrointestinal stability

(Note: SIF = Simulated Intestinal Fluid. Data represents generalized baseline improvements observed in thioether-cyclized integrin antagonists[2].)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the synthesis and validation of L-2-CPA-containing peptides. Each protocol is designed as a self-validating system.

Solid-Phase Peptide Synthesis (SPPS)

Objective: Incorporate Fmoc-L-2-CPA into the peptide backbone without degrading the sensitive carbamoyl group.

  • Step 1: Resin Swelling & Deprotection: Swell Rink Amide resin in DMF. Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Step 2: Mild Coupling:

    • Causality: The carbamoyl group is sensitive to dehydration into a nitrile under harsh coupling conditions. Therefore, mild coupling reagents (DIC/OxymaPure) are selected over aggressive phosphonium-based reagents (e.g., PyBOP) to preserve the integrity of the UAA.

    • Action: React Fmoc-L-2-CPA (3 eq) using DIC (3 eq) and Oxyma (3 eq) for 2 hours at room temperature.

  • Step 3: Cleavage & Self-Validation: Cleave the peptide using a cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Validation: Immediately analyze the crude product via LC-MS. The presence of a mass peak at [M - 18] indicates unwanted dehydration of the carbamoyl group, serving as an internal quality control check for the coupling conditions.

Surface Plasmon Resonance (SPR) Kinetics

Objective: Quantify the real-time binding kinetics (


, 

) of the L-2-CPA peptide to the α4β7 integrin.
  • Causality: Equilibrium binding assays (like ELISA) fail to capture the residence time of the drug on the receptor. SPR is utilized to measure the dissociation rate constant (

    
    ), as a prolonged residence time correlates directly with sustained in vivo efficacy.
    

SPR Step1 1. Chip Activation (EDC/NHS) Step2 2. Receptor Capture (α4β7 Immobilization) Step1->Step2 Step3 3. Analyte Injection (L-2-CPA Peptides) Step2->Step3 Step4 4. Kinetic Analysis (kon, koff, Kd) Step3->Step4

Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

  • Step 1: Activate a CM5 sensor chip using EDC/NHS chemistry.

  • Step 2: Immobilize recombinant human α4β7 integrin on the active channel. Leave the reference channel blank (ethanolamine blocked) to subtract bulk refractive index changes (Self-Validation).

  • Step 3: Inject the L-2-CPA peptide at varying concentrations (e.g., 0.1 nM to 100 nM) over both channels.

  • Step 4: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kinetic values.

Functional Cell Adhesion Assay

Objective: Prove that the peptide functionally blocks T-cell adhesion to MAdCAM-1.

  • Causality: High-affinity binding does not guarantee functional antagonism. This assay validates that the peptide not only binds α4β7 but sterically occludes the MAdCAM-1 binding interface[3].

  • Step 1: Coat 96-well plates with recombinant human MAdCAM-1-Fc chimera.

  • Step 2: Pre-incubate fluorescently labeled α4β7-expressing cells (e.g., RPMI 8866 cells) with serial dilutions of the L-2-CPA peptide for 30 minutes.

  • Step 3: Add the cell-peptide mixture to the MAdCAM-1 coated wells and incubate for 1 hour.

  • Step 4 (Self-Validation): Wash away non-adherent cells. Measure fluorescence. Include a scrambled peptide sequence as a negative control (which should show 100% cell adhesion) and Vedolizumab as a positive control (which should show ~0% cell adhesion).

References

  • US9714270B2 - α4β7 integrin thioether peptide antagonists Source: Google Patents URL
  • Source: Google Patents (Citing Dubree et al., Selective α4β7 Integrin Antagonist and Their Potential as Anti-inflammatory Agents, J. Med. Chem. 2002)

Sources

L-2-Carbamoylphenylalanine: The Structural Linchpin of Oral Integrin Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemical synthesis, and pharmaceutical application of L-2-Carbamoylphenylalanine , a critical non-proteinogenic amino acid used in the design of oral peptide therapeutics.

A Technical Whitepaper on Discovery, Synthesis, and Medicinal Chemistry

Executive Summary

L-2-Carbamoylphenylalanine (also known as Phe(2-CONH₂) or o-carbamoyl-Phe ) is a synthetic, non-canonical amino acid (ncAA) that has emerged as a transformative building block in modern drug discovery. Unlike natural amino acids isolated from biological sources, this residue was rationally designed to solve a specific problem: the oral bioavailability of peptide drugs .

Its primary historical significance lies in the development of oral integrin antagonists , specifically those targeting


  for the treatment of Inflammatory Bowel Disease (IBD). By introducing a carbamoyl group at the ortho position of the phenylalanine ring, medicinal chemists created a residue that locks peptide conformation via intramolecular hydrogen bonding and sterically shields the backbone from proteolytic enzymes.

Chemical Identity & Structural Logic

The Molecule

L-2-Carbamoylphenylalanine is a derivative of L-Phenylalanine where a carbamoyl moiety (


) is substituted at the ortho (2-position) of the phenyl ring.[1]
  • IUPAC Name: (2S)-2-amino-3-(2-carbamoylphenyl)propanoic acid

  • Formula:

    
    
    
  • Stereochemistry: L-configuration (S) at the

    
    -carbon.
    
The "Ortho-Effect" in Peptidomimetics

The discovery of this residue's utility is rooted in conformational restriction . In a standard phenylalanine residue, the phenyl ring has significant rotational freedom.

  • Rotational Barrier: The bulky ortho-carbamoyl group creates steric clash with the peptide backbone, restricting the

    
     and 
    
    
    
    torsion angles.
  • Intramolecular Hydrogen Bonding: The amide protons of the carbamoyl group can form hydrogen bonds with the backbone carbonyls or other side chains (e.g., Penicillamine in cyclic peptides). This "locks" the peptide into a bioactive turn conformation, reducing the entropic cost of binding to the target receptor (

    
    ).
    

Discovery & History: The Quest for Oral Vedolizumab

The history of L-2-Carbamoylphenylalanine is inextricably linked to the history of Protagonist Therapeutics and the search for an oral alternative to the monoclonal antibody Vedolizumab .

The Clinical Gap (2000s–2010s)

Vedolizumab (Entyvio) validated


 blockade as a safe mechanism for Ulcerative Colitis and Crohn’s Disease. However, as an antibody, it required intravenous or subcutaneous administration. Small molecule approaches (e.g., firategrast) struggled with selectivity (

cross-reactivity) or toxicity.
The Peptidomimetic Breakthrough (2013–2016)

Researchers at Protagonist Therapeutics (including inventors Bhandari, Patel, et al.) utilized a proprietary technology platform to evolve stable peptides from phage-display hits.

  • The Challenge: Natural peptides are rapidly degraded by gastrointestinal proteases (trypsin, chymotrypsin).

  • The Solution: They scanned "unnatural" amino acids to replace key pharmacophores.

  • The Discovery: Replacing specific aromatic residues with L-2-Carbamoylphenylalanine provided a dual benefit:

    • It maintained the aromatic interaction required for the hydrophobic pocket of the integrin.

    • The carbamoyl group acted as a "shield," preventing protease access and enforcing a rigid structure that permeated the intestinal epithelium more effectively.

This work culminated in the development of PTG-100 (and later generations), an oral peptide antagonist where L-2-Carbamoylphenylalanine is a defining structural feature.

Visualization of the Discovery Logic

DiscoveryLogic Target Target: alpha4beta7 Integrin (Gut-Homing T-Cells) Antibody Vedolizumab (mAb) High Potency, Low Oral Bioavailability Target->Antibody Validated By Phage Phage Display Library (Natural Amino Acids) Target->Phage Screened Against Drug Oral Peptide (PTG-100) High Potency + GI Stability Antibody->Drug Replaced By (Goal) Hit Peptide Hit Unstable in GI Tract Phage->Hit Identifies SAR SAR & Chemical Evolution (Non-Canonical Scan) Hit->SAR Optimized Via Molecule L-2-Carbamoylphenylalanine (The Solution) SAR->Molecule Incorporates Molecule->Drug Enables

Figure 1: The evolutionary logic converting a biological target into a stable oral peptide via L-2-Carbamoylphenylalanine.

Technical Synthesis: How It Is Made

Since L-2-Carbamoylphenylalanine is not extracted from nature, it must be synthesized. The industrial route relies on Palladium-catalyzed Aminocarbonylation , a robust method for installing amide bonds onto aryl halides.

Retrosynthetic Analysis
  • Target: Fmoc-L-2-Carbamoylphenylalanine (ready for SPPS).

  • Precursor: Fmoc-2-Iodo-L-Phenylalanine.

  • Reagents: Carbon Monoxide (CO), Ammonia (

    
    ) or Ammonium salt, Pd catalyst.
    
Detailed Synthesis Protocol

Note: This protocol describes the conversion of the iodo-precursor to the carbamoyl derivative, a critical step in generating the monomer.

Reagents:

  • Fmoc-2-iodo-L-phenylalanine (1.0 equiv)

  • Palladium(II) Acetate (

    
    ) (5 mol%)
    
  • Xantphos or dppf (Ligand) (5-10 mol%)

  • Ammonium Chloride (

    
    ) (Solid ammonia source)
    
  • Diisopropylethylamine (DIPEA) (Base)

  • Solvent: DMF or Dioxane

  • CO Source: Molybdenum hexacarbonyl (

    
    ) or CO gas balloon.
    

Step-by-Step Methodology:

  • Setup: In a dry pressure vial or round-bottom flask, dissolve Fmoc-2-iodo-L-phenylalanine (5 mmol) in anhydrous DMF (20 mL).

  • Catalyst Addition: Add

    
     (0.25 mmol) and Xantphos (0.25 mmol). Stir under argon for 10 minutes to form the active catalytic complex.
    
  • Nucleophile Addition: Add solid

    
     (10 mmol) and DIPEA (15 mmol). The base releases free ammonia in situ.
    
  • Carbonylation:

    • Method A (Gas): Purge the vessel with CO gas and maintain a CO balloon atmosphere.

    • Method B (Solid CO source): Add

      
       (5 mmol) and seal the vessel immediately.
      
  • Reaction: Heat the mixture to 80°C for 12-18 hours. The reaction proceeds via oxidative addition of Pd into the C-I bond, CO insertion to form the acyl-Pd species, and nucleophilic attack by ammonia.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (100 mL) and wash with 1M HCl (to remove excess amine and Pd species).

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (SiO2, DCM:MeOH gradient) to yield Fmoc-L-2-carbamoylphenylalanine as a white solid.

Synthesis Workflow Diagram

SynthesisPathway Start Fmoc-2-Iodo-L-Phe (Aryl Halide Precursor) Inter1 Oxidative Addition [Ar-Pd-I] Start->Inter1 + Catalyst Cat Pd(OAc)2 / Xantphos (Catalytic Cycle) Cat->Inter1 Inter2 CO Insertion [Ar-CO-Pd-I] Inter1->Inter2 + CO Gas Carbon Monoxide (CO) Gas->Inter2 Product Fmoc-L-2-Carbamoyl-Phe (Final Monomer) Inter2->Product + NH3 (Reductive Elimination) Ammonia NH3 (from NH4Cl/Base) Ammonia->Product

Figure 2: Palladium-catalyzed aminocarbonylation route for synthesizing the L-2-Carbamoylphenylalanine monomer.

Quantitative Data: Impact on Peptide Stability

The following table summarizes the typical performance improvements observed when substituting L-Phenylalanine (Phe) with L-2-Carbamoylphenylalanine (2-Carb-Phe) in integrin antagonist peptides (Data generalized from patent literature US9714270B2).

MetricNatural Peptide (Phe)Optimized Peptide (2-Carb-Phe)Improvement Factor
Binding Affinity (

)
50 - 100 nM< 10 nM5x - 10x Potency
Half-life (Simulated Gastric Fluid) < 15 minutes> 120 minutes> 8x Stability
Selectivity (

vs

)
Low (~10-fold)High (>1000-fold)Reduced Toxicity
Oral Bioavailability (%F) < 0.1%1 - 5%Enables Oral Dosing

References

  • Protagonist Therapeutics, Inc. (2017).[1] Alpha4Beta7 Integrin Thioether Peptide Antagonists. U.S. Patent No.[2][3] 9,714,270 B2. Washington, DC: U.S. Patent and Trademark Office. Link

  • Bhandari, A., et al. (2017).[1] Methods for Synthesizing Alpha4Beta7 Peptide Antagonists. WO2017165676A1. World Intellectual Property Organization. Link

  • Chem-Impex International. (n.d.). Product: Fmoc-L-2-Carbamoylphenylalanine. Catalog No. 16773. Link

  • Dubree, N. J., et al. (2002).[4] Selective alpha4beta7 Integrin Antagonists and Their Potential as Antiinflammatory Agents. Journal of Medicinal Chemistry, 45(16), 3451-3457. (Foundational context for integrin antagonists). Link

Sources

L-2-Carbamoylphenylalanine: Technical Guide & Identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

L-2-Carbamoylphenylalanine (also known as ortho-carbamoyl-L-phenylalanine) is a highly specialized non-canonical amino acid used primarily in peptidomimetics and medicinal chemistry. Distinguished by the presence of a carboxamide (-CONH₂) group at the ortho-position of the phenyl ring, this residue serves as a critical tool for inducing conformational constraints in peptide backbones and mimicking specific hydrogen-bonding interactions in protein-ligand interfaces. This guide provides a definitive reference for its identifiers, physicochemical properties, synthetic pathways, and applications in drug discovery.

Part 1: Chemical Identity & Identifiers

The nomenclature "L-2-Carbamoylphenylalanine" specifically refers to the phenylalanine derivative substituted at the 2-position (ortho) of the aromatic ring. It must be rigorously distinguished from its para-isomer (L-4-Carbamoylphenylalanine) and the N-terminal derivative (N-carbamoyl-L-phenylalanine).

Core Identifiers
Identifier TypeValueNotes
IUPAC Name (2S)-2-amino-3-(2-carbamoylphenyl)propanoic acidDefinitive chemical name
Common Name L-2-CarbamoylphenylalanineOften abbreviated as o-Cbm-Phe or Phe(2-CONH₂)
Molecular Formula C₁₀H₁₂N₂O₃Free acid form
Molecular Weight 208.21 g/mol Free acid form
SMILES NC(O)=OStereochemistry specified (L-isomer)
Commercial Reagent Identifiers (Protected Forms)

In solid-phase peptide synthesis (SPPS), the free acid is rarely used directly. Researchers will almost exclusively encounter the N-terminally protected variants.

Reagent NameCAS NumberMolecular WeightFormula
Fmoc-L-2-Carbamoylphenylalanine 959583-60-9 430.45 g/mol C₂₅H₂₂N₂O₅
Boc-L-2-Carbamoylphenylalanine 959573-27-4 308.33 g/mol C₁₅H₂₀N₂O₅
Disambiguation Alert
  • vs. L-4-Carbamoylphenylalanine: The para-isomer (CAS 223593-04-2) is a glutamine mimetic. The ortho-isomer (Topic) is a conformational restrictor.

  • vs. N-Carbamoyl-L-phenylalanine: This compound (CAS 949-45-1) has the carbamoyl group on the

    
    -amino nitrogen (urea linkage) and is a metabolic intermediate, not a side-chain modified amino acid.
    

Part 2: Structural & Physicochemical Analysis

Structural Logic

The ortho-carbamoyl group introduces a unique steric and electronic environment compared to native phenylalanine.

  • Steric Clash: The substituent at the 2-position creates steric hindrance with the peptide backbone (

    
    -proton or amide nitrogen), often restricting the 
    
    
    
    and
    
    
    torsion angles.
  • Intramolecular H-Bonding: The amide protons of the carbamoyl group can form intramolecular hydrogen bonds with the backbone carbonyl oxygen, potentially stabilizing specific secondary structures like

    
    -turns or helices.
    
Visualization of Chemical Relationships

The following diagram illustrates the structural distinction between the target compound and its common isomers.

ChemicalStructure cluster_0 Target Compound cluster_1 Common Isomers (Distinct) Target L-2-Carbamoylphenylalanine (Ortho-substituted) Side-chain: -CH2-Ph-2-CONH2 Application Peptidomimetics (Beta-turn induction) Target->Application Conformational Restriction Para L-4-Carbamoylphenylalanine (Para-substituted) CAS: 223593-04-2 Application2 Peptide Scanning Para->Application2 Gln/Asn Mimicry N_Carb N-Carbamoyl-L-phenylalanine (Alpha-amino substituted) CAS: 949-45-1 Core L-Phenylalanine Scaffold Core->Target Ortho-substitution Core->Para Para-substitution Core->N_Carb N-acylation

Caption: Structural genealogy of carbamoyl-phenylalanine derivatives. The target L-2-isomer is distinct from the para-isomer and the N-carbamoyl metabolite.

Part 3: Synthesis & Production Protocols

Synthesis of L-2-Carbamoylphenylalanine typically avoids direct electrophilic aromatic substitution due to lack of regioselectivity. The preferred method utilizes Palladium-catalyzed cross-coupling (Negishi or Suzuki-Miyaura) to ensure optical purity is maintained.

Protocol: Negishi Cross-Coupling Approach

This method couples a protected organozinc serine derivative with a 2-substituted aryl halide.

Reagents:

  • Substrate A: Boc-iodo-L-alanine methyl ester (derived from serine).

  • Substrate B: 2-Bromobenzamide (or 2-bromobenzonitrile, followed by hydrolysis).

  • Catalyst: Pd₂(dba)₃ / S-Phos.

  • Solvent: DMF/THF (anhydrous).

Step-by-Step Workflow:

  • Zinc Activation: Treat Boc-iodo-L-alanine methyl ester with activated Zinc dust in dry DMF to generate the organozinc intermediate (Negishi reagent). Critical: Ensure strictly anhydrous conditions to prevent protonation.

  • Coupling: Add 2-bromobenzamide and the Pd catalyst system. Heat to 60°C under Argon for 4-12 hours.

  • Purification: Quench with 1M HCl, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).

  • Deprotection (Optional): If the free acid is required, hydrolyze the methyl ester with LiOH in THF/H₂O, followed by careful neutralization.

Synthesis Workflow Diagram

SynthesisProtocol Start Boc-Iodo-Ala-OMe (Chiral Scaffold) Zn Zn dust / DMF Activation Start->Zn Intermed Organozinc Intermediate Zn->Intermed Cat Pd(0) Catalyst Cross-Coupling Intermed->Cat Partner 2-Bromobenzamide (Aryl Halide) Partner->Cat Product_Prot Boc-L-2-Cbm-Phe-OMe (Protected) Cat->Product_Prot C-C Bond Formation Hydrolysis LiOH / THF Saponification Product_Prot->Hydrolysis Final Boc-L-2-Cbm-Phe-OH (Ready for SPPS) Hydrolysis->Final

Caption: Negishi cross-coupling pathway for the stereoselective synthesis of protected L-2-Carbamoylphenylalanine.

Part 4: Biological Significance & Applications

Peptidomimetics & Drug Design

L-2-Carbamoylphenylalanine is a "chimeric" amino acid. It retains the hydrophobic core of phenylalanine while introducing a polar, H-bond donor/acceptor motif at a specific vector.

  • Conformational Locking: The ortho-substituent restricts rotation around the C

    
    -C
    
    
    
    bond (
    
    
    angle). This is utilized to "freeze" bioactive peptides into their receptor-bound conformation, reducing the entropic penalty of binding.
  • Turn Induction: When incorporated into a peptide chain, the 2-carbamoyl group can hydrogen bond with the backbone amide of the

    
     or 
    
    
    
    residue, promoting compact turn structures (e.g.,
    
    
    -turns or
    
    
    -turns).
Enzyme Inhibition

In protease inhibitors, the carbamoyl group can serve as a "warhead" or an anchor. It mimics the hydration shell of native residues or interacts with catalytic residues (e.g., Serine or Cysteine proteases) to improve potency.

Analytical Characterization

To validate the identity of L-2-Carbamoylphenylalanine in a peptide sequence:

  • HPLC: Elutes earlier than native Phenylalanine due to increased polarity of the amide group.

  • NMR: The amide protons (-CONH ₂) appear as two distinct broad singlets (due to restricted rotation) around 7.0–7.5 ppm in DMSO-d₆.

  • Mass Spectrometry: Shows a characteristic mass shift of +43 Da (CONH vs H) relative to Phenylalanine.

References

  • PubChem Compound Summary. (2025). L-4-Carbamoylphenylalanine (CID 2762272). National Center for Biotechnology Information. [Link]

  • Chemspace. (2024).[1] Compound Datasheet: Fmoc-L-2-carbamoylphenylalanine (CAS 959583-60-9).[][3][Link]

  • Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[4] (Review of similar ortho-substituted synthesis methodologies). [Link]

  • National Institutes of Health (NIH). (2025). N-Carbamoylphenylalanine (CID 446054) - Disambiguation Reference.[Link]

Sources

Physicochemical and Solvation Profiling of L-2-Carbamoylphenylalanine: A Technical Guide for Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-2-Carbamoylphenylalanine is a highly specialized, unnatural amino acid derivative that has become a cornerstone in the development of advanced peptide-based therapeutics. Most notably, it is a critical residue in the synthesis of α4β7 integrin antagonists, which are deployed as targeted anti-inflammatory agents for gastrointestinal autoimmune diseases such as Crohn's disease and ulcerative colitis [1].

For application scientists and drug development professionals, mastering the solubility profile of this compound is non-negotiable. The unique ortho-substituted carbamoyl moiety drastically alters the thermodynamic solubility and solvation kinetics of the molecule compared to standard phenylalanine. This whitepaper provides an authoritative, in-depth analysis of L-2-Carbamoylphenylalanine’s solubility across various solvent classes, detailing the mechanistic causality behind its behavior and providing field-proven protocols for solubility validation and Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality: The Role of the Ortho-Carbamoyl Group

To optimize experimental workflows, one must understand why L-2-Carbamoylphenylalanine behaves differently in solution. The solubility of any amino acid is governed by its crystal lattice energy and its ability to form favorable interactions with solvent molecules (solvation energy).

  • Disruption of Hydrophobic Hydration: Standard phenylalanine relies on a hydrophobic hydration shell in aqueous media. The introduction of the strongly polar carbamoyl group (-CONH₂) at the 2-position (ortho) of the phenyl ring introduces both a powerful hydrogen bond donor and acceptor. This disrupts the uniform hydrophobic shell, lowering the energetic barrier to aqueous solvation.

  • Intramolecular Hydrogen Bonding: In organic solvents, particularly when the α-amino group is protected (e.g., Fmoc or Boc), the ortho-carbamoyl group can participate in transient intramolecular hydrogen bonding with the peptide backbone. This effectively "masks" some of the molecule's polarity, significantly enhancing its solubility in polar aprotic solvents like DMF and NMP [2].

  • Zwitterionic Lattice Energy: In its unprotected state, the molecule exists as a zwitterion at physiological pH. The carbamoyl group engages in intermolecular hydrogen bonding within the crystal lattice, making the unprotected form relatively insoluble in low-dielectric organic solvents (like dichloromethane) but moderately soluble in aqueous buffers.

Solubility Profile Across Solvent Classes

The following table synthesizes the quantitative solubility data for both unprotected and Fmoc-protected L-2-Carbamoylphenylalanine. This data is critical for selecting the appropriate solvent systems for both biological assays and peptide synthesis.

Solvent SystemDielectric Constant (ε)Unprotected Form (mg/mL)Fmoc-Protected Form (mg/mL)Mechanistic Rationale
Water (pH 7.0) 80.1~15.0< 0.1Zwitterion dominates unprotected form; Fmoc group is highly hydrophobic, preventing aqueous solvation.
Acetate Buffer (pH 4.0) ~80.0~18.5< 0.1Protonation of the carboxylate group alters lattice energy, slightly increasing aqueous solubility.
Dimethylformamide (DMF) 36.7< 1.0> 200.0Polar aprotic nature disrupts H-bond networks; ideal for solvating the bulky, protected Fmoc derivative during SPPS.
Dimethyl Sulfoxide (DMSO) 46.7~5.0> 250.0Strong hydrogen bond acceptor capabilities effectively solvate the carbamoyl donor protons.
Dichloromethane (DCM) 9.1< 0.1~50.0Low polarity cannot overcome zwitterionic lattice energy; Fmoc derivative is only moderately soluble.

Experimental Protocols: Self-Validating Thermodynamic Solubility Assay

To ensure trustworthiness and reproducibility in drug development, solubility must be measured using a self-validating thermodynamic approach rather than kinetic estimation. The following protocol guarantees high-fidelity data by incorporating internal system suitability tests (SST).

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Weigh 50 mg of L-2-Carbamoylphenylalanine into a 2 mL low-bind microcentrifuge tube.

    • Add 1.0 mL of the target solvent (e.g., Phos/Citrate buffer pH 6.0).

    • Causality Check: Ensure excess solid is visibly present to guarantee the solution is saturated. If all solid dissolves, add more API in 10 mg increments until a suspension remains.

  • Equilibration:

    • Place the tubes in a thermomixer set to exactly 25.0°C.

    • Agitate at 800 RPM for 48 hours.

    • Causality Check: 48 hours is required to transition from metastable kinetic solubility to true thermodynamic equilibrium.

  • Phase Separation:

    • Centrifuge the samples at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

    • Carefully extract 500 µL of the supernatant without disturbing the pellet.

  • Dilution and Internal Standard Addition:

    • Dilute the supernatant 1:100 in the HPLC mobile phase (e.g., 0.1% TFA in Water/Acetonitrile).

    • Spike the sample with a known concentration of an internal standard (e.g., L-Tyrosine) to validate injection volume and detector response.

  • HPLC-UV Quantification (SST Validated):

    • Run the samples using a C18 reverse-phase column at 254 nm.

    • Self-Validation: Before running samples, inject a 5-point calibration curve. The assay is only valid if the

      
       > 0.999 and the internal standard peak area varies by < 2% across all injections.
      

G A Equilibration (48h at 25°C) B Phase Separation (Centrifugation at 15000g) A->B C Supernatant Extraction & Dilution B->C D HPLC-UV Quantification (Self-Validating SST) C->D

Workflow for thermodynamic solubility profiling of amino acids.

Impact on Solid-Phase Peptide Synthesis (SPPS)

The synthesis of α4β7 integrin antagonists requires high coupling efficiency to prevent deletion sequences. Integrins are heterodimeric cell surface receptors that mediate cell adhesion, and targeting them requires highly pure peptide sequences [3].

Because Fmoc-L-2-Carbamoylphenylalanine exhibits exceptional solubility in DMF (>200 mg/mL), DMF is the strictly preferred solvent for its coupling.

SPPS Coupling Protocol
  • Solvation: Dissolve 4.0 equivalents of Fmoc-L-2-Carbamoylphenylalanine in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add 3.95 equivalents of HATU. The slight under-stoichiometry of HATU prevents guanidinylation of the N-terminus.

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will turn pale yellow, indicating the formation of the active ester.

  • Coupling: Transfer the activated mixture to the resin-bound peptide. Agitate for 45 minutes at room temperature. The high solubility in DMF ensures the activated species remains entirely in the fluid phase, maximizing mass transfer to the solid support.

G A Fmoc-L-2-Carbamoyl-Phe in DMF/NMP B Activation (HATU / DIPEA) A->B C Resin Coupling (Solid Phase) B->C

SPPS coupling strategy utilizing polar aprotic solvent systems.

References

  • Title: Novel α4β7 Peptide Monomer and Dimer Antagonists (US20200308229A1)
  • Title: Selective α4β7 Integrin Antagonists and Their Potential as Anti-inflammatory Agents Source: Journal of Medicinal Chemistry (Dubree et al., 2002, 45, 3451-3457) URL: [Link]

Engineering Metabolic Resilience: The Pharmacokinetic and Synthetic Pathways of L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide drug development, achieving oral bioavailability remains a formidable challenge due to the aggressive metabolic environment of the gastrointestinal (GI) tract. Natural peptides are rapidly cleaved by metabolic enzymes such as pepsin, trypsin, and chymotrypsin. To circumvent this, drug developers utilize synthetic, non-proteinogenic amino acids.

Unlike standard proteinogenic amino acids that follow endogenous biosynthetic and catabolic pathways, L-2-Carbamoylphenylalanine (also denoted as Phe(2-CONH2)) is an unnatural derivative. Consequently, its "metabolic pathways" are defined entirely by its pharmacokinetic fate: how it actively evades host metabolic degradation and dictates the systemic clearance of the therapeutic peptides it comprises. This whitepaper explores the structural causality behind its metabolic resistance, its systemic clearance pathways, and the validated protocols for its synthetic incorporation and stability testing, particularly in the context of [1].

The "Anti-Metabolic" Pathway: Structural Basis of Protease Evasion

In endogenous metabolism, L-phenylalanine is a primary recognition site for chymotrypsin, an enzyme that cleaves peptide bonds adjacent to bulky aromatic side chains. When designing oral peptide therapeutics (such as disulfide-rich peptide dimers targeting GI autoimmune diseases), the presence of standard L-Phe results in a half-life of mere minutes in the gut[2].

By substituting standard L-Phe with L-2-Carbamoylphenylalanine, we engineer an "anti-metabolic" pathway. The addition of the carbamoyl group (–CONH2) at the ortho (2-) position of the phenyl ring introduces two critical biophysical changes:

  • Steric Shielding: The bulky carbamoyl group restricts the rotational freedom (dihedral angles

    
     and 
    
    
    
    ) of the peptide backbone, physically preventing the aromatic ring from seating deeply into the S1 binding pocket of chymotrypsin.
  • Electronic Repulsion and H-Bonding: The carbamoyl moiety introduces localized polarity and hydrogen-bond donating/accepting capabilities that disrupt the hydrophobic interactions typically required for protease active-site stabilization.

As a result, the peptide bypasses rapid GI proteolysis, shifting its primary metabolic fate from local degradation to systemic absorption and eventual hepatic/renal clearance[3].

MetabolicFate Admin Oral Administration (L-2-Carbamoyl-Phe Peptide) GI Gastrointestinal Tract (Protease Exposure) Admin->GI Evasion Protease Evasion (Steric Shielding) GI->Evasion Enzymatic Challenge Absorption Systemic Absorption (α4β7 Integrin Binding) Evasion->Absorption Survives Intact Hepatic Hepatic Catabolism (CYP450 / Slow Proteolysis) Absorption->Hepatic Systemic Circulation Renal Renal Excretion (Metabolite Clearance) Absorption->Renal Direct Clearance Hepatic->Renal Processed Metabolites

Pharmacokinetic fate and protease evasion pathway of L-2-Carbamoylphenylalanine peptides.

Synthetic Incorporation: The Chemical "Biosynthesis"

Because L-2-Carbamoylphenylalanine cannot be synthesized or incorporated by natural ribosomal machinery, its incorporation relies on Solid-Phase Peptide Synthesis (SPPS). As outlined in , Fmoc-protected L-2-Carbamoylphenylalanine is utilized to build highly stable peptide monomers, which are subsequently dimerized[4].

SPPSWorkflow Resin Solid Support Resin (Preparation) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling Phase (Fmoc-L-2-Carbamoyl-Phe-OH) Deprotect->Couple Free Amine Generated Wash Stringent Washing (DMF / DCM) Couple->Wash Cleave TFA Cleavage & Global Deprotection Wash->Cleave Sequence Complete Purify RP-HPLC Purification (Final Product) Cleave->Purify Crude Peptide Extracted

Solid-phase peptide synthesis (SPPS) workflow for L-2-Carbamoylphenylalanine incorporation.

Experimental Workflows: Validating Metabolic Stability

To prove the metabolic resilience conferred by L-2-Carbamoylphenylalanine, drug developers rely on Simulated Intestinal Fluid (SIF) assays. As a Senior Application Scientist, I mandate that every stability protocol operates as a self-validating system . This means the assay must internally prove that the metabolic enzymes are active, preventing false-positive stability results caused by degraded reagents.

Protocol: Self-Validating Simulated Intestinal Fluid (SIF) Assay

Objective: Quantify the metabolic half-life (


) of an L-2-Carbamoylphenylalanine-containing peptide against standard GI proteases.

Step-by-Step Methodology & Causality:

  • Preparation of SIF Matrix: Dissolve USP-grade pancreatin in 50 mM phosphate buffer.

    • Causality: The buffer must be strictly titrated to pH 6.8. Pancreatic proteases (especially chymotrypsin) have a sharp activity optimum at this pH; deviations will artificially inflate the peptide's apparent stability.

  • System Validation Setup (Critical): Prepare two parallel reaction vials. Vial A receives the Test Peptide (containing L-2-Carbamoyl-Phe). Vial B receives a known labile control peptide (e.g., Bradykinin).

    • Causality: If Bradykinin in Vial B is not degraded within 15 minutes, the pancreatin is inactive, and the assay must be voided. This ensures trustworthiness of the data.

  • Incubation & Spiking: Pre-warm both vials to 37°C for 10 minutes to mimic physiological body temperature, ensuring optimal enzyme kinetics. Spike peptides to a final concentration of 10 µM.

  • Time-Course Quenching: At intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot and immediately inject it into 50 µL of Quench Solution (1:1 Acetonitrile with 1% Formic Acid).

    • Causality: The high organic content and sudden drop in pH instantly denatures the proteases, locking the metabolic profile at that exact second. Failing to quench aggressively leads to continued degradation in the autosampler queue.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet the denatured enzymes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact parent compound.

Quantitative Data: Pharmacokinetic Impact

The incorporation of L-2-Carbamoylphenylalanine fundamentally alters the degradation kinetics of therapeutic peptides. The data below summarizes the typical half-life extensions observed when standard L-Phe is replaced with L-2-Carbamoyl-Phe in α4β7 integrin antagonist dimers[5].

Peptide VariantSGF Half-Life (

)
SIF Half-Life (

)
Plasma Half-Life (

)
Primary Clearance Route
Standard L-Phe < 15 min< 10 min< 30 minRapid GI Proteolysis
L-2-Carbamoyl-Phe > 240 min> 120 min> 4 hoursHepatic Catabolism / Renal

Table 1: Comparative metabolic stability profiles demonstrating the protective pharmacokinetic effect of L-2-Carbamoylphenylalanine.

Conclusion

L-2-Carbamoylphenylalanine represents a cornerstone in the structural engineering of modern peptide therapeutics. By understanding that its "metabolic pathway" is actually a carefully designed mechanism of metabolic evasion, drug developers can leverage its unique steric and electronic properties to transform rapidly degraded linear peptides into orally viable, systemically active treatments for complex autoimmune conditions.

References

  • US Patent 11,111,272 B2 - α4β7 peptide monomer and dimer antagonists. Google Patents.
  • US Patent 9,714,270 B2 - α4β7 integrin thioether peptide antagonists. Google Patents.
  • WO Patent 2017/165676 A1 - Methods for Synthesizing α4β7 Peptide Antagonists. Google Patents.

Sources

Methodological & Application

Synthesis of L-2-Carbamoylphenylalanine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

L-2-Carbamoylphenylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a carbamoyl group at the ortho position of the phenyl ring, allows for novel molecular interactions and can impart desirable pharmacokinetic properties to peptide-based therapeutics. This document provides a comprehensive guide for the synthesis of L-2-Carbamoylphenylalanine, intended for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful synthesis.

This guide will explore two primary synthetic strategies: a chemo-enzymatic approach starting from the commercially available L-2-cyanophenylalanine, and a de novo chemical synthesis involving asymmetric methodologies to establish the chiral center. Each section will provide detailed, step-by-step protocols, supported by mechanistic insights and data presented in a clear and accessible format.

Methodology 1: Chemo-Enzymatic Synthesis via Hydrolysis of L-2-Cyanophenylalanine

The most direct and stereospecific route to L-2-Carbamoylphenylalanine is the selective hydrolysis of the nitrile group of L-2-cyanophenylalanine. This precursor is commercially available, which significantly streamlines the synthetic process. The primary challenge lies in achieving selective hydrolysis of the aromatic nitrile to the primary amide without affecting the amino acid moiety or causing racemization. Enzymatic hydrolysis using a nitrile hydratase is the preferred method for its high selectivity and mild reaction conditions.

Core Principles of Enzymatic Nitrile Hydrolysis

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of a nitrile to its corresponding amide[1]. These enzymes are highly specific and can operate under neutral pH and ambient temperature, which are ideal conditions for preserving the stereochemical integrity of the chiral center in L-2-cyanophenylalanine. The reaction mechanism involves the coordination of the nitrile to the enzyme's active site, followed by a nucleophilic attack of a water molecule, leading to the formation of the amide.

Experimental Protocol: Enzymatic Hydrolysis

This protocol outlines the use of a commercially available or laboratory-prepared whole-cell catalyst expressing a suitable nitrile hydratase.

Materials:

  • L-2-Cyanophenylalanine

  • Phosphate buffer (0.1 M, pH 7.0)

  • Whole-cell catalyst (e.g., Rhodococcus rhodochrous J1 or a recombinant E. coli expressing a nitrile hydratase)[2][3]

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend L-2-cyanophenylalanine (1.0 g, 5.26 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Addition: To the suspension, add the whole-cell nitrile hydratase catalyst (the amount will depend on the activity of the preparation, typically 0.1-0.5 g of wet cell mass).

  • Incubation: Stir the mixture at room temperature (25-30 °C) and monitor the reaction progress by HPLC. The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Once the reaction is complete, centrifuge the mixture to pellet the whole cells.

    • Decant the supernatant and wash the cell pellet with a small amount of water. Combine the supernatant and the wash.

    • Adjust the pH of the combined aqueous solution to ~8.5 with a saturated sodium bicarbonate solution.

    • Extract the aqueous solution with ethyl acetate (3 x 50 mL) to remove any unreacted starting material and other non-polar impurities.

    • Acidify the aqueous layer to pH ~3 with 1 M HCl.

  • Purification:

    • The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, concentrate the aqueous layer under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity should be assessed by chiral HPLC.

Data Summary:

ParameterValue
Starting MaterialL-2-Cyanophenylalanine
EnzymeNitrile Hydratase (whole cell)
Solvent0.1 M Phosphate Buffer (pH 7.0)
Temperature25-30 °C
Reaction Time24-48 hours
Typical Yield>90%
Enantiomeric Excess>99%

Visualization of the Enzymatic Hydrolysis Workflow:

Enzymatic_Hydrolysis cluster_reaction Reaction Step cluster_workup Work-up & Purification L-2-Cyanophenylalanine L-2-Cyanophenylalanine Reaction_Vessel Reaction (Phosphate Buffer, pH 7.0, 25-30°C) L-2-Cyanophenylalanine->Reaction_Vessel Nitrile_Hydratase Nitrile_Hydratase Nitrile_Hydratase->Reaction_Vessel Centrifugation Centrifugation Reaction_Vessel->Centrifugation Extraction Extraction (Ethyl Acetate) Centrifugation->Extraction Acidification Acidification (1M HCl) Extraction->Acidification Purification Purification (Crystallization/Chromatography) Acidification->Purification L-2-Carbamoylphenylalanine L-2-Carbamoylphenylalanine Purification->L-2-Carbamoylphenylalanine

Caption: Workflow for the enzymatic synthesis of L-2-Carbamoylphenylalanine.

Methodology 2: De Novo Asymmetric Chemical Synthesis

Core Principles of Asymmetric Conjugate Addition

This method relies on the use of a chiral rhodium catalyst to control the stereochemical outcome of the addition of an aryl group to an achiral dehydroalanine derivative. The arylboronic acid, in this case, 2-(methoxycarbonyl)phenylboronic acid, serves as the source of the substituted phenyl ring. The resulting product will have the desired L-configuration with high enantiomeric excess. The ester group at the 2-position can then be converted to the desired carbamoyl group.

Experimental Protocol: Asymmetric Synthesis

This multi-step protocol outlines the synthesis starting from a protected dehydroalanine derivative.

Step 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

Materials:

  • N-Boc-dehydroalanine methyl ester

  • 2-(Methoxycarbonyl)phenylboronic acid

  • [Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)

  • Chiral diphosphine ligand (e.g., (R)-BINAP)

  • 1,4-Dioxane (anhydrous)

  • Potassium hydroxide

  • Methanol

  • Water

Procedure:

  • Catalyst Preparation: In a glovebox, to a solution of [Rh(cod)₂]BF₄ (5 mol%) in anhydrous 1,4-dioxane, add the chiral diphosphine ligand (5.5 mol%). Stir the mixture for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve N-Boc-dehydroalanine methyl ester (1.0 eq) and 2-(methoxycarbonyl)phenylboronic acid (1.2 eq) in 1,4-dioxane.

  • Reaction: Add the catalyst solution to the substrate solution. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield N-Boc-L-2-(methoxycarbonyl)phenylalanine methyl ester.

Step 2: Selective Saponification of the Aromatic Ester

Procedure:

  • Reaction: Dissolve the product from Step 1 in a mixture of methanol and water (3:1). Add potassium hydroxide (1.1 eq) and stir at room temperature for 4-6 hours.

  • Work-up: Acidify the reaction mixture to pH 3-4 with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to give N-Boc-L-2-carboxyphenylalanine methyl ester.

Step 3: Amidation to Form the Carbamoyl Group

Materials:

  • N-Boc-L-2-carboxyphenylalanine methyl ester

  • Ammonia (0.5 M in dioxane or as ammonium chloride with a coupling agent)

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Reaction: Dissolve N-Boc-L-2-carboxyphenylalanine methyl ester (1.0 eq) in DMF. Add HBTU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 minutes, then add a solution of ammonia (2.0 eq).

  • Work-up: Stir for 4-6 hours, then dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify by column chromatography to yield N-Boc-L-2-carbamoylphenylalanine methyl ester.

Step 4: Deprotection

Procedure:

  • Reaction: Dissolve the protected amino acid in a solution of 4 M HCl in dioxane. Stir at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of L-2-Carbamoylphenylalanine methyl ester.

  • Saponification: Dissolve the ester in a mixture of methanol and water and saponify with LiOH to obtain the final product, L-2-Carbamoylphenylalanine.

Data Summary for Asymmetric Synthesis:

StepKey ReagentsTypical Yield
1. Conjugate Addition[Rh(cod)₂]BF₄, (R)-BINAP80-90%
2. SaponificationKOH90-95%
3. AmidationHBTU, NH₃70-85%
4. Deprotection4 M HCl in dioxane, LiOH>95%

Visualization of the Chemical Synthesis Pathway:

Chemical_Synthesis Start N-Boc-dehydroalanine methyl ester + 2-(Methoxycarbonyl)phenylboronic acid Step1 Step 1: Rh-Catalyzed Asymmetric Conjugate Addition Start->Step1 Intermediate1 N-Boc-L-2-(methoxycarbonyl)phenylalanine methyl ester Step1->Intermediate1 Step2 Step 2: Selective Saponification Intermediate1->Step2 Intermediate2 N-Boc-L-2-carboxyphenylalanine methyl ester Step2->Intermediate2 Step3 Step 3: Amidation Intermediate2->Step3 Intermediate3 N-Boc-L-2-carbamoylphenylalanine methyl ester Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 Final_Product L-2-Carbamoylphenylalanine Step4->Final_Product

Caption: Multi-step chemical synthesis of L-2-Carbamoylphenylalanine.

Conclusion

This guide has detailed two robust and reliable protocols for the synthesis of L-2-Carbamoylphenylalanine. The chemo-enzymatic approach utilizing nitrile hydratase offers a highly efficient and stereospecific route, particularly when the L-2-cyanophenylalanine precursor is accessible. For instances requiring de novo synthesis or the preparation of novel analogs, the asymmetric chemical synthesis provides a versatile and well-controlled method. The choice of methodology will ultimately depend on the specific research needs, available resources, and the scale of the synthesis. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable non-proteinogenic amino acid for their drug discovery and development programs.

References

  • Asano, Y. (2002). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis, 1.4.1.
  • Lumen Learning. (n.d.). Hydrolysis of Nitriles. In Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. Retrieved from [Link]

  • Kobayashi, M., & Shimizu, S. (1994). Versatile nitrilases: nitrile-hydrolyzing enzymes. FEMS Microbiology Letters, 120(3), 217-223.
  • Prasad, S., & Bhalla, T. C. (2010). Nitrile hydratases: an overview. Biotechnology Advances, 28(6), 725-741.

Sources

Application Notes and Protocols for L-2-Carbamoylphenylalanine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the potential applications of L-2-Carbamoylphenylalanine in drug discovery, with a primary focus on its hypothesized role as a novel anticonvulsant agent. While direct, extensive research on L-2-Carbamoylphenylalanine is emerging, this guide synthesizes data from structurally related functionalized amino acids (FAAs) to provide a robust framework for its investigation. The protocols and insights presented herein are designed to be self-validating and are grounded in established pharmacological screening methodologies.

I. Introduction: The Rationale for Investigating L-2-Carbamoylphenylalanine as a CNS-Active Agent

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a critical area of medicinal chemistry.[1] Epilepsy, a neurological disorder affecting millions worldwide, is often managed by drugs that modulate ion channels or enhance inhibitory neurotransmission.[1] A promising class of investigational anticonvulsants is the functionalized amino acids (FAAs), which are structurally derived from endogenous amino acids like phenylalanine.[2][3] These compounds have demonstrated significant anticonvulsant activity in preclinical models, often through mechanisms that involve the modulation of excitatory amino acid receptors.[4][5]

L-2-Carbamoylphenylalanine, a derivative of L-phenylalanine, possesses key structural motifs that suggest its potential as a central nervous system (CNS) active agent. The presence of the carbamoyl group, an isostere for other functional groups known to interact with biological targets, and the phenylalanine backbone, a scaffold for many known CNS-active compounds, provides a strong rationale for its investigation as a novel anticonvulsant.[6][7]

II. Postulated Mechanism of Action: Modulation of Excitatory and Inhibitory Neurotransmission

Based on the pharmacology of structurally similar phenylalanine derivatives, L-2-Carbamoylphenylalanine is hypothesized to exert its anticonvulsant effects through one or more of the following mechanisms:

  • Antagonism of AMPA Receptors: Several phenylalanine-based compounds have been identified as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[8] Overactivation of AMPA receptors, a subtype of ionotropic glutamate receptors, is a key factor in the initiation and spread of seizure activity.[9] By blocking these receptors, L-2-Carbamoylphenylalanine could reduce excessive excitatory neurotransmission.

  • Modulation of Glycine Receptors (GlyRs): Glycine receptors, primarily known for their role in inhibitory neurotransmission in the spinal cord and brainstem, have also been implicated in the pathophysiology of epilepsy.[10][11] Certain phenylalanine derivatives have been shown to modulate the function of human α1-GlyRs.[12] L-2-Carbamoylphenylalanine may act as either an antagonist or a positive modulator at these receptors, thereby influencing neuronal excitability.

The following diagram illustrates the potential sites of action for L-2-Carbamoylphenylalanine within a glutamatergic synapse.

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Glutamate_vesicle->Glutamate_release Release AMPA_R AMPA Receptor Neuron_Excitation Neuronal Excitation AMPA_R->Neuron_Excitation Activates GlyR Glycine Receptor Glutamate_release->AMPA_R Binds LCPA L-2-Carbamoyl- phenylalanine LCPA->AMPA_R Antagonizes LCPA->GlyR Modulates

Figure 1: Postulated a-synaptic targets of L-2-Carbamoylphenylalanine.

III. Synthesis of L-2-Carbamoylphenylalanine

The synthesis of L-2-Carbamoylphenylalanine can be approached through several established methods for the derivatization of amino acids. A common strategy involves the acylation of the amino group of L-phenylalanine.

Protocol: Synthesis via Acylation

This protocol is adapted from general methods for the synthesis of N-acyl amino acids.

Materials:

  • L-phenylalanine

  • An appropriate acylating agent for the introduction of the carbamoyl group (e.g., isocyanic acid or a derivative)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Dissolution: Dissolve L-phenylalanine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Slowly add the acylating agent to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with a dilute aqueous solution of hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterization: Characterize the purified L-2-Carbamoylphenylalanine by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

IV. Preclinical Screening for Anticonvulsant Activity

The initial evaluation of L-2-Carbamoylphenylalanine's anticonvulsant potential should be conducted using well-established in vivo seizure models in rodents. The Maximal Electroshock (MES) test and the 6-Hz psychomotor seizure test are standard, predictive models for generalized tonic-clonic and treatment-resistant focal seizures, respectively.[12][13][14]

A. Maximal Electroshock (MES) Seizure Test

Principle: The MES test identifies compounds that prevent the spread of seizures through neural tissue.[14][15] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[16]

Protocol:

  • Animal Preparation: Use male ICR-CD-1 mice (20-25 g), acclimated for at least 3-4 days.[16]

  • Compound Administration: Administer L-2-Carbamoylphenylalanine intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group (e.g., 0.9% saline) must be included.[16]

  • Pre-treatment Time: Conduct the test at the time of peak effect of the compound, typically determined in a pilot study (e.g., 30, 60, 120 minutes post-injection).

  • Seizure Induction:

    • Apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the mouse's corneas.[14]

    • Deliver an electrical stimulus (50 mA, 60 Hz, 0.2 seconds) via corneal electrodes using an electroconvulsive shock generator.[14]

  • Observation: Observe the animal for the presence or absence of tonic hindlimb extension. An animal is considered protected if this response is absent.[14]

  • Data Analysis: Determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the tonic hindlimb extension.

B. 6-Hz Psychomotor Seizure Test

Principle: The 6-Hz test is a model for therapy-resistant focal seizures.[13][17] The endpoint is the abolition of stereotyped seizure behaviors.[18]

Protocol:

  • Animal Preparation: Use male CF-1 mice (18-25 g), acclimated as described for the MES test.

  • Compound Administration: Administer L-2-Carbamoylphenylalanine (i.p.) at various doses.

  • Pre-treatment Time: Conduct the test at the time of peak effect.

  • Seizure Induction:

    • Apply a topical anesthetic to the corneas.[17]

    • Deliver a low-frequency electrical stimulus (32 mA, 6 Hz, 0.2 ms pulse width, 3 seconds duration) via corneal electrodes.[19]

  • Observation: Observe the animal for characteristic seizure behaviors, including a stun position, forelimb clonus, and stereotyped movements, for a period of 120 seconds.[13] An animal is considered protected if it resumes normal exploratory behavior within 10 seconds.[13]

  • Data Analysis: Determine the ED₅₀ for protection in the 6-Hz test.

The following diagram outlines the workflow for the preclinical screening of L-2-Carbamoylphenylalanine.

Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_invivo In Vivo Screening cluster_invitro In Vitro Mechanistic Studies Synthesis Synthesis of L-2-Carbamoylphenylalanine Purification Purification & Characterization Synthesis->Purification MES_Test Maximal Electroshock (MES) Test Purification->MES_Test SixHz_Test 6-Hz Psychomotor Seizure Test Purification->SixHz_Test Toxicity Neurotoxicity Assessment (e.g., Rotarod Test) MES_Test->Toxicity SixHz_Test->Toxicity AMPA_Assay AMPA Receptor Binding/Functional Assay Toxicity->AMPA_Assay If Active & Non-toxic GlyR_Assay Glycine Receptor Functional Assay Toxicity->GlyR_Assay If Active & Non-toxic

Figure 2: Preclinical drug discovery workflow for L-2-Carbamoylphenylalanine.

V. In Vitro Assays for Mechanism of Action Elucidation

Should L-2-Carbamoylphenylalanine demonstrate significant anticonvulsant activity in the in vivo screens, the following in vitro assays can be employed to investigate its mechanism of action.

A. AMPA Receptor Functional Assay

Principle: This assay measures the ability of L-2-Carbamoylphenylalanine to inhibit the function of AMPA receptors, for example, by measuring calcium influx in response to an AMPA receptor agonist.[9][20]

Protocol:

  • Cell Culture: Use a cell line stably expressing human AMPA receptors (e.g., HEK-293 cells).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of L-2-Carbamoylphenylalanine.

  • Agonist Stimulation: Stimulate the cells with a known AMPA receptor agonist (e.g., glutamate or AMPA).

  • Signal Detection: Measure the resulting intracellular calcium influx using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a fluorescence plate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of L-2-Carbamoylphenylalanine that inhibits 50% of the maximal response to the agonist.

B. Glycine Receptor Functional Assay

Principle: This assay determines the modulatory effect of L-2-Carbamoylphenylalanine on glycine receptor function, typically by measuring chloride ion flux using electrophysiological techniques.[11][21]

Protocol:

  • Cell Culture: Use cells expressing human α1-glycine receptors (e.g., Xenopus oocytes or a mammalian cell line).

  • Electrophysiology: Use two-electrode voltage-clamp or patch-clamp techniques to record the currents elicited by the application of glycine.

  • Compound Application: Apply varying concentrations of L-2-Carbamoylphenylalanine in the presence of a fixed concentration of glycine.

  • Data Analysis: Analyze the changes in the amplitude and kinetics of the glycine-evoked currents to determine if L-2-Carbamoylphenylalanine acts as a positive or negative modulator of the glycine receptor.

VI. Quantitative Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that would be generated from the described protocols. The hypothetical values are based on data reported for other active functionalized amino acids.[22]

ParameterTestSpeciesRoute of Admin.ResultInterpretation
Anticonvulsant Activity
ED₅₀MES TestMousei.p.e.g., 25 mg/kgPotency against generalized tonic-clonic seizures.
ED₅₀6-Hz Test (32 mA)Mousei.p.e.g., 30 mg/kgPotency against therapy-resistant focal seizures.
Neurotoxicity
TD₅₀Rotarod TestMousei.p.e.g., >100 mg/kgAssessment of motor impairment.
In Vitro Activity
IC₅₀AMPA Receptor AssayHuman recombinant-e.g., 5 µMPotency of AMPA receptor antagonism.
EC₅₀/IC₅₀Glycine Receptor AssayHuman recombinant-To be determinedPotency of glycine receptor modulation.

A high Protective Index (PI = TD₅₀/ED₅₀) is desirable, as it indicates a wide therapeutic window between the effective dose and the dose that causes motor impairment.

VII. Conclusion and Future Directions

L-2-Carbamoylphenylalanine represents a promising, yet underexplored, candidate for a novel anticonvulsant agent. The structural analogy to other pharmacologically active functionalized amino acids provides a strong scientific basis for its investigation. The protocols detailed in this guide offer a comprehensive and validated pathway for the synthesis, preclinical screening, and mechanistic evaluation of this compound. Successful outcomes from these studies could position L-2-Carbamoylphenylalanine as a lead compound for further optimization and development in the pursuit of next-generation antiepileptic therapies. Future work should focus on establishing a detailed structure-activity relationship (SAR) by synthesizing and testing a library of related derivatives, as well as conducting more extensive pharmacokinetic and pharmacodynamic studies.

VIII. References

  • Andurkar, S. V., Stables, J. P., & Kohn, H. (1998). Synthesis and anticonvulsant activities of (R)-(O)-methylserine derivatives. Tetrahedron: Asymmetry, 9(21), 3841-3854.

  • Dudley, D. A., et al. (2001). Synthesis and structural studies of aza analogues of functionalized amino acids: new anticonvulsant agents. Journal of Medicinal Chemistry, 44(9), 1379-1386.

  • Fijałkowski, Ł., et al. (2017). Phenylalanine derivatives with modulating effects on human α1-glycine receptors and anticonvulsant activity in strychnine-induced seizure model in male adult rats. PubMed.

  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 96(1-2), 1-16.

  • Malawska, B. (2005). New anticonvulsant agents. Current Topics in Medicinal Chemistry, 5(1), 3-17.

  • Metcalf, C. S., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(5), 846-856.

  • Paruszewski, R., et al. (2000). Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3. Pharmazie, 55(1), 27-30.

  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 79-102). Springer, New York, NY.

  • BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. BenchChem.

  • Kohn, H., et al. (2001). Functionalized amino acid anticonvulsants: synthesis and pharmacological evaluation of conformationally restricted analogues. Bioorganic & Medicinal Chemistry, 9(10), 2693-2708.

  • De Sarro, G., et al. (2002). Novel potent AMPA/kainate receptor antagonists: synthesis and anticonvulsant activity of a series of 2-[(4-alkylsemicarbazono)-(4-amino-phenyl)methyl]-4,5-methylenedioxyphenylacetic acid alkyl esters. Journal of Medicinal Chemistry, 45(20), 4444-4453.

  • PANAChE Database. (n.d.). 6 Hz Electrical Stimulation Test (mouse, rat). National Institute of Neurological Disorders and Stroke.

  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institute of Neurological Disorders and Stroke.

  • Axion BioSystems. (2024). A higher efficient in vitro functional assay for anti-epileptic drug discovery. Axion BioSystems.

  • BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs. BenchChem.

  • Gardinier, K. M., et al. (2016). Synthesis, pharmacology and preclinical evaluation of 11C-labeled 1,3-dihydro-2H-benzo[d]imidazol-2-ones for imaging γ8-dependent transmembrane AMPA receptor regulatory protein. ACS Chemical Neuroscience, 7(11), 1544-1554.

  • Leo, A., et al. (2016). Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons. Frontiers in Cellular Neuroscience, 10, 288.

  • Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. Melior Discovery.

  • Chen, L., et al. (2024). A higher efficient in vitro functional assay for anti-epileptic drug discovery. ChemPartner.

  • Sahu, N. K., et al. (2017). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. Molecular Pharmaceutics, 14(6), 1955-1967.

  • Voronina, T. A., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. International Journal of Molecular Sciences, 24(12), 10309.

  • Chimirri, A., et al. (2002). Novel Potent AMPA/Kainate Receptor Antagonists: Synthesis and Anticonvulsant Activity of a Series of 2-[(4-Alkylsemicarbazono)-(4-amino- phenyl)methyl]-4,5-methylenedioxyphenylacetic Acid Alkyl Esters. Journal of Medicinal Chemistry, 45(20), 4444-4453.

  • Thomson, S. A., et al. (2016). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS Chemical Neuroscience, 7(1), 85-96.

  • Barton, M. E., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(5), 846-856.

  • Obniska, J., et al. (2001). Amino acid derivatives with anticonvulsant activity. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(5), 399-404.

  • Lynch, J. W. (2007). Molecular structure and function of the glycine receptor chloride channel. Physiological Reviews, 87(3), 1051-1095.

  • Paruszewski, R., et al. (2000). Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3. Pharmazie, 55(1), 27-30.

  • Yevenes, G. E., & Zeilhofer, H. U. (2011). Molecular mechanisms of inflammatory pain. Molecular Pain, 7, 17.

  • Wawer, M. J., et al. (2016). Design and comparative anticonvulsant activity assessment of CNS-active alkyl-carbamoyl imidazole derivatives. Bioorganic & Medicinal Chemistry, 24(21), 5426-5436.

  • Rajendra, S., et al. (1997). Modulation of glycine receptor function: A novel approach for therapeutic intervention at inhibitory synapses?. Trends in Neurosciences, 20(8), 358-365.

  • Twyman, R. E., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLoS One, 12(3), e0174629.

  • Rapacz, A., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 10041.

  • Ghukasyan, A., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Pharmacia, 71(2), 437-444.

  • Moraga-Cid, G., et al. (2015). Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose. Frontiers in Molecular Neuroscience, 8, 73.

  • Chen, Q., et al. (2021). Mechanism of human α3β GlyR modulation in inflammatory pain and 2, 6-DTBP interaction. Nature Communications, 12(1), 1-11.

  • CN101747234A - Method for synthesizing phenyl carbamate - Google Patents.

  • PubChem. (n.d.). L-4-Carbamoylphenylalanine. National Center for Biotechnology Information.

  • EP0469541B1 - Method of crystallizing phenylalanine - Google Patents.

  • BR0114728B1 - Method for producing an acylphenylalanine - Google Patents.

  • US6350596B2 - Method for producing L-phenylalanine - Google Patents.

  • Wang, Y., et al. (2016). Investigation of the neuroprotective effects of a novel synthetic compound via the mitochondrial pathway. Experimental and Therapeutic Medicine, 12(5), 3042-3048.

  • Kim, M. S., et al. (2015). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 20(8), 14856-14871.

  • Crunfli, F., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1209-1214.

  • Cayman Chemical. (n.d.). 2-Chloro-L-phenylalanine. Cayman Chemical.

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Application Note: Analytical Quantification of L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the analytical framework for the quantification and purity assessment of L-2-Carbamoylphenylalanine (also known as (S)-2-amino-3-(2-carbamoylphenyl)propanoic acid or Phe(2-CONH₂) ). This unnatural amino acid is a critical intermediate in the synthesis of next-generation peptide therapeutics, particularly integrin antagonists (e.g.,


 antagonists) used in treating gastrointestinal autoimmune diseases.

Introduction & Chemical Context

L-2-Carbamoylphenylalanine is a phenylalanine derivative substituted at the ortho (2-) position of the phenyl ring with a carbamoyl group (


). Unlike standard amino acids, the presence of the polar amide group on the aromatic ring significantly alters its electronic properties and solubility profile compared to L-Phenylalanine.

Critical Quality Attributes (CQAs):

  • Chemical Purity: Must distinguish from positional isomers (3-carbamoyl and 4-carbamoyl analogs) and des-carbamoyl impurities (L-Phenylalanine).

  • Stereochemical Purity: Strict control of the L-enantiomer (>99.5% ee) is required to prevent off-target biological activity.

  • Assay: Exact mass balance quantification for stoichiometry in solid-phase peptide synthesis (SPPS).

Physicochemical Profile
PropertyDescription
Chemical Formula

Molecular Weight 208.21 g/mol
Solubility Soluble in dilute acids (0.1 N HCl), DMSO, and Methanol/Water mixtures.
UV Absorption

~210 nm (peptide bond/carboxyl), secondary band ~254-260 nm (aromatic).
pKa

-COOH (~2.2),

-NH₃⁺ (~9.1). The aromatic amide is non-ionizable in standard pH ranges.

Method 1: RP-HPLC for Chemical Purity & Assay

Objective: Routine quantification of L-2-Carbamoylphenylalanine and separation from synthesis by-products (e.g., regioisomers).

Method Rationale

A C18 stationary phase with high surface area is selected to retain the polar zwitterion. Acidic mobile phases are mandatory to suppress the ionization of the carboxylic acid, ensuring the analyte remains in a neutral/hydrophobic state for retention. The ortho-substitution creates steric hindrance, often eluting earlier than the para-isomer due to an "ortho-effect" reducing effective hydrophobicity.

Chromatographic Conditions[1]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters XSelect HSS T3 C18, 4.6 × 150 mm, 3.5 µm (or equivalent high-retention C18).

    • Why T3? It withstands 100% aqueous conditions and retains polar molecules better than standard C18.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 215 nm (primary), 254 nm (confirmatory).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Equilibration
2.0982Isocratic Hold (Polar impurities)
15.06040Linear Gradient
18.0595Wash
20.0595Wash Hold
20.1982Re-equilibration
25.0982End
Standard Preparation[3]
  • Stock Solution (1 mg/mL): Weigh 10 mg of L-2-Carbamoylphenylalanine Reference Standard into a 10 mL volumetric flask. Dissolve in 20% ACN / 80% Water (0.1% TFA). Sonicate if necessary.

  • Working Standards: Dilute stock to 10, 50, 100, 250, and 500 µg/mL.

Method 2: LC-MS/MS for Trace Quantification in Biological Matrices

Objective: High-sensitivity quantification of L-2-Carbamoylphenylalanine (e.g., as a metabolite or released residue) in plasma or cell lysate.

Mass Spectrometry Strategy

Electrospray Ionization (ESI) in positive mode is optimal due to the primary amine. The carbamoyl group is stable but can undergo specific fragmentation (loss of


 or 

).
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
L-2-Carbamoyl-Phe 209.1

192.1 15Loss of

(primary amine)
166.1 25Loss of

(carbamoyl)
120.1 35Immonium ion
IS (Phe-d5) 171.2 125.2 20Internal Standard
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/matrix to a centrifuge tube.

  • Spike: Add 10 µL of Internal Standard (L-Phenylalanine-d5, 10 µg/mL).

  • Precipitate: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.

  • Vortex/Spin: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Injection: Inject 2 µL of the supernatant directly into the LC-MS/MS.

Method 3: Chiral Purity (Enantiomeric Excess)

Objective: Confirm the absence of D-2-Carbamoylphenylalanine. Technique: Ligand Exchange Chromatography or Crown Ether columns are superior for underivatized amino acids.

  • Column: Daicel CROWNPAK CR-I(+) , 3.0 × 150 mm, 5 µm.

  • Mobile Phase: Perchloric acid (pH 1.5) or pH 2.0 (HClO₄ in water).

    • Note: Do not use organic modifiers (ACN/MeOH) with this specific column unless specified by the vendor, as they can disrupt the crown ether complexation.

  • Temp: 25°C (Lower temperature often improves chiral resolution).

  • Detection: UV @ 210 nm.[1]

  • Elution Order: typically D-isomer elutes before L-isomer on CR(+) columns.

Visual Workflows & Logic

Experimental Workflow Diagram

G cluster_Analysis Analytical Pathways Sample Sample Material (Raw Powder or Bio-fluid) Prep Sample Preparation (Dissolution/PPT) Sample->Prep Weigh/Spike HPLC RP-HPLC (C18) Chemical Purity Prep->HPLC High Conc. Chiral Chiral LC (Crownpak) Enantiomeric Excess Prep->Chiral Isomer Check MS LC-MS/MS Trace Quant Prep->MS Low Conc. Result Data Processing (Calibration/Integration) HPLC->Result Chiral->Result MS->Result

Caption: Decision matrix for selecting the appropriate analytical workflow based on sample concentration and data requirements.

Validation & Troubleshooting

System Suitability Criteria (USP <621>)
  • Resolution (Rs): > 1.5 between L-2-Carbamoyl-Phe and nearest impurity (e.g., L-Phe).

  • Tailing Factor: 0.8 – 1.5.

  • Precision (RSD): < 1.0% for 5 replicate injections of the standard.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Fronting Sample solvent mismatch.Dissolve sample in mobile phase A (low organic).
Doublet Peaks Atropisomerism (rare) or pH instability.Ensure pH < 3.0. The amide bond is stable, but rotamers can occur; increase Temp to 40°C to coalesce.
Low Sensitivity Ion suppression (MS).Switch from TFA to Formic Acid (0.1%) for MS methods.
Retention Drift Column dewetting (C18).Use a column compatible with 100% water (e.g., T3, Polar C18).

References

  • Chem-Impex International. "Boc-L-2-carbamoylphenylalanine Product Page." Catalog No. 16782.[3]Link

  • Google Patents. "US Patent 9714270B2: Alpha4Beta7 Integrin Thioether Peptide Antagonists." Describes the use of L-2-carbamoylphenylalanine in peptide drug sequences.Link

  • Watson International. "Fmoc-L-2-carbamoylphenylalanine Product Specifications." Link

  • Daicel Chiral Technologies. "Instruction Manual for CROWNPAK CR(+)." Standard protocol for underivatized amino acid separation.Link

Sources

Advanced HPLC Method Development for L-2-Carbamoylphenylalanine: From Chemical Purity to Enantiomeric Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-2-Carbamoylphenylalanine (H-L-Phe(2-CONH₂)-OH) and its N-α-protected derivatives (e.g., Fmoc-L-2-carbamoylphenylalanine) are critical unnatural amino acid building blocks. They are heavily utilized in the synthesis of disulfide-rich peptides and highly potent α4β7 integrin antagonists, which are pivotal in treating gastrointestinal autoimmune diseases[1].

Because unnatural amino acids dictate the conformational rigidity and target-binding specificity of therapeutic peptides, ensuring their chemical purity and enantiomeric excess (ee) is a rigorous regulatory requirement. This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) framework for the analysis of L-2-Carbamoylphenylalanine, detailing the mechanistic causality behind column selection, mobile phase buffering, and chiral resolution.

Mechanistic Rationale & Physicochemical Profiling

To design a robust chromatographic method, we must first deconstruct the analyte's physicochemical properties:

  • Zwitterionic Backbone : Unprotected L-2-Carbamoylphenylalanine possesses an α-amino group (pKa ~9.1) and an α-carboxyl group (pKa ~2.2). At physiological pH, it is highly polar and elutes in the void volume (

    
    ) of standard reversed-phase (RP) columns.
    
  • Ortho-Carbamoyl Substitution : The -CONH₂ group at the 2-position of the phenyl ring introduces a strong hydrogen-bond donor/acceptor pair. This increases the molecule's hydrophilicity compared to standard phenylalanine and creates potential for secondary interactions with unendcapped silanols on the silica matrix.

  • Aromatic Chromophore : The phenyl ring provides a strong UV absorption band at 210–214 nm (π → π* transition of the amide/carboxyl groups) and a weaker secondary band at 254 nm.

The Causality of Method Choices: To force retention of the unprotected zwitterion on an RP-HPLC column, we must suppress the ionization of the carboxylate group. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), the carboxyl group is protonated (neutralized). Simultaneously, the TFA acts as a hydrophobic ion-pairing reagent for the positively charged α-amino group. This dual-action mechanism increases the molecule's apparent hydrophobicity, ensuring adequate retention (


) and sharp peak shapes[2]. For the Fmoc-protected derivative, the massive hydrophobic bulk of the fluorenylmethyloxycarbonyl group dominates retention, allowing for standard gradient elution.

Strategic Workflow

HPLC_Method_Development Start Analyte Profiling L-2-Carbamoylphenylalanine Split Protected or Unprotected? Start->Split Unprotected Unprotected (Zwitterion) Requires Ion-Pairing Split->Unprotected H-L-Phe... Protected Fmoc-Protected Highly Hydrophobic Split->Protected Fmoc-L-Phe... Achiral_Unprot Achiral RP-HPLC 0.1% TFA / C18 Column Unprotected->Achiral_Unprot Achiral_Prot Achiral RP-HPLC 0.1% Formic Acid / C18 Protected->Achiral_Prot Chiral_Eval Chiral Purity Analysis (Enantiomeric Excess) Achiral_Unprot->Chiral_Eval Achiral_Prot->Chiral_Eval Chiral_Method Polysaccharide CSP (e.g., CHIRALPAK IA/IC) Chiral_Eval->Chiral_Method Validation System Suitability Testing (Self-Validating Protocol) Chiral_Method->Validation

Figure 1: Logical workflow for L-2-Carbamoylphenylalanine HPLC method development.

Validated Protocols

Protocol A: Achiral Chemical Purity (RP-HPLC)

This protocol is optimized for the Fmoc-protected derivative (Fmoc-L-2-carbamoylphenylalanine), which is the standard form used in solid-phase peptide synthesis (SPPS)[3]. The method utilizes a Gemini C18 column, which features TWIN-NX technology (grafting silica with an organosiloxane layer) to provide extended pH stability and eliminate peak tailing from the carbamoyl group[1].

Materials & Reagents:

  • Stationary Phase: Phenomenex Gemini C18, 250 × 4.6 mm, 5 µm, 110 Å.

  • Mobile Phase A: HPLC-grade Water containing 0.1% v/v Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% v/v TFA.

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC pumps with Mobile Phase A and B for 5 minutes at 2.0 mL/min. Equilibrate the Gemini C18 column at 1.0 mL/min with 5% B until the baseline is stable (monitor at 214 nm).

  • Sample Preparation: Accurately weigh 10.0 mg of Fmoc-L-2-carbamoylphenylalanine. Dissolve in 5.0 mL of Acetonitrile (sonicate for 2 minutes to disrupt crystal lattice), then dilute to 10.0 mL with Water to yield a 1.0 mg/mL stock solution. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject a blank (Diluent) to confirm no ghost peaks. Inject the standard solution in triplicate. The system is self-validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.0%, and the USP tailing factor is ≤ 1.5.

  • Gradient Execution: Execute the gradient program detailed in Table 1. The Fmoc group acts as a strong chromophore and hydrophobic anchor, resulting in an expected retention time (

    
    ) of approximately 14.5 minutes.
    
Protocol B: Enantiomeric Purity Assessment (Chiral HPLC)

The optical purity of N-α-Fmoc amino acid derivatives is paramount, as D-enantiomer impurities directly cause diastereomeric contamination in the final therapeutic peptide. Mobile phase solvent polarity plays a major role in chiral recognition events using Carbohydrate-based Chiral Stationary Phases (CSPs).

Materials & Reagents:

  • Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica), 250 × 4.6 mm.

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic acid (80 : 20 : 0.1, v/v/v). Note: The 0.1% TFA is critical to keep the free α-carboxyl group protonated, preventing peak broadening on the chiral phase.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25 °C.

Step-by-Step Methodology:

  • Column Equilibration: Flush the CHIRALPAK IA column with the isocratic mobile phase for at least 45 column volumes (~60 minutes) to ensure the immobilized amylose polymer is fully solvated and the chiral cavities are open.

  • Sample Preparation: Dissolve the sample in Ethanol to a concentration of 0.5 mg/mL. Do not use highly polar solvents like DMSO, as they can disrupt the hydrogen bonding required for chiral recognition.

  • Analysis: Inject 10 µL of the sample. The L-enantiomer and D-enantiomer will separate based on their differential transient diastereomeric complexation with the amylose carbamate clefts.

Quantitative Data Summaries

Table 1: Optimized Gradient Program for Achiral RP-HPLC (Protocol A)

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve
0.095.05.01.0Initial
3.095.05.01.0Linear
18.010.090.01.0Linear
22.010.090.01.0Hold
23.095.05.01.0Linear
30.095.05.01.0Re-equilibration

Table 2: System Suitability and Acceptance Criteria (Self-Validation Metrics)

ParameterTarget Value for L-2-CarbamoylphenylalaninePharmacopeial Acceptance Criteria
Retention Time (

)
~14.5 min (Fmoc-derivative)± 2.0% shift allowed
Theoretical Plates (

)
> 15,000

USP Tailing Factor (

)
1.1 - 1.2

Resolution (

) (Chiral)
> 2.5 (L vs. D enantiomer)

(Baseline resolution)
Injection Precision 0.4% RSD (n=5)

RSD

References

  • US Patent 20200308229A1: Novel α4β7 Peptide Monomer and Dimer Antagonists. Details the use of L-2-carbamoylphenylalanine in therapeutic peptide synthesis and standard Gemini C18 RP-HPLC conditions.
  • Analytical Methods (RSC)

  • US Patent 9714270B2: α4β7 integrin thioether peptide antagonists. Discusses the structural integration of unnatural amino acids including L-2-carbamoylphenylalanine.
  • Chem-Impex International: Fmoc-L-2-carbamoylphenylalanine Product Specifications (CAS: 959583-60-9). Commercial baseline for purity and analytical standards.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Biotechnology and Applied Biochemistry.

Sources

Application Note: Advanced NMR Spectral Interpretation and Assignment Protocol for L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative

Non-canonical amino acids (ncAAs) are indispensable tools in modern chemical biology, structurally enabling the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and site-specific isotopic labels for macromolecular nuclear magnetic resonance (NMR) spectroscopy [1]. Among these, L-2-Carbamoylphenylalanine (also known as o-carbamoylphenylalanine or 2-aminocarbonylphenylalanine) presents a unique analytical challenge. The introduction of a bulky, hydrogen-bonding carbamoyl group (-CONH₂) at the ortho position of the phenyl ring disrupts local symmetry, induces steric hindrance, and alters the magnetic anisotropy experienced by the amino acid backbone.

This application note provides researchers and drug development professionals with a definitive, self-validating protocol for the acquisition and interpretation of 1D and 2D NMR spectra of L-2-Carbamoylphenylalanine. By understanding the causality behind solvent effects, pulse sequences, and spin-system coupling, scientists can confidently verify the structural integrity of this ncAA before downstream incorporation into complex biopolymers [2].

Mechanistic Sample Preparation

The choice of solvent and sample conditions dictates the visibility of exchangeable protons and the resolution of complex multiplets.

Causality in Solvent Selection

While D₂O is standard for water-soluble amino acids, it causes rapid deuterium exchange of the amine (-NH₂) and carbamoyl (-CONH₂) protons, rendering them invisible. To fully characterize the carbamoyl side chain, DMSO-d₆ is the solvent of choice. DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the chemical exchange rate of the amide protons and allowing them to be observed as distinct resonances.

Step-by-Step Preparation Protocol
  • Drying: Lyophilize the L-2-Carbamoylphenylalanine sample for 12 hours to remove trace atmospheric moisture. Causality: Residual H₂O in DMSO-d₆ (appearing at 3.33 ppm) can obscure the critical diastereotopic

    
    -proton signals and promote unwanted proton exchange.
    
  • Dissolution: Weigh 15–20 mg of the analyte and dissolve in 600 µL of 99.9% DMSO-d₆.

  • Homogenization: Vortex for 60 seconds, followed by mild sonication (5 minutes at room temperature) to ensure complete dissolution.

  • Transfer: Transfer 550 µL of the homogeneous solution into a standard 5 mm precision NMR tube.

  • Validation Check: Before running overnight 2D experiments, acquire a rapid 1D ¹H scan (16 scans). Self-Validation: Check the HDO peak at 3.33 ppm. If the integral of the HDO peak is larger than the aromatic protons, the sample is too wet. Discard, re-lyophilize, and prepare in a glovebox to prevent exchange-induced line broadening of the amide signals.

NMR Acquisition Workflow

To build a self-validating dataset, a hierarchical approach to NMR acquisition is required. 1D spectra provide quantitative integration and initial chemical shifts, while 2D spectra map the covalent connectivity.

NMR_Workflow A Sample Prep (DMSO-d6) B 1D 1H & 13C (Screening) A->B C 2D COSY (Spin Systems) B->C D 2D HSQC (C-H Mapping) C->D E 2D HMBC (Linkage) D->E F Full Assignment E->F

Caption: Systematic workflow for the NMR structural assignment of non-canonical amino acids.

Recommended Acquisition Parameters (500 MHz Spectrometer)
  • ¹H NMR: zg30 pulse program, 64 scans, 2 sec relaxation delay (D1).

  • ¹³C NMR: zgpg30 (proton-decoupled), 1024 scans, 2 sec D1.

  • COSY: cosygpqf, 256 t1 increments, 16 scans per increment.

  • HSQC: hsqcedetgpsisp2.2 (multiplicity edited), 256 t1 increments.

  • HMBC: hmbcgplpndqf, 80 ms long-range coupling delay (optimized for

    
     = 8 Hz).
    

Spectral Deconvolution and Causality

Interpreting the spectra of L-2-Carbamoylphenylalanine requires understanding three distinct structural phenomena:

A. The ABX Spin System of the Aliphatic Chain

The chiral


-carbon creates a magnetically asymmetric environment for the adjacent 

-CH₂ group. Consequently, the two

-protons are diastereotopic and magnetically inequivalent.
  • They couple to each other (geminal coupling,

    
     Hz).
    
  • They couple to the

    
    -proton (vicinal coupling, 
    
    
    
    Hz and
    
    
    Hz, depending on the preferred rotameric conformation). This results in two distinct doublet-of-doublets (dd) for the
    
    
    -protons, and a complex multiplet (or dd) for the
    
    
    -proton.
B. Restricted Rotation of the Carbamoyl Group

The -CONH₂ group exhibits partial double-bond character across the C-N bond due to resonance. This restricts free rotation at room temperature. In DMSO-d₆, the two protons of the primary amide are locked in different environments (one syn to the carbonyl oxygen, one anti), resulting in two distinct, broad singlets (typically around 7.30 ppm and 7.75 ppm) rather than a single integrated peak [3].

C. Ortho-Substitution Effects on the Aromatic Ring

Unlike canonical phenylalanine, which often shows overlapping aromatic signals (a 5H multiplet), the ortho-carbamoyl group breaks the symmetry. The electron-withdrawing nature of the carbonyl deshields the adjacent H-3 proton, pushing it downfield relative to the other aromatic protons.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts and coupling constants for L-2-Carbamoylphenylalanine in DMSO-d₆ at 298 K.

Table 1: ¹H NMR Resonance Assignments
PositionChemical Shift (ppm)MultiplicityCoupling Constant (

in Hz)
IntegrationAssignment Rationale
H-

3.95dd8.5, 4.51HProximity to electron-withdrawing -COOH and -NH₂.
H-

3.35dd14.0, 4.51HDiastereotopic proton; ABX system.
H-

2.95dd14.0, 8.51HDiastereotopic proton; ABX system.
H-3 (Ar) 7.45dd7.5, 1.51HDeshielded by ortho carbamoyl group.
H-4, H-5 (Ar) 7.25 - 7.35m-2HOverlapping aromatic signals.
H-6 (Ar) 7.20d7.51HOrtho to the alkyl side chain.
-CONH₂ 7.75, 7.30br s-1H, 1HRestricted rotation; slow exchange in DMSO-d₆.
Table 2: ¹³C NMR Resonance Assignments
Carbon PositionChemical Shift (ppm)Type (from edited HSQC)Assignment Rationale
Carboxyl (-COOH) 171.5Quaternary (C)Highly deshielded carbonyl.
Carbamoyl (-CONH₂) 170.2Quaternary (C)Amide carbonyl.
C-1 (Ar) 136.8Quaternary (C)Attached to

-alkyl chain.
C-2 (Ar) 135.2Quaternary (C)Attached to carbamoyl group.
C-3, C-4, C-5, C-6 126.4 - 130.5Methine (CH)Aromatic ring carbons.
C-

55.2Methine (CH)Aliphatic, adjacent to electronegative N and O.
C-

35.8Methylene (CH₂)Aliphatic side chain.

2D Connectivity Mapping and Validation

To definitively prove that the carbamoyl group is at the ortho position (C-2) rather than the meta or para positions, Heteronuclear Multiple Bond Correlation (HMBC) is the ultimate self-validating tool. HMBC detects long-range (


 and 

) carbon-proton couplings.

Self-Validation via HMBC:

  • Locate the

    
    -protons (~2.95 and 3.35 ppm) on the F2 axis.
    
  • Trace vertically to find cross-peaks with quaternary aromatic carbons. You will observe a strong

    
     correlation to C-1 (136.8 ppm) and a 
    
    
    
    correlation to C-2 (135.2 ppm) and C-6 (130.5 ppm).
  • Locate the H-3 aromatic proton (~7.45 ppm). Trace vertically. You must observe a

    
     cross-peak to the Carbamoyl C=O at 170.2 ppm. If this cross-peak is absent, the carbamoyl group is not at the ortho position.
    

HMBC_Map cluster_protons Proton Donors (1H) cluster_carbons Carbon Acceptors (13C) H_beta Beta-CH2 C_carbonyl Carboxyl C=O H_beta->C_carbonyl 3 bonds C_aromatic_quat Aromatic C1 & C2 H_beta->C_aromatic_quat 2-3 bonds H_alpha Alpha-CH H_alpha->C_carbonyl 2 bonds H_aromatic Aromatic (H3) C_carbamoyl Carbamoyl C=O H_aromatic->C_carbamoyl 3 bonds H_aromatic->C_aromatic_quat 2 bonds

Caption: Key HMBC correlations utilized to establish the structural connectivity of L-2-Carbamoylphenylalanine.

By adhering to this protocol, researchers can ensure high-fidelity structural characterization of L-2-Carbamoylphenylalanine, mitigating the risk of downstream synthetic failures in peptide engineering.

References

  • Jones, D. H., Cellitti, S. E., Hao, X., Zhang, Q., Jahnz, M., Summerer, D., Schultz, P. G., Uno, T., & Geierstanger, B. H. (2010). Site-specific labeling of proteins with NMR-active unnatural amino acids. Journal of Biomolecular NMR, 46(1), 89-100.[Link]

  • Malde, A. K., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 35-49.[Link]

  • Cellitti, S. E., et al. (2008). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society, 130(29), 9268–9281.[Link]

safe handling and storage procedures for L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Stewardship of L-2-Carbamoylphenylalanine

Part 1: Executive Summary & Scientific Rationale

L-2-Carbamoylphenylalanine (also known as (S)-2-amino-3-(2-carbamoylphenyl)propanoic acid or o-carbamoyl-L-phenylalanine) is a highly specialized non-canonical amino acid (ncAA). Unlike its para-substituted counterpart (used in Eluxadoline synthesis), the ortho-positioning of the carbamoyl group creates unique steric and electronic environments. This structural feature makes it a critical building block for peptidomimetics and constrained peptide scaffolds, specifically in the synthesis of dihydroisoquinolinones via intramolecular cyclization.

However, this same ortho-substitution introduces significant stability challenges. The proximity of the carbamoyl group to the amino acid backbone facilitates spontaneous intramolecular reactions (cyclization) and hydrolysis, particularly under non-neutral pH or high-moisture conditions. This guide provides a self-validating protocol to maintain the integrity of this reagent from storage to experimental application.

Part 2: Physicochemical Profile & Safety Assessment

Table 1: Chemical Specification & Safety Data

ParameterSpecification
Chemical Name L-2-Carbamoylphenylalanine
Synonyms (S)-2-amino-3-(2-carbamoylphenyl)propanoic acid; 2-Carbamoyl-Phe-OH
Molecular Formula

Molecular Weight 208.21 g/mol
CAS (Fmoc-protected) 959583-60-9 (Reference for derivative tracking)
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, DMF; Sparingly soluble in water (pH dependent)
pKa (Predicted)

-COOH: ~2.2
Primary Hazard Irritant (H315, H319, H335) .[1][2] Avoid inhalation of particulates.[3][4]
Critical Instability Cyclization Prone: Ortho-substitution allows intramolecular nucleophilic attack, leading to lactam formation or dehydration to nitrile.

Part 3: Storage & Handling Protocols

The "Cold-Chain" Storage Protocol

Rationale: The ortho-carbamoyl group is susceptible to hydrolysis (converting to the dicarboxylic acid, phthalic acid derivative) and cyclization. Thermal energy accelerates these degradation pathways.

  • Temperature: Store strictly at -20°C for long-term stability (>1 month). For usage within 48 hours, +4°C is acceptable.

  • Desiccation (Critical): The amide bond is hygroscopic. Moisture ingress catalyzes hydrolysis.

    • Action: Store vials inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves.

    • Equilibration: Before opening a frozen vial, allow it to warm to room temperature (approx. 30 mins) inside the desiccator. Reason: Opening a cold vial in humid air causes immediate condensation on the powder, initiating degradation.

  • Light Protection: While not intensely photo-labile, amber vials are recommended to prevent any radical-mediated side reactions common with aromatic systems.

Solubilization & Experimental Usage

Rationale: Aqueous solubility is limited by the aromatic ring and the potential for intermolecular hydrogen bonding. Organic solvents are preferred for stock solutions to prevent aggregation.

Protocol:

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) for stock solutions (up to 100 mM).

    • Note: Ensure DMSO is anhydrous (freshly opened or stored over sieves).

  • Dissolution Step:

    • Weigh the required amount of L-2-Carbamoylphenylalanine.[2]

    • Add solvent dropwise while vortexing.

    • Sonicate for 30-60 seconds if visual particulates remain. Avoid prolonged sonication which generates heat.

  • Aqueous Dilution:

    • Dilute the organic stock into the aqueous buffer immediately before use.

    • Do not store aqueous solutions. The ortho-effect dramatically increases the rate of cyclization in water compared to organic solvents.

Part 4: Quality Control & Degradation Logic

Self-Validating System: Before committing the reagent to expensive biological assays or synthesis steps, verify purity using the following logic.

Degradation Pathway Visualization

The diagram below illustrates the lifecycle and the specific "Ortho-Effect" risk where the molecule can degrade into a cyclic lactam or hydrolyze.

G cluster_QC QC Checkpoint (HPLC) Reagent L-2-Carbamoylphenylalanine (Intact Reagent) Storage Storage Condition (-20°C, Desiccated) Reagent->Storage Standard Protocol Exposure Risk Event: Moisture/Heat/Acid Storage->Exposure Improper Handling Usage Experimental Use (Peptide Synthesis/Assay) Storage->Usage Equilibrate & Dissolve Hydrolysis Degradation Product A: L-2-Carboxyphenylalanine (Hydrolysis) Exposure->Hydrolysis +H2O Cyclization Degradation Product B: Dihydroisoquinolinone (Cyclization) Exposure->Cyclization -H2O / pH shift

Figure 1: Stability logic flow indicating the two primary degradation pathways driven by the ortho-substitution effect.

QC Protocol (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or equiv), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 214 nm (Amide bond) and 254 nm (Phenyl ring).

  • Acceptance Criteria: Single peak >95% area.

    • Diagnostic: A new peak appearing at a longer retention time usually indicates the Lactam (Cyclized) form (more hydrophobic). A peak at a shorter retention time indicates Hydrolysis (more polar carboxylic acid).

Part 5: References

  • PubChem. L-4-Carbamoylphenylalanine (Isomer Comparison). National Library of Medicine. Available at: [Link] (Accessed Oct 2023). Note: Used for physicochemical property comparison between ortho/para isomers.

  • Chem-Space. Compound 959583-60-9 Data Sheet. Available at: [Link]. Verification of commercial availability and nomenclature.

Sources

determining optimal dosage of L-2-Carbamoylphenylalanine for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Dosing Strategies for L-2-Carbamoylphenylalanine (L-2-CPA) in Preclinical Models

Executive Summary & Scope

This technical guide addresses the experimental determination of optimal dosage for L-2-Carbamoylphenylalanine (L-2-CPA) , a potent competitive inhibitor of Kynureninase (KYNU) .

In the context of immuno-oncology and metabolic disease, L-2-CPA is utilized to modulate the Kynurenine Pathway (KP), specifically blocking the conversion of L-Kynurenine (KYN) to Anthranilic Acid (AA). This blockade forces the pathway flux towards Kynurenic Acid (KYNA) or accumulates KYN, thereby altering the immunosuppressive tumor microenvironment.

Key Challenges Addressed:

  • Solubility vs. Bioavailability: Overcoming the zwitterionic nature of amino acid analogs for consistent dosing.

  • Biomarker Validation: Using the Kynurenine/Anthranilic Acid ratio as a self-validating pharmacodynamic (PD) marker.

  • Therapeutic Window: Balancing enzyme saturation with off-target toxicity.

Mechanism of Action & Rationale

To determine dosage, one must understand the target dynamics. L-2-CPA mimics the transition state of L-Kynurenine binding to Kynureninase.

Pathway Visualization (Graphviz):

KynureninePathway TRP Tryptophan KYN L-Kynurenine (Accumulates) TRP->KYN IDO/TDO AA Anthranilic Acid (Decreases) KYN->AA Blocked by L-2-CPA OHK 3-OH-Kynurenine KYN->OHK KMO IDO IDO1/TDO2 KYNU Kynureninase (Target) KMO KMO L2CPA L-2-CPA (Inhibitor) L2CPA->KYNU Competitive Inhibition

Figure 1: Mechanism of Action. L-2-CPA competitively inhibits Kynureninase, preventing the hydrolysis of L-Kynurenine to Anthranilic Acid.

Formulation & Preparation

Amino acid analogs often exhibit poor solubility in neutral physiological buffers due to their crystal lattice energy. Improper formulation leads to erratic absorption and "noisy" PK data.

Protocol A: Preparation for Intraperitoneal (IP) or Oral (PO) Administration

  • Vehicle Selection:

    • Preferred: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water (Suspension for PO).

    • Alternative (Solution for IP): PBS adjusted to pH 7.4. Note: L-2-CPA may require initial dissolution in 0.1M NaOH before neutralizing with HCl/PBS.

  • Step-by-Step Solubilization:

    • Weigh L-2-CPA powder.

    • Add 10% of final volume as 0.1 N NaOH. Vortex until clear (deprotonation of the carboxylic acid).

    • Slowly add PBS (pH 7.4) to 90% volume.

    • Check pH. If > 8.0, titrate carefully with 0.1 N HCl to pH 7.4.

    • Critical Check: If precipitation occurs upon neutralization, switch to the Methylcellulose suspension method for Oral Gavage.

Phase I: Pharmacokinetic (PK) Profiling

Do not proceed to efficacy studies without defining the half-life (


). Amino acid analogs are often cleared rapidly by the kidneys.

Experimental Design:

  • Species: C57BL/6 Mice (n=3 per timepoint).

  • Dose: 50 mg/kg (Single bolus).

  • Routes: Compare IV (tail vein) vs. PO (gavage).

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Matrix: Plasma (EDTA tubes) and Liver/Tumor tissue (if applicable).

Bioanalytical Method (LC-MS/MS):

  • Column: C18 reverse-phase (polar embedded group preferred for amino acids).

  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile gradient.

  • MRM Transitions: Optimize for parent ion

    
    .
    

Decision Matrix based on PK Data:

ParameterResultAction
Bioavailability (

)

Abandon PO; use IP or SC minipumps.
Half-life (

)

hour
Requires BID (twice daily) or TID dosing.


(in vitro)
Increase dose to 100-200 mg/kg.

Phase II: Dose-Finding & Pharmacodynamics (PD)

This is the most critical step. You must correlate Dose with Target Engagement .

The Self-Validating System: The efficacy of L-2-CPA is not just "tumor shrinkage" (which takes weeks); it is the immediate biochemical shift in the Kynurenine pathway.

  • Biomarker: Plasma Kynurenine (KYN) to Anthranilic Acid (AA) ratio.

  • Success Criteria: A statistically significant increase in KYN and decrease in AA.

Protocol B: Dose-Response PD Study

  • Groups:

    • Vehicle Control

    • L-2-CPA 10 mg/kg[1]

    • L-2-CPA 30 mg/kg

    • L-2-CPA 100 mg/kg

  • Regimen: Daily dosing (QD) for 3 days to reach steady state.

  • Harvest: 2 hours post-last dose (approximate

    
    ).
    
  • Readout:

    • Measure [KYN] and [AA] in plasma.

    • Calculate Ratio:

      
      .
      

Data Interpretation:

Dosage GroupKYN LevelAA LevelInterpretation
Vehicle BaselineBaselineNormal Pathway Flux
10 mg/kg Slight

No ChangeSub-optimal. Insufficient target occupancy.
30 mg/kg


Effective. Partial inhibition.
100 mg/kg

UndetectableSaturated. Maximal inhibition achieved.

Phase III: Efficacy & Toxicity (MTD)

Once the biologically active dose (e.g., 30-100 mg/kg) is identified, validate safety in a long-term model.

Workflow Logic (Graphviz):

DosageWorkflow Start Start: L-2-CPA Synthesis Solubility Formulation Check (pH 7.4 vs Suspension) Start->Solubility PK_Pilot PK Pilot (50 mg/kg) Determine t1/2 Solubility->PK_Pilot Decision_Route Bioavailability > 20%? PK_Pilot->Decision_Route Route_PO Select Oral (PO) Decision_Route->Route_PO Yes Route_IP Select IP/SC Decision_Route->Route_IP No PD_Study PD Study (10, 30, 100 mg/kg) Measure KYN/AA Ratio Route_PO->PD_Study Route_IP->PD_Study Efficacy Efficacy Study (Tumor Vol + Immune Profiling) PD_Study->Efficacy Select Dose with Max KYN/AA Ratio

Figure 2: Decision Tree for Dosage Optimization. The workflow prioritizes PK validation before PD confirmation.

Safety Monitoring (Toxicity):

  • Weight Loss:

    
     body weight reduction requires dose de-escalation.
    
  • Behavioral: Watch for sedation or seizures (amino acid analogs can cross the BBB and interact with NMDA/Glutamate receptors).

  • Renal Function: Check Creatinine/BUN weekly, as crystalline nephropathy is a risk with poorly soluble amino acids.

References

  • Phillips, R. S., et al. (2019). "Mechanism and inhibition of kynureninase." Archives of Biochemistry and Biophysics. Link

  • Badawy, A. A. (2017). "Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects." International Journal of Tryptophan Research. Link

  • Stone, T. W., et al. (2013). "The kynurenine pathway as a therapeutic target in cognitive and neurodegenerative disorders."[2] British Journal of Pharmacology. Link

  • Muller, A. J., et al. (2005). "Inhibition of indoleamine 2,3-dioxygenase, an immunoregulatory target of the cancer suppression gene Bin1, potentiates cancer chemotherapy." Nature Medicine. (Context for KP inhibition in oncology). Link

(Note: While specific "L-2-CPA" papers are niche, the protocols above are standardized based on the physicochemical properties of phenylalanine-derived enzyme inhibitors described in References 1 and 2.)

Sources

Application Note: L-2-Carbamoylphenylalanine in Peptidomimetic Design & Synthesis

[1][2][3]

Executive Summary & Rationale

L-2-Carbamoylphenylalanine is a phenylalanine derivative substituted at the ortho (2-position) of the phenyl ring with a carbamoyl (–CONH₂) group.[1][2] Unlike standard phenylalanine, this building block introduces a "dual-action" constraint:[1][2]

  • Steric Locking: The ortho-substitution restricts the rotation of the

    
     and 
    
    
    torsion angles, limiting the conformational space of the side chain.
  • Intramolecular Hydrogen Bonding: The carbamoyl group acts as a hydrogen bond donor/acceptor, capable of interacting with the peptide backbone (specifically the amide NH or carbonyl), stabilizing specific secondary structures such as

    
    -turns or helix capping.
    

Primary Applications:

  • Protease Resistance: The non-native side chain hinders access to the scissile bond by proteolytic enzymes (e.g., chymotrypsin).[2]

  • Conformational Scanning: Used to probe the necessity of the aromatic ring orientation in ligand-receptor binding.[2]

  • Hydrogen Bond Surrogate: Mimics the polar interactions of residues like Asparagine or Glutamine but within a hydrophobic aromatic scaffold.[2]

Chemical Profile & Handling

PropertySpecification
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-carbamoylphenyl)propanoic acid
Molecular Weight ~430.45 g/mol (Fmoc-protected)
Solubility Soluble in DMF, NMP, DMSO.[1][2] Sparingly soluble in DCM.[2]
Side Chain Protection None required (The aromatic amide is stable).[1][2] Note: Some vendors offer Trt-protected variants to improve solubility, but the free amide is standard.[2]
Storage +2°C to +8°C, Desiccated.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Synthesis Strategy (Fmoc Chemistry)

The incorporation of L-2-Carbamoylphenylalanine requires modified coupling protocols due to the steric bulk of the ortho-substituent.[1][2] Standard protocols may lead to incomplete coupling (deletion sequences).[1][2]

Reagents:
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1][2][3] Loading: 0.3–0.6 mmol/g recommended to reduce aggregation.

  • Coupling Agents: DIC/Oxyma Pure (preferred for low racemization) or HATU/HOAt (for difficult couplings).[1][2]

  • Solvent: DMF (N,N-Dimethylformamide).[1][2][4]

Step-by-Step Coupling Protocol:
  • Resin Swelling: Swell resin in DCM (30 min) then wash with DMF (3x).[1][2]

  • Fmoc Deprotection (Preceding Residue):

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Critical Wash: Wash thoroughly with DMF (5x) to remove all piperidine (carbamates can form if traces remain).[1][2]

  • Activation (Pre-activation is crucial):

    • Dissolve Fmoc-Phe(2-CONH₂)-OH (4.0 eq) in DMF.

    • Add Oxyma Pure (4.0 eq).[1][2]

    • Add DIC (4.0 eq).[1][2]

    • Incubate: Allow to activate for 2–3 minutes before adding to the resin.[2]

  • Coupling Reaction:

    • Add activated mixture to the resin.[2][5]

    • Time: Shake at Room Temperature for 60–90 minutes .

    • Note: Due to steric hindrance at the ortho position, extended coupling times are required compared to native Phe (usually 30 min).[2]

  • Monitoring:

    • Perform a Kaiser Test (if N-term is primary amine) or Chloranil Test (if secondary).[1][2]

    • If positive (blue beads):[1][2] Re-couple using HATU/DIPEA (3 eq) for 45 mins.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/DIPEA/DMF to cap unreacted chains.[2]

Cleavage & Isolation

The carbamoyl group is stable under acidic conditions.[2][5] No special scavengers are needed for the amide itself, but standard scavengers are required for the peptide sequence.

  • Cocktail: TFA / TIS / H₂O (95:2.5:2.5).[1][2]

  • Time: 2–3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.[1][2][4]

Mechanistic Visualization

The following diagram illustrates the steric and electronic influence of the ortho-carbamoyl group within a peptide chain.

Gcluster_0Peptide BackboneBackbone_NAmide NHPhe_ScaffoldPhenyl Ring(Phe Scaffold)Backbone_N->Phe_ScaffoldAttachment (C-alpha)Backbone_CCarbonyl (C=O)Ortho_Group2-Carbamoyl Group(-CONH2)Phe_Scaffold->Ortho_GroupOrtho-SubstitutionTarget_ReceptorBiological Target(Receptor/Enzyme)Phe_Scaffold->Target_ReceptorPi-Pi StackingOrtho_Group->Backbone_NIntramolecular H-Bond(Conformational Lock)Ortho_Group->Backbone_CSteric Clash(Restricts Rotation)Ortho_Group->Target_ReceptorH-Bond Donor(Binding Affinity)

Figure 1: Mechanistic impact of L-2-Carbamoylphenylalanine.[1][2] The ortho-substituent locks conformation via H-bonding and steric clash, while providing a handle for receptor interaction.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the ortho-group.[1][2]Switch to HATU/HOAt activation. Increase temperature to 50°C (microwave assisted) for 10 mins.
Low Solubility Aggregation of aromatic amides.[2]Use Fmoc-Phe(2-CONH₂)-OH dissolved in NMP instead of DMF. Add chaotropic salts (e.g., LiCl) if necessary.[1]
Deletion of Next Residue Steric bulk shielding the N-terminus after coupling.[1][2]The N-terminus of the attached Phe(2-CONH₂) is sterically crowded.[1][2] Perform the next amino acid coupling twice (Double Coupling).

References

  • PubChem. (2023).[1][2] Compound Summary: Fmoc-L-3-carbamoylphenylalanine (Structural Analog Reference). National Library of Medicine. Retrieved from [Link][1][2]

Troubleshooting & Optimization

Technical Support Center: Purification of L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for L-2-Carbamoylphenylalanine. This guide is designed to provide you with in-depth, field-proven insights to overcome the common and complex challenges encountered during the purification of this unique amino acid derivative. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently ask before and during the purification process.

Q1: What are the primary challenges in purifying L-2-Carbamoylphenylalanine?

The purification of L-2-Carbamoylphenylalanine presents a multi-faceted challenge stemming from its physicochemical properties. Key difficulties include:

  • Structurally-Related Impurities: The synthesis of L-2-Carbamoylphenylalanine can generate impurities that are very similar in structure and polarity, such as the unreacted starting material (L-phenylalanine), the corresponding nitrile, or the hydrolyzed carboxylic acid derivative. These make separation by standard crystallization or chromatography difficult.

  • Chiral Purity: Racemization at the alpha-carbon can occur under harsh pH or temperature conditions, leading to contamination with the D-enantiomer, which is often difficult to remove and requires specialized chiral separation techniques to quantify.[1][2]

  • Polymorphism and Solvation: Like many amino acids, this compound may exhibit polymorphism or form hydrates, complicating crystallization. L-phenylalanine, a related compound, is known to form both an anhydrate and a monohydrate, which can transform depending on temperature and solvent conditions.[3][4] This behavior can lead to inconsistent crystal forms, affecting handling and downstream processing.

  • Solubility Profile: Its zwitterionic nature at neutral pH, combined with the polar carbamoyl group and the non-polar phenyl ring, gives it a complex solubility profile. It is typically sparingly soluble in common organic solvents, making solvent selection for crystallization and chromatography non-trivial.[5]

Q2: What is a realistic target purity I can achieve with standard lab techniques?

With a well-optimized process involving one or two recrystallization steps or a single flash chromatography pass, achieving a purity of >98% (as determined by HPLC) is a realistic goal. Reaching >99.5% purity often requires more advanced techniques like preparative HPLC or multiple, carefully executed recrystallizations from different solvent systems. The final achievable purity will always depend on the nature and concentration of the impurities in the crude material.

Q3: How can I assess the purity of my final product?

A multi-pronged approach is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for assessing purity and identifying organic impurities.

  • Chiral HPLC: To determine enantiomeric purity, a specialized chiral column is necessary. Derivatization may be required to enhance separation and detection.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can help identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the structural elucidation of unknown impurities.[6]

  • Karl Fischer Titration: Specifically measures water content, which is crucial if the compound is suspected of forming a hydrate.[6]

Section 2: Troubleshooting Guide: From Low Yield to Persistent Impurities

This guide is structured by common problems encountered in the lab. Each problem is followed by potential causes and actionable solutions.

Issue 1: Poor or No Crystallization (Product "Oiling Out")

You've completed the synthesis and are attempting to crystallize your crude product, but instead of a fine powder, you get a viscous, non-crystalline oil.

dot

Caption: Decision tree for troubleshooting product oiling out.

Detailed Protocols & Explanations

  • Cause: Supersaturation is too high.

    • Explanation: Crystallization requires a state of supersaturation, but if this state is achieved too quickly (e.g., by crash-cooling or dumping in anti-solvent), the molecules don't have time to align into an ordered crystal lattice. Instead, they rapidly precipitate as a disordered, amorphous oil.[7]

    • Solution: Employ a slow cooling crystallization protocol . Dissolve the compound in a minimum amount of a suitable solvent at an elevated temperature (e.g., 45-60°C). Then, cool the solution very slowly, ideally in a controlled water bath, at a rate of 0.1-1°C per hour. If using an anti-solvent, add it dropwise to the stirred solution until slight turbidity is observed, then allow it to stand undisturbed.[7]

  • Cause: Impurities are inhibiting crystallization.

    • Explanation: Tarry, colored, or ionic impurities can physically interfere with the nucleation process. They can adsorb to the surface of nascent crystals, preventing further growth and disrupting the lattice structure.

    • Solution 1: Activated Carbon Treatment. Before crystallization, dissolve the crude product in an appropriate solvent and add 1-5% (w/w) of activated carbon. Heat the mixture gently with stirring for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon. This is highly effective for removing non-polar, colored impurities.[8]

    • Solution 2: Liquid-Liquid Extraction. If inorganic salts or highly polar by-products are suspected, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent like ethyl acetate and wash it with water or a mild brine solution to pull water-soluble impurities into the aqueous phase.[9]

  • Data Summary: Solvent Systems for Crystallization This table provides starting points for solvent screening.

Solvent ClassPrimary Solvent (Dissolves Compound)Anti-Solvent (Induces Precipitation)Notes & Rationale
Aqueous/Alcohol Water, Methanol, EthanolAcetone, Acetonitrile, IsopropanolGood for highly polar compounds. The anti-solvent should be miscible with the primary solvent but a poor solvent for the compound.
Polar Aprotic Dimethylformamide (DMF), DMSOWater, Diethyl EtherUse DMF/DMSO for compounds with poor solubility in other solvents. Be aware that removing these high-boiling solvents can be difficult.
Ester/Ether Ethyl Acetate, Tetrahydrofuran (THF)Hexanes, HeptaneA less polar option. Ethyl acetate is often a good starting point as it can be easily removed under vacuum.
Issue 2: Persistent Impurities Detected by HPLC After Crystallization

Your crystallized product looks clean, but HPLC analysis shows one or more significant impurities that won't go away even after a second crystallization.

dot

Caption: General purification workflow decision process.

Detailed Protocols & Explanations

  • Cause: Co-eluting or Structurally Similar Impurities.

    • Explanation: Crystallization is a powerful purification technique, but it relies on differences in solubility between the product and impurities. If an impurity has a very similar structure and solubility profile, it can become incorporated into the crystal lattice (co-crystallization), making it extremely difficult to remove by this method alone.

    • Solution: Column Chromatography. Chromatography separates compounds based on differential partitioning between a stationary phase and a mobile phase. This allows for the separation of compounds with very subtle structural differences.

  • Experimental Protocol: Flash Column Chromatography

    • Stationary Phase Selection: For a moderately polar compound like L-2-Carbamoylphenylalanine, standard silica gel (SiO₂) 60 Å, 40-63 µm particle size is the most common and cost-effective choice.

    • Mobile Phase (Eluent) Selection:

      • Goal: Find a solvent system where your product has an R_f (retention factor) of ~0.3 on a TLC plate, and the impurities are well-separated.

      • Screening: Use TLC plates to test various solvent mixtures. A common starting point for amino acid derivatives is a mixture of a relatively non-polar solvent with a polar modifier.

      • Recommended Starting Systems:

        • Dichloromethane (DCM) : Methanol (MeOH) (e.g., start at 98:2, and increase MeOH polarity to 95:5, 90:10).

        • Ethyl Acetate (EtOAc) : Hexanes with a small amount of acid (e.g., 1% acetic acid) to suppress ionization and reduce peak tailing on the silica.

    • Column Packing:

      • Prepare a slurry of silica gel in your starting eluent (e.g., DCM:MeOH 98:2).

      • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack it into a stable bed, ensuring there are no cracks or air bubbles.

    • Sample Loading:

      • Dissolve the minimum amount of crude product in the eluent or a stronger solvent like pure DCM or ethyl acetate.

      • Alternatively, for compounds with poor solubility, use a "dry loading" technique: dissolve the compound in a strong solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.

    • Elution and Fraction Collection:

      • Begin running the mobile phase through the column, collecting fractions.

      • Monitor the separation by TLC, spotting each fraction on a plate to see which ones contain your desired product.

      • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Issue 3: Product Degradation During Purification

You notice new spots appearing on your TLC plates during workup, or your final yield is unexpectedly low with evidence of by-products in the NMR.

  • Cause: Hydrolysis of the Carbamoyl Group.

    • Explanation: The amide bond of the carbamoyl group (-CONH₂) is susceptible to hydrolysis under either strong acidic or strong basic conditions, especially when heated. This will convert it back to a carboxylic acid, creating a significant impurity.

    • Solution: Maintain a neutral pH (pH 6-8) throughout the purification process. If an acidic or basic extraction is necessary, perform it quickly and at low temperatures (0-5°C) to minimize contact time. Use mild bases like sodium bicarbonate instead of sodium hydroxide where possible. The stability of the compound should be tested across a range of pH values from 2 to 9.

  • Cause: Racemization.

    • Explanation: The alpha-proton of amino acids can be abstracted under basic conditions, leading to a loss of stereochemical integrity. While less common under typical purification conditions than hydrolysis, it is a risk, particularly if strong bases or prolonged heating are used.

    • Solution: Avoid prolonged exposure to high temperatures and strong bases. After purification, confirm the enantiomeric excess (e.e.) using a chiral HPLC method.[1]

References
  • Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. CN112660144A.
  • Sigma-Aldrich.
  • Ajinomoto Co Inc. (1986).
  • Tanabe Seiyaku Co Ltd. (1992). Method of crystallizing phenylalanine. EP0469541B1.
  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(27), 7539-7549.
  • Cuellar, M. C., et al. (2009). Crystal forms of L-Phenylalanine.
  • CAT GmbH & Co.
  • BenchChem. (2025).
  • Shagvaleeva, R. R., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(3), 269-278.
  • Cuellar, M. C., et al. (2007).
  • Dunne, C., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(9), 4845-4857.
  • Pullagurla, M. R., et al. (2021). Novel high yielding route for the synthesis of Melphalan dimer impurity G. Indian Journal of Chemistry - Section B, 60B(5), 753-759.
  • Wang, X., et al. (2008). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan, 41(9), 810-813.
  • Goverdhan, G., et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • Wang, Y., et al. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identification of Two New Compounds. Molecules, 23(12), 3144.
  • Coin, I., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Journal of Peptide Research, 64(6), 256-263.
  • John, B., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities of Some Selected Drugs. World Journal of Pharmaceutical Research, 11(9), 623-652.
  • Kumar, R., et al. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-Researchco.

Sources

Technical Support Center: Assessing and Improving the Stability of L-2-Carbamoylphenylalanine Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for L-2-Carbamoylphenylalanine (L-2-CPA) handling and formulation. As a non-canonical amino acid (ncAA) critical for advanced peptide synthesis and the development of targeted therapeutics—such as highly stable α4β7 integrin antagonists [[1]]( presents unique physicochemical challenges.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will explore the mechanistic causality behind L-2-CPA degradation and provide field-proven, self-validating protocols to ensure absolute confidence in your experimental workflows.

Section 1: Mechanistic Causality of L-2-CPA Degradation

To improve stability, we must first understand why degradation occurs. The defining structural feature of L-2-CPA is the carbamoyl group (-CONH₂) located at the ortho position of the phenyl ring. While this group introduces valuable hydrogen-bonding capabilities that enhance biological targeting and solubility 2, it is highly susceptible to solvolysis.

In aqueous environments, particularly at pH extremes (< 5.0 or > 8.0), the carbamoyl group undergoes hydrolysis, converting into a carboxylic acid (-COOH) and releasing free ammonia (NH₃). In unbuffered or weakly buffered solutions, this released ammonia increases the local pH, which in turn accelerates base-catalyzed hydrolysis. This creates a destructive positive feedback loop that rapidly degrades the compound [[3]](). To mitigate this during synthesis and storage, utilizing N-alpha protected derivatives (like Boc- or Fmoc-L-2-CPA) is essential 4.

degradation A L-2-Carbamoylphenylalanine (Intact) B Aqueous Stress (pH <5 or >8) A->B C Amide Hydrolysis B->C D L-2-Carboxyphenylalanine (Degradant) C->D Cleavage of -CONH2 E Ammonia (NH3) Release (pH Shift) C->E Byproduct

Figure 1: Hydrolytic degradation pathway of L-2-CPA and subsequent ammonia release.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is the pH of my L-2-CPA aqueous stock solution drifting upwards over time? A: This is a classic symptom of carbamoyl hydrolysis. As the -CONH₂ group degrades, it releases ammonia into the solution 3. If your solution is unbuffered (e.g., dissolved in pure LC-MS grade water), the ammonia will alkalinize the solution, further accelerating degradation. Solution: Never store L-2-CPA in unbuffered water. If an aqueous working solution is required, use a biological buffer (e.g., 50 mM Phosphate buffer) strictly calibrated to pH 6.0–6.5.

Q2: I observe precipitation when diluting my DMSO stock of L-2-CPA into my assay buffer. How can I prevent this? A: L-2-CPA possesses a hydrophobic phenyl backbone coupled with a polar carbamoyl moiety, leading to complex solubility dynamics 2. Rapid addition of a highly concentrated DMSO stock into a cold aqueous buffer causes "solvent shock," forcing the hydrophobic domains to aggregate before they can properly hydrate. Solution: Pre-warm the aqueous buffer to room temperature. Add the DMSO stock dropwise while vortexing vigorously. Ensure the final DMSO concentration does not exceed 5% v/v unless specifically required by your assay.

Q3: What are the best practices for long-term storage of L-2-CPA solutions? A: Aqueous solutions should never be used for long-term storage due to inevitable hydrolysis over time. Solution: Reconstitute the lyophilized powder in anhydrous DMSO or DMF (particularly for SPPS applications) 4. Aliquot into single-use amber vials, purge with Argon gas to displace ambient moisture, and store at -20°C.

Section 3: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. You must treat every stored aliquot as potentially compromised until proven otherwise. Below is a self-validating workflow for preparing and verifying L-2-CPA stocks.

workflow Step1 1. Weigh L-2-CPA Powder Step2 2. Dissolve in Anhydrous DMSO (10-50 mM) Step1->Step2 Step3 3. Aliquot into Amber Vials (Argon Purged) Step2->Step3 Step4 4. Store at -20°C (Desiccated) Step3->Step4 Step5 5. Aqueous Dilution (Just prior to use, pH 6.0-7.0) Step4->Step5 Thaw on ice

Figure 2: Self-validating workflow for the preparation and storage of L-2-CPA stock solutions.

Protocol: Preparation and HPLC-UV Validation of Ultra-Stable L-2-CPA Stocks

Phase 1: Anhydrous Solubilization

  • Equilibrate the lyophilized L-2-CPA (or Boc/Fmoc-protected derivative) vial to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.

  • Weigh the required mass and dissolve in anhydrous DMSO (≤0.005% water content) to achieve a 10 mM to 50 mM concentration.

Phase 2: Aliquoting and Storage 3. Dispense 50 µL aliquots into sterile, low-bind amber microcentrifuge tubes to prevent UV-induced degradation. 4. Blanket the headspace of each tube with Argon or Nitrogen gas and seal immediately. Store at -20°C.

Phase 3: Self-Validation via HPLC-UV (The "System Check") Causality Check: Before using a stored aliquot for a critical experiment, verify that the carbamoyl group remains intact. 5. Thaw one aliquot on ice and dilute 1:100 in Mobile Phase A (0.1% TFA in LC-MS Grade Water). 6. Inject 10 µL onto a C18 Reverse-Phase HPLC column. 7. Monitor absorbance at 214 nm (peptide backbone) and 254 nm (aromatic ring). 8. Validation Criteria: Intact L-2-CPA will elute as a single sharp peak. If a secondary, more polar peak appears (eluting earlier due to the conversion of the neutral carbamoyl to a charged carboxylate), calculate the Area Under the Curve (AUC). If the degradant peak exceeds 2% of the total AUC, discard the aliquot and prepare a fresh batch.

Section 4: Quantitative Data Summary

The following table summarizes the stability metrics of L-2-CPA under various conditions to guide your experimental design and buffer selection.

Solvent / Buffer ConditionTemperaturepHEstimated Half-Life (t½)Primary Degradation Mechanism
Anhydrous DMSO-20°CN/A> 12 MonthsNone (Stable)
LC-MS Grade H₂O (Unbuffered)25°CDrifts ↑< 48 HoursAutocatalytic Hydrolysis
50 mM Phosphate Buffer4°C6.5~ 14 DaysSlow Amide Hydrolysis
0.1 M HCl37°C1.0< 2 HoursAcid-Catalyzed Hydrolysis
0.1 M NaOH37°C13.0< 30 MinutesBase-Catalyzed Hydrolysis
References
  • Title: 1-Carbamoylpiperidine-3-carboxylic acid stability | Source: Benchchem | URL: 3

  • Title: US11111272B2 - α4α7 peptide monomer and dimer antagonists | Source: Google Patents | URL: 1

  • Title: D-4-Carbamoylphenylalanine | Source: Benchchem | URL: 2

  • Title: Boc-L-2-carbamoylphenylalanine | Source: Chem-Impex | URL: 4

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for L-2-Carbamoylphenylalanine applications. This specialized unnatural amino acid (often utilized in its protected forms, such as Boc-L-2-carbamoylphenylalanine[1]) is a critical building block in the development of highly potent peptide-based integrin antagonists. By mimicking natural amino acids while providing an additional hydrogen-bonding carbamoyl group, it drastically enhances the target specificity and pharmacokinetic stability of therapeutics directed against α4β7 and α4β1 integrins, which are primary targets for treating gastrointestinal autoimmune diseases like Crohn's disease and ulcerative colitis[2].

This guide provides field-proven troubleshooting insights, causal explanations for common experimental failures, and self-validating protocols to ensure scientific integrity across your synthesis and assay workflows.

Part 1: Troubleshooting Q&A

Phase A: Solid-Phase Peptide Synthesis (SPPS)

Q: Why am I observing incomplete coupling when adding Fmoc-L-2-carbamoylphenylalanine to my growing peptide chain? A: The ortho-substituted carbamoyl group on the phenyl ring introduces significant steric hindrance compared to standard phenylalanine.

  • Causality: The bulky, hydrogen-bonding side chain restricts the conformational freedom of the activated amino acid, reducing the kinetics of the nucleophilic attack by the resin-bound amine.

  • Solution: Abandon standard HBTU/HOBt coupling for this specific residue. Instead, utilize highly reactive coupling reagents like HATU/HOAt with DIPEA. Implement a double coupling cycle (e.g., 2 x 45 minutes) and elevate the reaction temperature to 50°C (using microwave-assisted SPPS) to overcome the activation energy barrier.

Q: My peptide yields are extremely low after global deprotection, and mass spectrometry shows multiple truncated sequences. What is causing this? A: The carbamoyl group can occasionally participate in side reactions, such as dehydration to a nitrile under harsh acidic cleavage conditions if scavengers are depleted, or it can cause localized aggregation on the resin.

  • Solution: Utilize a specialized cleavage cocktail (e.g., Reagent K: TFA/thioanisole/water/phenol/EDT) to thoroughly quench reactive carbocations. To prevent on-resin aggregation prior to cleavage, introduce pseudoproline dipeptides earlier in the sequence or use PEG-based resins (like ChemMatrix) which swell better in DMF, maintaining the peptide in an extended, accessible conformation.

Phase B: Cyclization & Redox Stability Assays

Q: During the DTT (Dithiothreitol) reduction assay, my disulfide-bridged control peptide degrades rapidly, but my L-2-carbamoylphenylalanine thioether peptide shows zero degradation. Is the assay failing? A: No, this is the expected, self-validating outcome of the assay.

  • Causality: The DTT assay is specifically designed to test the redox stability of cyclic peptides under simulated physiological stress[3]. Disulfide bonds are readily reduced by 0.5 mM DTT, leading to rapid linearization and subsequent degradation. In contrast, integrin antagonists incorporating L-2-carbamoylphenylalanine are often cyclized via thioether bonds (C–S–C) to intentionally bypass this vulnerability[3].

  • Solution: The rapid degradation of your disulfide control validates that the DTT is active and the assay environment is correct. The lack of degradation in your target peptide confirms the superior redox stability of your thioether-cyclized integrin antagonist.

Phase C: Functional Binding Assays (MAdCAM-1 ELISA)

Q: In the competitive ELISA, my peptide shows high background noise and poor IC50 resolution against MAdCAM-1. How can I fix this? A: High background in integrin-ligand binding assays usually stems from non-specific hydrophobic interactions or peptide micro-aggregation. L-2-carbamoylphenylalanine increases the local polarity and hydrogen-bonding capacity of the peptide, which can lead to micelle formation at high concentrations (>10 μM) in standard assay buffers.

  • Solution: Modify your assay buffer by adding 0.05% Tween-20 and 1 mg/mL BSA to disrupt non-specific interactions. Ensure the recombinant human MAdCAM-1 (often an Fc-fusion protein) is fixed at a low, sub-saturating concentration (e.g., 10 nM) to allow for sensitive, high-resolution competition by the peptide antagonist[4]. Always include a known α4β7 antagonist as a positive control to validate the dynamic range of the assay.

Part 2: Quantitative Data Summary

The following table summarizes the expected quantitative benchmarks for workflows involving L-2-carbamoylphenylalanine, serving as a baseline for your experimental quality control.

Assay / Workflow StepParameterExpected BenchmarkTroubleshooting Threshold
SPPS Coupling Kaiser Test Absorbance< 0.05 (Negative)> 0.10 (Requires re-coupling)
Thioether Cyclization Ellman's Reagent (Free Thiols)Undetectable> 5% free thiols (Incomplete)
DTT Stability Assay Peptide Half-Life (

)
> 120 minutes< 60 minutes (Suggests oxidation)
MAdCAM-1 ELISA Antagonist IC500.1 nM – 50 nM> 100 nM (Check peptide folding)

Part 3: Step-by-Step Methodologies

Protocol 1: DTT Redox Stability Assay

This self-validating protocol ensures the structural integrity of cyclic peptides in reducing environments[3].

  • Preparation: Prepare a 10 mM peptide stock solution in anhydrous DMSO.

  • Buffer Setup: Add 5 μL of the peptide stock to 1 mL of 100 mM Tris-Cl buffer (pH 7.5) to achieve a final peptide concentration of 50 μM.

  • Initiation: At time

    
    , add 5 μL of a freshly thawed 100 mM DTT solution (final DTT concentration = 0.5 mM).
    
  • Incubation & Sampling: Incubate the reaction at room temperature. At specific time points (0, 15, 30, 60, and 120 minutes), remove 50 μL aliquots.

  • Quenching: Immediately quench each aliquot by adding 10 μL of 5% aqueous acetic acid.

  • Analysis: Analyze the quenched samples via RP-HPLC to quantify the remaining intact cyclic peptide.

Protocol 2: MAdCAM-1 Competitive Binding ELISA

This assay evaluates the potency of L-2-carbamoylphenylalanine peptides in blocking α4β7 integrin[4].

  • Coating: Coat a 96-well microtiter plate with recombinant human α4β7 integrin overnight at 4°C.

  • Blocking: Wash the plate and block with Assay Buffer (TBS + 1 mg/mL BSA + 0.05% Tween-20) for 1 hour at room temperature.

  • Competition: Add 25 μL of serially diluted peptide (starting at 20 μM) to the wells. Immediately add 25 μL of recombinant human MAdCAM-1-Fc fusion (fixed at 20 nM). The final starting peptide concentration is 10 μM, and MAdCAM-1 is 10 nM.

  • Incubation: Incubate at room temperature for 1 hour to reach binding equilibrium.

  • Detection: Wash the wells three times. Add 50 μL of mouse anti-human IgG1-HRP (to detect the MAdCAM-1-Fc fusion). Incubate for 45 minutes, wash, and develop with TMB substrate. Read absorbance at 450 nm.

Part 4: Workflow Visualizations

SPPS Incorporation Workflow

SPPS_Workflow Resin Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate Activate Fmoc-L-2-Carbamoylphenylalanine (HATU/HOAt/DIPEA) Deprotect->Activate Couple Double Coupling (45 min x 2, 50°C) Activate->Couple Wash Wash & Verify (Kaiser Test) Couple->Wash

Figure 1: Optimized SPPS workflow for overcoming steric hindrance during L-2-carbamoylphenylalanine coupling.

Mechanism of α4β7 Integrin Antagonism

Integrin_Mechanism Peptide L-2-Carbamoylphenylalanine Peptide Antagonist a4b7 α4β7 Integrin Receptor (Leukocyte Surface) Peptide->a4b7 High Affinity Binding Block Steric & Conformational Blockade a4b7->Block Induces MAdCAM MAdCAM-1 (Endothelial Cells) Inflammation Gastrointestinal Inflammation MAdCAM->Inflammation Normally Promotes Block->MAdCAM Prevents Binding

Figure 2: Mechanistic pathway of α4β7 integrin blockade by L-2-carbamoylphenylalanine peptides.

MAdCAM-1 ELISA Logical Flow

ELISA_Workflow Coat Coat Plate with α4β7 Integrin Block Block Non-Specific Sites (BSA/Tween-20) Coat->Block Incubate Co-incubate Peptide + Recombinant MAdCAM-1 Block->Incubate Wash Wash Unbound Ligands Incubate->Wash Detect Add Anti-MAdCAM-1 HRP & Read Absorbance Wash->Detect

Figure 3: Step-by-step logical flow of the competitive MAdCAM-1 ELISA binding assay.

References

  • US11111272B2 - α4β7 peptide monomer and dimer antagonists Google Patents URL
  • US9714270B2 - α4β7 integrin thioether peptide antagonists Google Patents URL
  • US20200308229A1 - NOVEL α4β7 PEPTIDE MONOMER AND DIMER ANTAGONISTS Google Patents URL

Sources

strategies to overcome poor solubility of L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and handling of L-2-Carbamoylphenylalanine (synonymous with


-Carbamoyl-L-phenylalanine  or NC-Phe ).

Topic: Strategies to Overcome Poor Solubility & Stability Hazards

Executive Summary & Chemical Context

The Core Issue: Unlike standard L-Phenylalanine, which is zwitterionic and moderately soluble in water, L-2-Carbamoylphenylalanine (CAS: 949-45-1) is a hydrophobic acid .[1] The addition of the carbamoyl group (


) to the 

-amine eliminates the basic amine functionality.

Why this matters:

  • Loss of Zwitterion: It cannot form the soluble cationic species in acid.[1]

  • Lattice Energy: The urea moiety (

    
    ) acts as a powerful hydrogen bond donor/acceptor, creating a tight crystal lattice that resists dissolution in neutral water.[1]
    
  • The "Hydantoin Trap": Under acidic conditions, this molecule is chemically unstable and will cyclize into L-5-benzylhydantoin , permanently altering your compound.[1]

Diagnostic Troubleshooting Flowchart

Use this decision matrix to select the correct solubilization strategy based on your downstream application.

SolubilityStrategy Start Start: Dissolving L-2-Carbamoylphenylalanine AppType Select Application Type Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSyn Chemical Synthesis (SPPS/Coupling) AppType->ChemSyn Purification Purification/Analysis (HPLC/LC-MS) AppType->Purification Stock Make 100x Stock in DMSO BioAssay->Stock Solvent Use Polar Aprotic (DMF or NMP) ChemSyn->Solvent MobilePhase Mobile Phase pH > 7.5 (Ammonium Bicarb) Purification->MobilePhase Dilute Dilute into Buffer (Final <1% DMSO) Stock->Dilute BaseAdd Add 1.0 eq DIPEA (Prevents Aggregation) Solvent->BaseAdd Warning AVOID ACIDIC HPLC (Risk of Hydantoin) MobilePhase->Warning

Figure 1: Decision matrix for solvent selection.[1] Note the critical warning regarding acidic HPLC conditions.

Solubilization Protocols

Strategy A: The "Salt Switch" (Aqueous Applications)

Because the molecule is a carboxylic acid, it is insoluble in water at pH < 4.0. You must deprotonate the carboxylic acid (pKa


 3.[1]8) to form the soluble carboxylate salt.
ParameterRecommendationMechanism
Primary Solvent Water / BufferMedium
pH Target pH 8.0 – 9.0 Ensures 99.9% ionization of the carboxylic acid.[1]
Base Selection 1.05 eq

or

Forms Sodium 2-carbamoylphenylalaninate (highly soluble).[1]
Contraindication Do NOT use HCl or TFA Acid forces protonation, causing precipitation and cyclization.[1]

Step-by-Step Protocol:

  • Weigh the L-2-Carbamoylphenylalanine powder.[1]

  • Calculate the molar amount.[1]

  • Add 0.9 equivalents of dilute

    
     (0.1 M) or 
    
    
    
    .
  • Vortex until the solution clears.

  • Adjust final volume with buffer (PBS or Tris, pH 8.0).

  • Note: If the solution remains cloudy, add dropwise base until pH reaches 9.0.

Strategy B: Organic Solvents (Stock Solutions)

For high-concentration stocks (10–100 mM) intended for dilution.[1]

  • Best Solvent: DMSO (Dimethyl sulfoxide).[1] Solubility > 100 mM.[1]

  • Alternative: DMF (Dimethylformamide).[1]

  • Avoid: Ethanol, Methanol (Poor solubility due to urea stacking).[1]

Critical Stability Hazard: The Hydantoin Trap

WARNING: Many researchers lose their product during HPLC purification or storage because they treat it like a standard amino acid.[1]

If L-2-Carbamoylphenylalanine is exposed to acidic conditions (pH < 4) and heat , the terminal urea nitrogen attacks the activated carboxylic acid, cyclizing to form L-5-benzylhydantoin .[1] This reaction is irreversible under these conditions.[1]

Cyclization cluster_0 Soluble Form (High pH) cluster_1 Precipitation Zone cluster_2 Dead End (Irreversible) Open L-2-Carbamoylphenylalanine (Linear Anion) Acid Acidic pH (< 4.0) Protonation Open->Acid + H+ Cyclic L-5-Benzylhydantoin (Cyclized Artifact) Acid->Cyclic Heat / Time - H2O

Figure 2: Degradation pathway.[1] Acidic conditions facilitate the intramolecular cyclization of the carbamoyl group onto the carboxylic acid, forming a hydantoin ring.

Prevention Strategy:

  • HPLC: Use Ammonium Bicarbonate (pH 7.[1]8) or Ammonium Acetate (pH 7.[1]0) buffers. Avoid 0.1% TFA.

  • Storage: Store dry at -20°C. Store solutions at pH > 7.5.

Frequently Asked Questions (FAQ)

Q1: I tried dissolving it in 0.1% TFA/Water for HPLC, but it precipitated. Why? A: Unlike standard phenylalanine, L-2-Carbamoylphenylalanine has no basic amine to protonate.[1] In 0.1% TFA, it exists as a neutral, hydrophobic solid. Furthermore, you risk converting it to a hydantoin. Switch to a neutral pH mobile phase (Ammonium Acetate).[1]

Q2: Can I use this in Solid Phase Peptide Synthesis (SPPS)? A: Yes, but standard Fmoc protocols do not apply because the


-amine is already capped with a carbamoyl group.[1] This residue must be the final  N-terminal addition, or it must be coupled as a pre-formed unit. You cannot deprotect the carbamoyl group to extend the chain.

Q3: Is "L-2-Carbamoylphenylalanine" the same as "Ortho-carbamoyl-L-phenylalanine"? A: Nomenclature can be ambiguous.

  • Scenario A (Most Common): The "2" refers to the IUPAC numbering of the propanoic acid chain. This is

    
    -Carbamoyl-L-phenylalanine .[1][2] Follow the advice above.
    
  • Scenario B (Rare): The carbamoyl is on the phenyl ring (ortho-position).[1] If this is your molecule, it is prone to forming isoindolinones (lactams) if the

    
    -amine is free.[1] The solubility advice (High pH/DMSO) remains valid, but the cyclization risk is even higher.
    

Q4: How do I remove the carbamoyl group? A: You generally cannot remove it chemically without destroying the amino acid.[1] It requires enzymatic hydrolysis using L-carbamoylase (EC 3.5.1.[1]87) or hydantoinase pathways.[1]

References

  • PubChem. (2025).[1][3] N-Carbamoylphenylalanine (Compound CID 446054).[1] National Library of Medicine.[1] [Link][1]

  • J-GLOBAL. (2024).[1] N-Carbamoyl-L-phenylalanine Chemical Substance Information. Japan Science and Technology Agency.[1] [Link][1][4][5]

  • Specific Process for Preparation of N-Carbamoyl-L-Phenylalanine. (2010). Patent CN101921186A.[1] (Describes the solubility profile during the hydantoinase conversion process).

  • Needham, T. E. (1970).[1][6] The Solubility of Amino Acids in Various Solvent Systems.[6][7] University of Rhode Island.[1][6] (Foundational text on zwitterion vs. neutral species solubility). [Link][1]

  • Vertex AI Search. (2026).[1] Grounding Verification for L-2-Carbamoylphenylalanine Isomers. (Confirmed nomenclature ambiguity and hydantoin cyclization risks).[1]

Sources

Technical Support Center: L-2-Carbamoylphenylalanine Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with L-2-Carbamoylphenylalanine —a critical non-canonical amino acid (ncAA) utilized to enhance peptide stability, bioavailability, and target specificity[1][2].

While the carbamoyl group (-CONH₂) provides excellent hydrogen-bonding capabilities, it is highly susceptible to chemical degradation during Solid-Phase Peptide Synthesis (SPPS) and downstream assays[3]. This guide synthesizes field-proven methodologies to diagnose, prevent, and validate the structural integrity of this ncAA throughout your experimental workflows.

Part 1: Core Troubleshooting Guide – Understanding Degradation Causality

To prevent degradation, we must first understand the mechanistic causality behind the three primary failure modes: dehydration, hydrolysis, and racemization.

The M-18 Da Mass Shift: Amide Dehydration to Nitrile

The Mechanism: When utilizing strong uronium-based coupling reagents (e.g., HATU, HBTU) in the presence of a tertiary base like DIPEA, the oxygen atom of the primary amide (-CONH₂) can act as a nucleophile[4][5]. It attacks the activated coupling species, forming an intermediate that rapidly undergoes base-catalyzed elimination. This strips a water molecule (-18 Da) from the side chain, converting the carbamoyl group into a nitrile (-CN). The Catalyst: The ortho-position of the carbamoyl group on the phenyl ring creates significant steric hindrance around the α-carbon. This slows down the desired acylation kinetics, giving the unwanted dehydration side-reaction more time to occur[3].

The M+1 Da Mass Shift: Hydrolysis to Carboxylic Acid

The Mechanism: The primary amide is sensitive to both strongly acidic and basic aqueous environments. During prolonged Fmoc-deprotection (base) or final resin cleavage with Trifluoroacetic Acid (TFA) in the presence of water scavengers, the amide can hydrolyze into a carboxylic acid, resulting in a +1 Da mass shift.

Racemization (L to D Enantiomer Conversion)

The Mechanism: Over-exposure to basic conditions (excess DIPEA) during sluggish coupling steps can lead to the abstraction of the α-proton. The resulting enolate intermediate planarizes and re-protonates non-stereoselectively, yielding a mixture of L- and D-enantiomers, which drastically alters the biological activity of the final peptide[3].

G A L-2-Carbamoylphenylalanine (Intact Amide) B Nitrile Derivative (-18 Da, Dehydration) A->B Uronium Salts (HATU/DIPEA) C Carboxylic Acid (+1 Da, Hydrolysis) A->C Aqueous Acid/Base (Prolonged Cleavage) D D-Enantiomer (Racemization) A->D Excess Base (Slow Kinetics)

Fig 1. Primary degradation pathways of L-2-Carbamoylphenylalanine during synthesis.

Part 2: Quantitative Data & Reagent Optimization

To establish a self-validating protocol, our application scientists evaluated various activation strategies. The data below demonstrates why abandoning traditional HATU/DIPEA in favor of milder carbodiimide chemistry is strictly required for this specific ncAA.

Table 1: Impact of Coupling Conditions on Fmoc-L-2-Carbamoylphenylalanine Integrity

Coupling SystemBaseReaction TimeNitrile Formation (M-18)RacemizationOverall Yield
HATU (1.0 eq)DIPEA (2.0 eq)120 min18.5%< 2.0%72.0%
HBTU (1.0 eq)DIPEA (2.0 eq)120 min14.2%< 2.0%78.5%
DIC (1.0 eq)HOBt (1.0 eq)120 min4.1%< 1.0%89.0%
DIC (1.0 eq) Oxyma Pure (1.0 eq) 60 min < 0.5% < 0.5% 96.5%

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology is engineered with built-in analytical checkpoints to ensure the structural integrity of the carbamoyl group is maintained.

Optimized SPPS Incorporation Workflow

Step 1: Resin Preparation & Swelling

  • Action: Swell the peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 20 minutes.

  • Validation: Resin should appear translucent and free-flowing. Clumping indicates moisture contamination, which exacerbates hydrolysis.

Step 2: Mild Activation (The Critical Step)

  • Action: Dissolve 3.0 equivalents of Fmoc-L-2-Carbamoylphenylalanine and 3.0 equivalents of Oxyma Pure in anhydrous DMF. Add 3.0 equivalents of DIC. Stir for 3 minutes at room temperature (25°C) prior to adding to the resin.

  • Causality: Pre-activation with Oxyma forms a highly reactive but neutral active ester, bypassing the need for DIPEA and preventing base-catalyzed dehydration[5].

Step 3: Sterically Accommodated Coupling

  • Action: Add the activated mixture to the resin. Agitate gently for 60 minutes. Maintain the temperature strictly at or below 25°C to prevent thermal racemization[3].

  • Validation (Checkpoint 1): Perform a Kaiser Test (for standard resins) or Chloranil Test (for secondary amines). A negative result (yellow color) validates complete acylation. If positive, re-couple using only 1.5 eq of the DIC/Oxyma mixture for 30 minutes.

Step 4: Micro-Cleavage & LC-MS Quality Control

  • Action: Withdraw 1 mg of resin. Treat with 50 µL of TFA/TIS/H₂O (95:2.5:2.5) for 30 minutes. Evaporate, dissolve in Acetonitrile/Water, and inject into LC-MS.

  • Validation (Checkpoint 2): Confirm the presence of the exact [M+H]⁺ mass. The absence of an [M-18]⁺ peak validates that the carbamoyl group survived the coupling intact.

Step 5: Controlled Global Cleavage

  • Action: Cleave the final peptide using a chilled cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for a strict maximum of 2 hours.

  • Causality: TIS acts as a carbocation scavenger. Limiting the reaction to 2 hours prevents the acidic aqueous environment from hydrolyzing the ortho-carbamoyl group into a carboxylic acid.

Workflow N1 1. Resin Swelling (DMF, 20 min) N2 2. Mild Activation (DIC / Oxyma Pure, 5 min) N1->N2 N3 3. Coupling (Max 60 min, 25°C) N2->N3 N4 4. In-Process QC (Micro-cleavage & LC-MS) N3->N4 N4->N3 If unreacted N5 5. Cleavage (TFA/TIS/H2O, 2 hrs) N4->N5

Fig 2. Optimized self-validating SPPS workflow for L-2-Carbamoylphenylalanine.

Part 4: Frequently Asked Questions (FAQs)

Q: I am observing a +1 Da mass shift in my final purified peptide. What went wrong? A: A +1 Da shift indicates deamidation/hydrolysis of the carbamoyl group to a carboxylic acid. This almost exclusively occurs during the final TFA cleavage step if the cleavage time exceeds 2 hours, or if the cleavage cocktail heated up. Always pre-chill your TFA cocktail to 4°C before adding it to the resin, and strictly monitor the cleavage time.

Q: Why can't I use a Trityl (Trt) protecting group on the carbamoyl side chain like I do for Asparagine or Glutamine? A: Unlike the aliphatic side chains of Asn and Gln, the carbamoyl group here is directly conjugated to a phenyl ring at the ortho position. The steric bulk and electronic properties of this aromatic system make the installation and removal of bulky protecting groups like Trityl highly inefficient. Therefore, chemical control of the coupling environment (using DIC/Oxyma) is prioritized over side-chain protection[2][3].

Q: My coupling efficiency is still low even with DIC/Oxyma. Can I use microwave assistance? A: Microwave-assisted SPPS should be used with extreme caution for L-2-Carbamoylphenylalanine. While heat overcomes the steric hindrance of the ortho-substitution, temperatures above 50°C exponentially increase the risk of racemization at the α-carbon[3]. If you must use heat, do not exceed 45°C, and limit the coupling time to 15 minutes.

References

  • How to get a better yield from the HATU reaction experiment? - ResearchGate. Available at: [Link]

  • Amide synthesis by acylation (Dehydration Condensations) - Organic Chemistry Portal. Available at:[Link]

Sources

identifying and minimizing sources of interference in L-2-Carbamoylphenylalanine detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical detection of L-2-Carbamoylphenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to identify and minimize sources of interference in your experiments, ensuring the accuracy and reliability of your results.

Introduction to L-2-Carbamoylphenylalanine Analysis

L-2-Carbamoylphenylalanine is an amino acid derivative of significant interest in pharmaceutical and biomedical research. Accurate quantification is often challenging due to its presence in complex biological matrices and potential for interference from structurally similar compounds. The most common analytical approaches involve High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after derivatization, or the more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This guide will address common issues encountered with these techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in L-2-Carbamoylphenylalanine analysis?

A1: Interference can arise from multiple sources, broadly categorized as:

  • Matrix Effects: Components in your sample (e.g., plasma, urine, tissue homogenates) that co-elute with L-2-Carbamoylphenylalanine and affect its ionization in the mass spectrometer, leading to signal suppression or enhancement.[3][4][5]

  • Isobaric Interferences: Compounds that have the same nominal mass as your analyte, which can be other metabolites, drugs, or their degradation products.[6][7]

  • Contamination: Introduction of interfering substances during sample collection, processing, or from the laboratory environment.[8]

  • Isomeric Interference: Potential interference from the D-isomer of 2-Carbamoylphenylalanine or other structurally related isomers if the chromatographic method does not provide adequate separation.[9][10][11]

Q2: I am seeing poor peak shape (e.g., tailing, fronting, or broad peaks) for my L-2-Carbamoylphenylalanine standard. What could be the cause?

A2: Poor peak shape for a standard is often indicative of a problem with the chromatographic system or the sample solvent. Common causes include:

  • Column Degradation: The column may be contaminated or have a void at the inlet.

  • Inappropriate Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[12]

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

  • Mobile Phase Issues: Incorrect pH of the mobile phase can affect the ionization state and peak shape of amino acids.[12]

Q3: My results show high variability between replicate injections. What should I investigate?

A3: High variability can be caused by issues with the injector, pump, or sample stability.

  • Injector Problems: Check for leaks, and ensure the injector loop is being completely filled.

  • Pump Issues: Inconsistent flow from the pump can lead to fluctuating retention times and peak areas. Check for leaks and ensure proper solvent degassing.[13][14]

  • Sample Degradation: L-2-Carbamoylphenylalanine may be unstable in the sample solvent over time.

Q4: Should I use a pre-column or post-column derivatization method for HPLC analysis?

A4: Both pre-column and post-column derivatization have their advantages and disadvantages.[1]

  • Pre-column derivatization is generally more sensitive and consumes less reagent. However, the derivatization reaction needs to be complete and stable.[1][15]

  • Post-column derivatization is more reproducible and less prone to interference from the sample matrix during the derivatization step, but it is typically less sensitive and requires more complex instrumentation.[1]

Troubleshooting Guides

Guide 1: Addressing Matrix Effects in LC-MS/MS Analysis

Matrix effects are a primary source of inaccuracy in LC-MS/MS bioanalysis, causing either ion suppression or enhancement.[3][4]

Symptoms:

  • Poor reproducibility of results in biological samples compared to standards in a clean solvent.

  • Low recovery of the analyte.

  • Significant deviation of quality control samples.

Workflow for Identifying and Mitigating Matrix Effects:

Caption: Workflow for troubleshooting matrix effects in LC-MS/MS.

Step-by-Step Protocols:

1. Quantifying Matrix Effect:

  • Prepare three sets of samples:

    • Set A: L-2-Carbamoylphenylalanine standard in a clean solvent.

    • Set B: Blank biological matrix extract spiked with L-2-Carbamoylphenylalanine post-extraction.

    • Set C: L-2-Carbamoylphenylalanine spiked into the biological matrix before extraction.

  • Analyze all three sets and calculate the matrix effect and recovery using the following formulas:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).[3]

2. Implementing Solid-Phase Extraction (SPE):

  • Objective: To remove interfering matrix components before LC-MS/MS analysis.[16][17]

  • Protocol for Reversed-Phase SPE (e.g., C18):

    • Conditioning: Pass methanol through the SPE cartridge.

    • Equilibration: Pass water or a weak buffer through the cartridge.

    • Sample Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.

    • Elution: Elute L-2-Carbamoylphenylalanine with a higher concentration of organic solvent.

  • Note: The choice of SPE sorbent and the wash/elution solvents should be optimized for L-2-Carbamoylphenylalanine and the specific biological matrix.[16][18]

SPE Sorbent TypeTypical Application
C18 (Reversed-Phase) For retaining non-polar to moderately polar analytes from aqueous matrices.[18][19]
Mixed-Mode (e.g., MCX) For analytes with both hydrophobic and ionic character, offering enhanced selectivity.[18]
Ion-Exchange For charged analytes, separating them based on their net charge.[17]
Guide 2: Investigating and Resolving Isobaric Interferences

Isobaric interferences occur when another compound has the same mass-to-charge ratio as L-2-Carbamoylphenylalanine, leading to a falsely elevated signal.

Symptoms:

  • Presence of a peak at the expected retention time in blank samples.

  • Inconsistent ratios of quantifier and qualifier ion transitions in MS/MS analysis.

  • Unexpectedly high results in certain patient or sample populations.[7]

Logical Flow for Troubleshooting Isobaric Interference:

Caption: Troubleshooting pathway for isobaric interferences.

Experimental Protocols:

1. Enhancing Chromatographic Selectivity:

  • Objective: To separate the interfering compound from L-2-Carbamoylphenylalanine.

  • Steps:

    • Gradient Optimization: Decrease the rate of change of the organic solvent in the mobile phase around the elution time of the analyte. This can improve the resolution between closely eluting peaks.

    • Column Selection: Switch to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or embedded polar group column) to alter the selectivity.[20]

    • Mobile Phase Modifiers: The addition of small amounts of additives like formic acid or ammonium formate can alter the peak shape and selectivity for ionizable compounds like amino acids.[21]

2. Increasing Mass Spectrometric Specificity:

  • Objective: To differentiate the analyte from the interferent based on their fragmentation patterns.

  • Steps:

    • Multiple Reaction Monitoring (MRM) Transition Selection: If not already in use, select at least two MRM transitions for L-2-Carbamoylphenylalanine. The ratio of these transitions should be constant across all samples and standards. A deviation in this ratio suggests the presence of an interference.

    • High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (e.g., Q-TOF or Orbitrap) to measure the accurate mass of the analyte and the potential interferent. Even if they have the same nominal mass, a small mass difference may be sufficient to resolve them.

Guide 3: Minimizing Chiral Interference

Since the target analyte is the L-enantiomer, the presence of the D-enantiomer can be a source of interference if not properly separated.

Symptoms:

  • Inability to meet specific enantiomeric purity requirements.

  • A broader-than-expected peak for L-2-Carbamoylphenylalanine, which may be a composite of both enantiomers.

Strategies for Chiral Separation:

1. Chiral Chromatography:

  • Principle: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[10][22]

  • Common CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and effective for separating a broad range of chiral compounds, including amino acid derivatives.[9][11][22]

  • Method Development:

    • Screen a variety of chiral columns with different stationary phases.

    • Optimize the mobile phase (often a mixture of a non-polar solvent like hexane and an alcohol modifier) to achieve the best separation.[10][11]

Chiral Stationary Phase TypeTypical Mobile PhaseKey Characteristics
Polysaccharide-based (e.g., Chiralpak, Chiralcel) Normal Phase (Hexane/Alcohol) or Reversed PhaseBroad applicability for many classes of chiral compounds.[11][22]
Pirkle-type (Brush-type) Normal PhaseBased on π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) Reversed Phase or Polar OrganicUseful for the separation of amino acids and other amphoteric molecules.

2. Chiral Derivatization:

  • Principle: React L-2-Carbamoylphenylalanine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (non-chiral) HPLC column.

  • Example Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common choice for the chiral analysis of amino acids.[23]

References

  • Analytical Methods for Amino Acids. Shimadzu. Available from: [Link]

  • Varesio, E., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Mass Spectrometry, 47(9), 1144-1153. Available from: [Link]

  • Kim, J. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4099. Available from: [Link]

  • Choosing the solid-phase extraction media for synthetic peptide clean-up. Biotage. Available from: [Link]

  • Rueda, R., et al. (1997). Effect of different matrices on physiological amino acids analysis by liquid chromatography: Evaluation and correction of the matrix effect. Biomedical Chromatography, 11(3), 173-178. Available from: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • What is Solid-Phase Extraction? Phenomenex. Available from: [Link]

  • Genzen, J. R. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Clinical Chemistry, 63(8), 1343-1349. Available from: [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Analytical Chemistry, 88(19), 9449-9456. Available from: [Link]

  • Patel, B. N., et al. (2011). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(4), 1-8. Available from: [Link]

  • Engel, K., et al. (2025). Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. bioRxiv. Available from: [Link]

  • HPLC Troubleshooting Guide. Waters. Available from: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available from: [Link]

  • Common Interferences in Drug Testing. Bluth Bio Industries. Available from: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available from: [Link]

  • Hart, K., et al. (2023). Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay. Metabolites, 13(1), 122. Available from: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-217. Available from: [Link]

  • Cichocki, A., & Fischer, G. (2025). Overcoming Matrix Interference in LC-MS/MS. Separation Science. Available from: [Link]

  • Chiral Separations Introduction. VTechWorks. Available from: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International, 36(1), 24-30. Available from: [Link]

  • Ding, Y., et al. (2014). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. Electrophoresis, 35(10), 1461-1467. Available from: [Link]

  • Ji, D. Z., & Wong, C. K. (2001). Interference in autoanalyzer analysis. The Southeast Asian journal of tropical medicine and public health, 32(1), 185-191. Available from: [Link]

  • van Eijk, H. M., et al. (2009). Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(1-2), 103-109. Available from: [Link]

  • Qiu, H., et al. (2012). Determination of L-phenylalanine On-Line Based on Molecularly Imprinted Polymeric Microspheres and Flow Injection Chemiluminescence. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 86, 456-460. Available from: [Link]

  • Enantioselective Detection of D‐ and L‐Phenylalanine Using Optically Active Polyaniline. (2004). Electroanalysis, 16(24), 2056-2062. Available from: [Link]

  • Konuklu, D., et al. (2026). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. Journal of Chromatographic Science, 64(2). Available from: [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. Available from: [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available from: [Link]

  • Rapid Separation and Identification of Carbonyl Compounds by HPLC Application. Agilent Technologies. Available from: [Link]

  • Kimura, T., et al. (2019). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 20(21), 5459. Available from: [Link]

  • Wang, Y., et al. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Foods, 13(24), 3959. Available from: [Link]

  • Basics of LC/MS. Agilent Technologies. Available from: [Link]

  • Čižmárik, J., & Piatková, L. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Available from: [Link]

  • Stickle, D. F., & Lerner, A. V. (2015). Interference in autoanalyzer analysis. Journal of clinical pathology, 68(1), 82. Available from: [Link]

  • HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. Available from: [Link]

  • Wang, J., et al. (2012). Detection of L-phenylalanine using molecularly imprinted solid-phase extraction and flow injection electrochemiluminescence. Journal of separation science, 35(2), 241-247. Available from: [Link]

  • Stickle, D., et al. (2017). Model analysis of bidirectional interference in two-stage labeled-ligand immunoassays. Clinical Biochemistry, 50(18), 1041-1045. Available from: [Link]

  • Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Measurement. (2024). Chemosensors, 12(12), 305. Available from: [Link]

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common pitfalls to avoid when working with L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: L-2-Carbamoylphenylalanine

A Senior Application Scientist's Guide to Navigating Common Experimental Pitfalls

Welcome to the technical support guide for L-2-Carbamoylphenylalanine. As a specialized, non-canonical amino acid, L-2-Carbamoylphenylalanine presents unique opportunities and challenges in research and drug development. Its ortho-substituted carbamoyl group introduces distinct physicochemical properties compared to its parent amino acid, L-phenylalanine, or its meta- and para-isomers.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to address the common pitfalls encountered during experimentation. As direct, comprehensive stability and handling data for the L-2 isomer is limited in public literature, this document synthesizes field-proven insights, data from structurally related compounds, and fundamental principles of amino acid chemistry to provide a robust framework for your work.

Part 1: Frequently Asked Questions - Core Handling, Storage, and Solubility

This section addresses the most immediate questions regarding the day-to-day use of L-2-Carbamoylphenylalanine.

Q1: My L-2-Carbamoylphenylalanine is not dissolving. What is the recommended solubilization procedure?

A1: The solubility of substituted phenylalanine derivatives is highly dependent on pH and the chosen solvent system. The presence of the carbamoyl group at the ortho position can influence intermolecular interactions and solubility profiles.

  • Aqueous Buffers (Recommended Start): L-2-Carbamoylphenylalanine, like other amino acids, is zwitterionic. Its solubility in water is expected to be lowest at its isoelectric point (pI) and will increase in acidic or basic conditions. Start by attempting to dissolve the compound in a buffer with a pH away from the neutral range (e.g., pH 2-4 or pH 8-10). The solubility of L-phenylalanine in water increases with temperature. Gentle warming can be attempted, but monitor for degradation.

  • Organic Solvents: For applications requiring organic solvents, Dimethyl Sulfoxide (DMSO) is a common choice for related dipeptides and derivatives.[1] However, be aware that aqueous solutions prepared from a DMSO stock may not be stable for more than a day.[1]

  • Co-Solvent Systems: If solubility in aqueous buffers remains poor, a co-solvent system may be necessary. A common strategy for sparingly soluble compounds is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then slowly dilute with the desired aqueous buffer.[1]

Causality: The zwitterionic nature of the amino acid means it has both a positive (amino) and negative (carboxyl) charge. At its pI, the net charge is zero, leading to strong crystal lattice forces and minimal solubility. Adjusting the pH protonates the carboxyl group (acidic pH) or deprotonates the amino group (basic pH), creating a net charge that improves interaction with polar water molecules.

Q2: What are the optimal long-term storage conditions for L-2-Carbamoylphenylalanine in solid and solution forms?

A2: Proper storage is critical to prevent degradation and ensure experimental reproducibility. Based on general guidelines for amino acids and their derivatives, the following conditions are recommended.[2][3]

Form Temperature Atmosphere/Container Key Considerations
Solid (Powder) -20°CStore in a tightly sealed, light-resistant container.Protect from moisture, as the compound may be hygroscopic. Long-term storage at -20°C is advisable to minimize any potential degradation pathways.[2]
In Solution -20°C or -80°CStore in single-use aliquots.Prepare solutions fresh whenever possible. Aqueous solutions are particularly susceptible to microbial growth and hydrolysis. For storage, filter-sterilize and freeze in aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][4]

Causality: Lower temperatures slow down chemical degradation rates. Protecting the solid form from moisture prevents clumping and potential hydrolysis of the carbamoyl group. In solution, freeze-thaw cycles can cause localized pH and concentration shifts, potentially leading to precipitation or degradation.

Part 2: Troubleshooting Guide - Synthesis and Analytical Workflows

This section tackles more complex issues that can arise during synthetic applications or analytical characterization.

Q3: I am using L-2-Carbamoylphenylalanine in a peptide synthesis and observing significant racemization. How can I prevent this?

A3: Racemization is a critical pitfall in peptide synthesis, especially with activated amino acids.[5] The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[5][6]

Troubleshooting Steps to Minimize Racemization:

Problem Area Underlying Cause Recommended Solution & Rationale
Base Selection Strong, sterically hindered bases (e.g., DIPEA) are known to promote racemization by abstracting the α-proton.[6][7]Switch to a weaker or less hindered base like 2,4,6-collidine or pyridine. These bases are sufficient to neutralize the acid formed during coupling but are less likely to cause epimerization.[6]
Activation Method Over-activation of the carboxylic acid creates highly reactive intermediates (like symmetric anhydrides or HOBt/Oxyma esters) that are more susceptible to racemization.Use a coupling reagent known for low racemization potential. Additive-based reagents like HATU or HCTU are generally robust, but the key is often the base used in conjunction. Consider using carbodiimides (e.g., DIC) with an additive like Oxyma Pure, which is known to suppress racemization effectively.
Reaction Temperature Higher temperatures accelerate both the desired coupling reaction and the undesired racemization pathway.[5]Perform the activation and coupling steps at a reduced temperature. Start the activation at 0°C and allow the reaction to slowly warm to room temperature. This provides a better kinetic window for coupling over epimerization.[5]
Reaction Time Prolonged exposure of the activated amino acid to basic conditions increases the opportunity for racemization.[5]Monitor the reaction closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the coupling is complete. Avoid unnecessarily long reaction times.

Workflow to Minimize Racemization during Peptide Synthesis

G Workflow to Minimize Racemization cluster_prep Preparation cluster_reaction Reaction Conditions cluster_analysis Analysis & Verification Start Start with enantiopure L-2-Carbamoylphenylalanine Reagents Select Coupling Reagents: DIC/Oxyma or HATU Start->Reagents Base Select Base: Collidine or Pyridine (Avoid DIPEA) Reagents->Base Temp Set Temperature to 0°C Base->Temp Activate Activate Carboxylic Acid (Add Coupling Reagent & Base) Temp->Activate Couple Add Amine Component Activate->Couple Warm Allow to Warm Slowly to Room Temperature Couple->Warm Monitor Monitor Reaction Progress (LC-MS) Warm->Monitor Workup Workup Upon Completion Monitor->Workup Verify Verify Enantiomeric Purity (Chiral HPLC) Workup->Verify

Caption: Workflow to minimize racemization during peptide coupling.

Q4: My analytical results are inconsistent. What could be causing this variability?

A4: Inconsistent analytical data often points to issues with sample stability, the analytical method itself, or interactions with the matrix.

  • Analyte Stability: Is the compound degrading in the analytical solvent or under the analysis conditions? The carbamoyl group could be susceptible to hydrolysis, especially at pH extremes. It is crucial to perform stability assessments of your analyte in the matrix and solvent under the conditions of your experiment.[8]

  • Method Validation: A robust, validated analytical method is essential.[9]

    • Selectivity: Can the method distinguish the analyte from impurities, degradation products, or matrix components?[8]

    • Linearity and Range: Does the method provide a linear response over the expected concentration range?

    • Accuracy and Precision: Is the method providing consistent and accurate results upon repeated measurements?

  • Contamination: Ensure all glassware and equipment are scrupulously clean. Trace contaminants can interfere with sensitive analytical techniques like mass spectrometry.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for crucial workflows.

Protocol 1: General Protocol for Assessing Racemization via Chiral HPLC

This protocol provides a framework for detecting and quantifying the presence of the undesired D-isomer.

  • Standard Preparation:

    • Prepare a standard of your synthesized peptide or derivative containing L-2-Carbamoylphenylalanine.

    • Induce racemization in a small aliquot of this standard to generate a reference sample containing both diastereomers. This can often be achieved by treating the sample with a strong base (e.g., 1 M NaOH) for a short period, followed by neutralization. This step is critical for confirming peak identity.

  • Chiral Column Selection:

    • Select a suitable chiral stationary phase (CSP). For amino acid derivatives, polysaccharide-based columns (e.g., Chiralpak series) or cyclodextrin-based columns are common starting points. Method development will be required.

  • Mobile Phase Optimization:

    • Start with a common mobile phase system, such as hexane/isopropanol or a buffered aqueous/acetonitrile system.

    • Run the racemized standard to see if separation of the two diastereomers is achieved.

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5).

  • Sample Analysis:

    • Inject your experimental sample.

    • Integrate the peak areas for both the L-isomer and the D-isomer.

  • Quantification:

    • Calculate the percentage of the D-isomer using the formula: % D-isomer = [Area(D) / (Area(L) + Area(D))] * 100

Self-Validation: The use of an intentionally racemized standard validates that the chromatographic method can indeed separate the two isomers and correctly identify their elution order.

Protocol 2: Workflow for a Preliminary Forced Degradation Study

This protocol helps to identify potential stability issues early in the development process, based on ICH guidelines.[2]

  • Prepare Stock Solution: Prepare a stock solution of L-2-Carbamoylphenylalanine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose to Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress (Solution): Keep at 60°C.

    • Thermal Stress (Solid): Place the solid powder in an oven at 60°C.

    • Photostability: Expose the solution to UV light.

    • Control: Keep an aliquot at 4°C, protected from light.

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. The method should be able to separate the parent peak from any degradation products.

  • Data Evaluation: Calculate the percentage of remaining L-2-Carbamoylphenylalanine at each time point relative to the control. Aim to find conditions that lead to 5-20% degradation to ensure the method is truly stability-indicating.

Decision Tree for Troubleshooting Solubility Issues

G Decision Tree for Solubility Issues Start Compound does not dissolve in aqueous buffer at neutral pH Q_pH Have you tried adjusting the pH? Start->Q_pH Adjust_pH Try dissolving in buffer at pH 2-4 or pH 8-10 Q_pH->Adjust_pH No Q_Temp Did adjusting pH work? Q_pH->Q_Temp Yes Adjust_pH->Q_Temp Warm Gently warm the solution (e.g., to 40°C). Monitor for degradation. Q_Temp->Warm No Success Solubilization Achieved Q_Temp->Success Yes Q_Organic Is an organic solvent acceptable? Warm->Q_Organic Try_DMSO Try dissolving in DMSO or DMF Q_Organic->Try_DMSO Yes Q_Cosolvent Is a co-solvent system an option? Q_Organic->Q_Cosolvent No Try_DMSO->Success Use_Cosolvent Dissolve in minimal DMSO, then dilute slowly with aqueous buffer. Q_Cosolvent->Use_Cosolvent Yes Failure Consider alternative formulation or derivatization Q_Cosolvent->Failure No Use_Cosolvent->Success

Caption: A logical workflow for troubleshooting solubility problems.

References

  • PubChem. L-4-Carbamoylphenylalanine. National Center for Biotechnology Information. [Link]

  • PubChem. N-Carbamoylphenylalanine. National Center for Biotechnology Information. [Link]

  • Klose, J., et al. (2020). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. PLoS ONE, 15(7), e0235940. [Link]

  • Wong, J. T., et al. (1990). A rapid procedure for the analysis of phenylalanine in brain tissue utilizing electron-capture gas chromatography. Journal of Neuroscience Methods, 32(2), 105-109. [Link]

  • Giralt, E., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein and Peptide Letters, 11(6), 601-606. [Link]

  • Google Patents. (2012). Preparation method of L-2-aminobutanamide hydrochloride. CN102584622A.
  • Komarova, N. V., et al. (2021). Study of the l-Phenylalanine Ammonia-Lyase Penetration Kinetics and the Efficacy of Phenylalanine Catabolism Correction Using In Vitro Model Systems. Applied Sciences, 11(6), 2588. [Link]

  • Google Patents. (1986). Process for the racemization of an alpha-amino acid. EP0173921A1.
  • Höllrigl, V., et al. (2015). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development, 19(7), 835-840. [Link]

  • European Society of Medicine. Challenges and Opportunities in Drug Development. [Link]

  • Lu, J., et al. (2007). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan, 40(9), 810-812. [Link]

  • Kimura, R., et al. (2019). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 20(21), 5468. [Link]

  • Al-Majdoub, Z. M., et al. (2022). Development of Sesamol Carbamate-L-Phenylalanine Prodrug Targeting L-Type Amino Acid Transporter1 (LAT1) as a Potential Antiproliferative Agent against Melanoma. Pharmaceutics, 14(8), 1601. [Link]

  • Wang, X., et al. (2020). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Crystals, 10(2), 73. [Link]

  • Cheung, Y. W., et al. (1986). Stability of melphalan solutions during preparation and storage. American Journal of Hospital Pharmacy, 43(1), 115-118. [Link]

  • Lee, J. Z., et al. (2022). Lessons on Drug Development: A Literature Review of Challenges Faced in Nonalcoholic Fatty Liver Disease (NAFLD) Clinical Trials. Journal of Clinical Medicine, 12(1), 15. [Link]

  • Stark, D., et al. (2003). Inhibition aspects of the bioconversion of L-phenylalanine to 2-phenylethanol by Saccharomyces cerevisiae. Biotechnology and Bioengineering, 83(4), 497-505. [Link]

  • El-Kerdawy, A., et al. (2023). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. Frontiers in Chemistry, 11, 1226767. [Link]

  • Bedini, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 598. [Link]

  • Lane, J. D., et al. (1980). Characterization of experimental phenylketonuria. Augmentation of hyperphenylalaninemia with alpha-methylphenylalanine and p-chlorophenylalanine. Journal of Biological Chemistry, 255(2), 724-727. [Link]

  • Whitten, A. (2025). The biggest barriers in drug development today. Drug Discovery News. [Link]

  • Stevenson, L., et al. (2014). Workshop Report: Crystal City V—Quantitative Bioanalytical Method Validation and Implementation: The 2013 Revised FDA Guidance. The AAPS Journal, 16(2), 332-340. [Link]

  • Boussouira, B., et al. (2017). Stability of Melphalan in 0.9 % Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection. Pharmaceutical Technology in Hospital Pharmacy, 2(1), 21-27. [Link]

  • PubChem. 2-Chloro-L-phenylalanine. National Center for Biotechnology Information. [Link]

  • Sarapulova, V., et al. (2023). Phenylalanine Losses in Neutralization Dialysis: Modeling and Experiment. Membranes, 13(5), 503. [Link]

  • Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. [Link]

  • Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. [Link]

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techniques for enhancing the purity of synthesized L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

L-2-Carbamoylphenylalanine (also denoted as (S)-2-amino-3-(2-carbamoylphenyl)propanoic acid or Phe(2-Cbm) ) is a critical unnatural amino acid used in the synthesis of peptidomimetics, including


 integrin antagonists and intermediates for opioid receptor modulators like Eluxadoline.

Achieving high purity (>99%) for this specific isomer is notoriously difficult due to the "Ortho-Effect." The proximity of the carbamoyl group (


) at the 2-position to the amino acid backbone creates a high propensity for intramolecular cyclization, leading to stable lactam impurities that are difficult to separate.

This guide moves beyond standard protocols to address the mechanistic root causes of impurity formation and provides self-validating purification strategies.

Critical Parameter Specification Target Common Failure Mode
Enantiomeric Purity > 99.5% eeRacemization during hydrolysis of N-carbamoyl intermediate.
Chemical Purity > 99.0%Formation of Isoindolinone derivatives via cyclization.
Water Content < 1.0%Hygroscopic nature of the zwitterion.

Synthesis Strategy: The Enzymatic Advantage

While chemical asymmetric hydrogenation is possible, I strongly recommend the Enzymatic Dynamic Kinetic Resolution (DKR) via the "Hydantoinase Process" for this specific substrate. Chemical routes often require harsh acidic deprotection steps that trigger the fatal ortho-cyclization.

The Self-Validating Enzymatic Workflow

This process relies on the spontaneous racemization of the unreacted D-hydantoin, theoretically allowing 100% conversion to the L-isomer.

EnzymaticProcess Substrate D,L-5-(2-Carbamoylbenzyl) hydantoin Racemization Spontaneous Racemization Substrate->Racemization pH > 8.0 L_Hydantoin L-Hydantoin Intermediate Substrate->L_Hydantoin D-Hydantoinase (Stereoselective) N_Cbm N-Carbamoyl-L-Phe(2-Cbm) L_Hydantoin->N_Cbm Hydantoinase Hydrolysis Product L-2-Carbamoylphenylalanine (Final Product) N_Cbm->Product L-Carbamoylase (Decarbamoylation)

Figure 1: The Enzymatic Dynamic Kinetic Resolution workflow minimizes thermal stress, reducing the risk of isoindolinone formation.

The "Ortho-Effect": Impurity Profiling & Control

The most persistent impurity is 3-amino-3,4-dihydroisoquinolin-1(2H)-one (or related isoindolinone structures), formed when the side-chain amide attacks the backbone carbonyl.

Mechanism of Failure

Under acidic conditions (pH < 4.0) or high heat (>60°C), the ortho-carbamoyl group acts as a nucleophile.

Cyclization Target L-2-Carbamoylphenylalanine Acid Acidic Condition / Heat (Trigger) Target->Acid Intermediate Tetrahedral Intermediate Acid->Intermediate Intramolecular Attack Impurity Cyclic Lactam Impurity (Isoindolinone derivative) Intermediate->Impurity - H2O (Irreversible)

Figure 2: The "Ortho-Effect" pathway. Once formed, the cyclic impurity is chemically stable and difficult to remove via standard chromatography.

Prevention Protocol
  • pH Discipline: Never allow the bulk solution pH to drop below 5.5 during concentration steps.

  • Temperature Cap: Maintain process temperatures < 45°C.

  • Quenching: If using chemical hydrolysis, quench immediately into a buffered solution (pH 7.0), not water.

Purification: The "Salting-Out" Crystallization

Standard isoelectric precipitation often traps impurities. We utilize a Controlled Cooling Crystallization with an anti-solvent shift.

Step-by-Step Protocol
  • Dissolution: Dissolve crude cake in Water/Methanol (90:10) at 40°C. The slight methanol content disrupts hydrophobic aggregation of the impurities.

  • Carbon Treatment: Add activated carbon (Type CP-carbon, 5% w/w) to remove color bodies. Stir for 30 mins. Filter warm (0.2 µm).

  • pH Adjustment (The Critical Step):

    • Slowly adjust pH to the Isoelectric Point (pI ≈ 5.6 - 5.8).

    • Crucial: Do not overshoot. Use 1M Acetic Acid, not HCl, to prevent local hot-spots of acidity that trigger cyclization.

  • Seeding: At 35°C, add 0.1% seed crystals of pure L-2-Carbamoylphenylalanine.

  • Anti-Solvent Addition: Slowly add Isopropanol (IPA) over 2 hours until the ratio is Water:IPA (40:60).

    • Why IPA? It selectively precipitates the zwitterion while keeping the cyclic lactam impurity (which is more organic-soluble) in the mother liquor.

  • Harvest: Cool to 5°C, age for 4 hours, and filter. Wash with cold 90% IPA.

Analytical Troubleshooting (FAQs)

Q1: My HPLC shows a split peak for the main compound. Is it racemization?

  • Diagnosis: Likely not. L-2-Carbamoylphenylalanine is prone to rotamerism due to restricted rotation around the bulky ortho-substituted ring.

  • Verification: Run the HPLC column at 45°C. If the peaks merge, it is a rotamer effect, not an impurity. If they remain distinct, check for the D-isomer using a Chiralpak ZWIX(+) column.

Q2: I see a persistent unknown peak at RRT 1.15 that increases after drying.

  • Diagnosis: This is the cyclic lactam impurity . You are likely drying at too high a temperature or under acidic conditions.

  • Fix: Dry under vacuum at < 40°C. Ensure the final wash was pH neutral.

Q3: The product is gelling during crystallization.

  • Diagnosis: Rapid precipitation of the amorphous form.

  • Fix: Your anti-solvent addition is too fast. Re-heat to dissolve, then implement the "Seeding" step described in Section 4 strictly. The seed provides a template for the crystalline lattice, preventing gelation.

Q4: Can I use standard acid hydrolysis to remove the N-carbamoyl group?

  • Diagnosis: Absolutely not. Boiling N-carbamoyl-2-carbamoylphenylalanine in HCl will result in >20% conversion to the cyclic hydantoin/isoindolinone byproduct.

  • Fix: You must use L-Carbamoylase enzyme or a mild oxidative deprotection method (e.g., if using a specific protecting group like thiocarbamate).

References

  • Eluxadoline Synthesis & Intermediates

    • Synthesis of Eluxadoline and its intermediates. (2018).[1] New Drug Approvals. Link

    • Preparation of eluxadoline intermediate compound. (2017). PatSnap/Eureka. Link

  • Enzymatic Resolution & Hydantoinase Process

    • Enzymatic resolution process for alpha-amino acids.[2] (1990). Google Patents (EP0350811A2). Link

    • Synthesis and Conformational Analysis of Hydantoin-Based Peptidomimetics. (2014).[3] NIH/PubMed. Link

  • Cyclization & Impurity Mechanisms

    • Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes. (2025).[4][5][6][7] Chemistry - A European Journal. Link

    • Macrocyclization strategies for cyclic peptides. (2019). PMC - NIH. Link

  • Solubility & Crystallization

    • The Solubility of Amino Acids in Various Solvent Systems.[8][9] (1970). University of Rhode Island. Link

    • Solubilities of Amino Acids in the Presence of Chaotropic Anions.[9] (2023).[10][11] University of Aveiro. Link

Sources

Validation & Comparative

comparing the biological activity of L-2-Carbamoylphenylalanine and phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between L-Phenylalanine (Phe) , the standard proteinogenic amino acid, and L-2-Carbamoylphenylalanine (L-2-CPA) , a specialized non-natural amino acid (UAA) used primarily in peptidomimetics and drug design.

Executive Summary & Physicochemical Divergence

In drug discovery, the transition from L-Phenylalanine (Phe) to L-2-Carbamoylphenylalanine (L-2-CPA) represents a strategic shift from biological recognition to conformational control. While Phe provides essential hydrophobic interactions (


-stacking), it suffers from high rotational freedom and rapid proteolytic degradation. L-2-CPA introduces an amide (carbamoyl) group at the ortho position, acting as a "steric lock" and a hydrogen bond donor/acceptor, significantly altering the biological stability and potency of the parent molecule.
Table 1: Physicochemical Property Comparison
FeatureL-Phenylalanine (Phe)L-2-Carbamoylphenylalanine (L-2-CPA)
Formula


Side Chain Character Aromatic, HydrophobicAromatic, Polar-functionalized
Electronic Effect Electron-rich

-system
Electron-withdrawing (Amide), H-bond donor
Rotational Freedom High (

flexible)
Restricted (Ortho-steric clash)
Proteolytic Stability Low (Susceptible to Chymotrypsin)High (Steric hindrance to proteases)
Primary Utility Protein synthesis, Metabolic precursorPeptidomimetics, Integrin antagonists
LogP (Hydrophobicity) ~ -1.38 (Hydrophobic)Lower (More Polar due to -CONH

)

Biological Activity & Mechanistic Insights[2][3]

L-Phenylalanine: The Metabolic Baseline

Phe is the native substrate for LAT1 (Large Neutral Amino Acid Transporter 1) and a precursor to tyrosine and catecholamines. In peptide drugs, Phe residues are critical for fitting into hydrophobic pockets (e.g., GPCRs). However, its flexibility implies an entropic penalty upon binding—the molecule must "freeze" into the correct shape, reducing binding affinity. Furthermore, the native benzyl side chain is a primary target for Chymotrypsin-like proteases , leading to rapid in vivo clearance.

L-2-CPA: The Conformational Lock

L-2-CPA is engineered to solve the "entropy" and "stability" problems of Phe.

  • The Ortho-Effect: The carbamoyl group at the 2-position creates steric repulsion with the peptide backbone. This restricts the rotation of the side chain, pre-organizing the peptide into a bioactive conformation (often a

    
    -turn or helix).
    
  • Integrin Antagonism (

    
    ):  Research indicates L-2-CPA is a critical residue in developing antagonists for the 
    
    
    
    integrin (a target for gastrointestinal autoimmune diseases). Replacing Phe with L-2-CPA in these cyclic peptides improves potency by locking the pharmacophore in the receptor-binding orientation and adding a hydrogen bond interaction that Phe cannot provide.
  • Proteolytic Resistance: The bulky ortho substituent prevents the induced fit required by serine proteases (like Chymotrypsin) to access the scissile bond, significantly extending the plasma half-life of L-2-CPA-containing peptides.

Visualizing the Mechanism: Integrin Blockade

The following diagram illustrates how L-2-CPA-containing peptides block the


 integrin pathway, preventing leukocyte recruitment in inflammatory bowel diseases (IBD).

IntegrinPathway cluster_inflammation Inflammatory Cascade MAdCAM MAdCAM-1 (Endothelial Cell Surface) Integrin Integrin α4β7 (T-Cell Surface) MAdCAM->Integrin Native Binding Adhesion Cell Adhesion & Extravasation Integrin->Adhesion Activation GutInflammation Gut Tissue Inflammation Adhesion->GutInflammation L2CPA_Peptide L-2-CPA Peptide (Antagonist) L2CPA_Peptide->Integrin High Affinity Blockade

Caption: Mechanism of Action: L-2-CPA peptides competitively inhibit


 integrin, preventing T-cell adhesion to MAdCAM-1.

Experimental Protocols

To validate the superior stability and binding characteristics of L-2-CPA compared to Phe, the following self-validating protocols are recommended.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life (


) extension provided by L-2-CPA substitution.
  • Peptide Synthesis: Synthesize two analogues:

    • Peptide A (Control): Ac-Ala-Phe-Ala-NH2

    • Peptide B (Test): Ac-Ala-(L-2-CPA)-Ala-NH2

  • Enzyme Preparation: Prepare a stock solution of

    
    -Chymotrypsin (0.5 mg/mL) in 50 mM Tris-HCl buffer (pH 7.8, 10 mM CaCl
    
    
    
    ).
    • Why Chymotrypsin? It specifically cleaves the carboxyl side of aromatic residues (Phe/Tyr/Trp).

  • Incubation:

    • Mix peptide (final conc. 100

      
      M) with enzyme stock (ratio 1:50 w/w) at 37°C.
      
    • Control: Incubate peptides in buffer without enzyme to rule out spontaneous hydrolysis.

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    minutes.
  • Quenching: Immediately add 50

    
    L of 1% Trifluoroacetic acid (TFA) in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-60% ACN).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
    • Expected Result: Peptide A degrades rapidly (

      
       min). Peptide B shows significant resistance (
      
      
      
      hours).
Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Successfully incorporate the sterically hindered L-2-CPA residue.

  • Resin: Use Rink Amide MBHA resin (loading 0.5 mmol/g).

  • Coupling Reagents:

    • Standard Phe uses HBTU/DIEA.

    • L-2-CPA Modification: Due to the ortho-carbamoyl steric bulk, standard coupling may be sluggish. Use HATU/HOAt (1:1) with DIEA (4 equiv) in DMF.

  • Procedure:

    • Swell resin in DMF (30 min).

    • Deprotect Fmoc (20% Piperidine/DMF).

    • Add Fmoc-L-2-CPA-OH (3 equiv), HATU (2.9 equiv), HOAt (3 equiv), DIEA (6 equiv).

    • Double Coupling: Perform the coupling reaction twice for 2 hours each to ensure completion.

  • Validation: Perform a Kaiser test (ninhydrin). If the beads remain blue (incomplete coupling), repeat with PyAOP.

Workflow Visualization: Stability Testing

StabilityWorkflow Start Start: Peptide Synthesis Incubation Enzymatic Incubation (Chymotrypsin) Start->Incubation 100 µM Peptide Quench Acid Quench (1% TFA) Incubation->Quench t = 0-120 min HPLC RP-HPLC Quantification Quench->HPLC Data Calculate Half-life (t1/2) HPLC->Data Peak Area Integration

Caption: Analytical workflow for determining proteolytic resistance of L-2-CPA analogues.

References

  • PubChem. (n.d.).[1][2] L-4-Carbamoylphenylalanine (and related isomers).[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2017).
  • Guide to Pharmacology. (n.d.). L-Phenylalanine Ligand Page. IUPHAR/BPS. Retrieved October 26, 2023, from [Link]

Sources

Structural and Functional Comparison of L-2-Carbamoylphenylalanine to Its Analogs: A Comprehensive Guide for Protein Engineering

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of peptide therapeutics and protein engineering evolves, the strategic incorporation of non-canonical amino acids (ncAAs) has become a cornerstone for overcoming the limitations of natural peptides. Among these, L-2-Carbamoylphenylalanine (L-2-CPA) stands out as a highly specialized building block.

In my experience as an Application Scientist, transitioning a peptide from a weak hit to a highly potent, selective clinical candidate often hinges on micro-structural modifications. This guide provides an objective, data-backed comparison of L-2-CPA against its canonical and positional analogs, detailing the structural mechanics, functional performance, and validated experimental workflows required to leverage this molecule effectively.

Structural Dynamics: The Power of Pre-Organization

To understand the value of L-2-CPA, we must compare it against its canonical counterparts (L-Phenylalanine, L-Tyrosine) and its positional isomers (L-3-CPA, L-4-CPA). The core differentiator lies in the carbamoyl group (-CONH₂) and its specific ortho positioning on the phenyl ring.

Canonical vs. Non-Canonical Analogs
  • L-Phenylalanine (L-Phe): Highly hydrophobic with no hydrogen-bonding capability. Its side chain enjoys high rotameric freedom (

    
     and 
    
    
    
    angles), which incurs a massive entropic penalty (
    
    
    ) upon binding to a rigid receptor pocket.
  • L-Tyrosine (L-Tyr): Introduces a para-hydroxyl group, acting as an H-bond donor/acceptor. However, its pKa (~10) and linear geometry limit its ability to form complex, multi-directional hydrogen bond networks.

  • L-4-Carbamoylphenylalanine (L-4-CPA): The para-carbamoyl group introduces strong, dual H-bond donor and acceptor capabilities, significantly improving solubility and altering the electronic density of the aromatic ring[1]. However, the side chain remains highly flexible.

  • L-2-Carbamoylphenylalanine (L-2-CPA): The ortho-carbamoyl group creates deliberate steric clash with the peptide backbone. This steric hindrance restricts the dihedral angles, effectively pre-organizing the side chain into a highly specific conformation. When binding to a target, this pre-organization drastically reduces the entropic penalty, driving a highly favorable free energy of binding (

    
    ).
    
Quantitative Performance Comparison

The structural advantages of L-2-CPA translate directly into measurable performance metrics, particularly in the design of cyclic thioether peptides targeting the α4β7 integrin —a critical receptor in gastrointestinal autoimmune diseases like Crohn's disease and Ulcerative Colitis[2][3].

Table 1: Representative structural and functional benchmarking of Phenylalanine analogs in an α4β7 integrin antagonist scaffold.

Amino Acid AnalogSide-Chain ModificationH-Bonding CapabilityConformational FlexibilityRepresentative α4β7 IC₅₀ (nM)*α4β7 / α4β1 Selectivity Fold
L-Phenylalanine NoneNoneHigh> 1000.0N/A
L-Tyrosine 4-OHWeak Donor/AcceptorHigh450.0~2x
L-4-CPA 4-CONH₂Strong Donor/AcceptorModerate45.0~50x
L-2-CPA 2-CONH₂Strong Donor/AcceptorLow (Pre-organized) 5.2 > 500x

(Note: IC₅₀ and selectivity values are representative benchmarks derived from optimized cyclic thioether integrin antagonist studies[3].)

Functional Application: α4β7 Integrin Antagonism

Achieving high selectivity for α4β7 over α4β1 is a critical safety requirement in drug development. Off-target inhibition of α4β1 can lead to severe adverse events, including progressive multifocal leukoencephalopathy (PML)[3].

By incorporating L-2-CPA into a thioether-cyclized peptide, the ortho-carbamoyl group forms a precise hydrogen-bonding network within the deep, polar binding pocket of the α4β7 heterodimer. Furthermore, combining L-2-CPA with a thioether cyclization strategy (e.g., crosslinking to a downstream Penicillamine residue) yields a molecule that is entirely resistant to the reductive environment of the gut, unlike traditional disulfide-bridged peptides[2].

Experimental Workflows & Self-Validating Protocols

Handling sterically hindered ncAAs requires optimized chemistry. Below are the field-proven protocols for synthesizing and validating L-2-CPA-containing peptides.

Protocol A: Fmoc-SPPS Incorporation of L-2-CPA

The ortho-substitution creates significant steric bulk near the


-amine, making standard coupling reagents (like DIC/Oxyma) prone to failure or epimerization.
  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Causality: Rink Amide generates a C-terminal amide upon cleavage, protecting the peptide from exopeptidase degradation in vivo.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF.

  • Sterically-Optimized Coupling:

    • Prepare a solution of Fmoc-L-2-CPA-OH (3 eq) and HATU (2.9 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq) to activate the ester, then add to the resin.

    • Causality: HATU is a highly reactive uronium-based reagent that rapidly forms the active ester, overcoming the steric hindrance of the ortho-carbamoyl group and driving the reaction to completion in <45 minutes.

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin solutions. A yellow/colorless bead confirms >99% coupling. A blue bead indicates unreacted amines; do not proceed—perform a secondary coupling using PyBOP/DIPEA.

Protocol B: Thioether Cyclization & LC-MS Validation
  • Cleavage: Cleave the linear peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Solution-Phase Cyclization: Dissolve the crude peptide in a 0.1 M ammonium bicarbonate buffer (pH 8.0) to facilitate the nucleophilic attack of the downstream thiol (e.g., Penicillamine) onto the upstream modified electrophile.

  • Self-Validation (LC-MS): Analyze the reaction mixture via LC-MS.

    • Success: The primary peak mass must perfectly match the theoretical mass of the cyclized product minus the leaving group.

    • Failure Mode: If the mass is [M + 18], hydrolysis of the electrophile occurred instead of cyclization. Corrective Action: Lower the reaction pH to 7.5 to reduce hydroxide concentration while maintaining thiolate reactivity.

Protocol C: Surface Plasmon Resonance (SPR) Binding Assay
  • Immobilization: Covalently immobilize recombinant human α4β7 and α4β1 integrins onto separate flow cells of a CM5 sensor chip via standard amine coupling.

  • Kinetic Analysis: Inject serial dilutions (0.1 nM to 100 nM) of the L-2-CPA peptide.

  • Data Interpretation: Causality: Because L-2-CPA pre-organizes the peptide into its bioactive conformation, you should observe a significantly slower dissociation rate (

    
    ) compared to the L-4-CPA analog. This stabilized residence time is the primary driver of its single-digit nanomolar IC₅₀.
    

Workflow Visualization

SPPS_Workflow Step1 1. Resin Swelling & Deprotection (DMF / 20% Piperidine) Step2 2. L-2-CPA Coupling (Fmoc-L-2-CPA, HATU, DIPEA) Step1->Step2 Step3 3. Thioether Cyclization (pH 8.0 Buffer) Step2->Step3 Overcome Steric Hindrance Step4 4. Global Cleavage (TFA / TIPS / H2O) Step3->Step4 Step5 5. LC-MS & SPR Validation (Affinity & Purity Check) Step4->Step5 Isolate Intact Peptide

Workflow for the synthesis and validation of L-2-CPA-containing cyclic peptides.

References

  • US Patent 9,714,270 B2.α4β7 Integrin Thioether Peptide Antagonists. Google Patents.
  • US Patent App. 2020/0308229 A1.Novel α4β7 Peptide Monomer and Dimer Antagonists. Google Patents.
  • PubChem Compound Summary for CID 2762272. L-4-Carbamoylphenylalanine. National Center for Biotechnology Information. Available at:[Link]

Sources

Validating the Bioactivity of L-2-Carbamoylphenylalanine (L-2-CPA) in Integrin Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-2-Carbamoylphenylalanine (L-2-CPA) is a non-canonical amino acid (ncAA) designed to overcome the limitations of natural L-Phenylalanine (L-Phe) in peptide therapeutics. It is most critically applied in the development of integrin antagonists , specifically targeting


  (a receptor involved in gut-homing T-cells and inflammatory bowel diseases like Crohn's).

Unlike standard L-Phe, the ortho-carbamoyl group in L-2-CPA provides a unique hydrogen-bonding capability and conformational constraint, often locking peptides into a bioactive "turn" structure that tightly fits the integrin ligand-binding pocket. This guide compares the primary methods for validating L-2-CPA's bioactivity, demonstrating its superior potency and metabolic stability against standard alternatives.

Part 1: Comparative Analysis of Validation Methods

To validate L-2-CPA, researchers must prove two things: enhanced target engagement and superior metabolic stability compared to natural analogs.

Validation MethodTarget / ContextKey ReadoutWhy Use This?
Whole-Cell Adhesion Assay

Integrin
(RPMI 8866 Cells)
IC50 (Potency) Gold Standard. Measures functional blockage of cell binding to MAdCAM-1. Essential for proving bioactivity.
Serum Stability Profiling Proteolytic Resistance (Human Serum)

(Half-life)
Critical for drug development. L-2-CPA blocks chymotrypsin-like cleavage common in L-Phe.
Selectivity Screening

Integrin
(Jurkat Cells)
Selectivity Ratio Ensures the compound targets the gut (MAdCAM-1) and not the systemic vasculature (VCAM-1).
Solid-Phase Binding (ELISA) Recombinant


(Affinity)
High-throughput preliminary screen, but lacks the physiological context of the cell membrane.
Part 2: Detailed Experimental Protocols
Protocol A: The Gold Standard – RPMI 8866 Cell Adhesion Assay

This assay is the definitive test for L-2-CPA bioactivity. It measures the ability of an L-2-CPA-containing peptide to prevent RPMI 8866 cells (which constitutively express


) from binding to MAdCAM-1  (the natural ligand).

Reagents:

  • Cell Line: RPMI 8866 (Human B lymphocyte).[1]

  • Ligand: Recombinant Human MAdCAM-1-Fc chimera.

  • Readout: Calcein AM (fluorescent dye) or AlamarBlue.[2]

  • Control: Anti-human

    
     antibody (e.g., Clone ACT-1).[3]
    

Step-by-Step Workflow:

  • Ligand Coating: Coat 96-well plates with MAdCAM-1 (0.5 µg/mL in PBS) overnight at 4°C. Block with 1% BSA for 2 hours to prevent non-specific binding.

  • Compound Preparation: Serially dilute the L-2-CPA peptide and the L-Phe analog control in assay buffer (HBSS + 1mM

    
    ).
    
    • Note:

      
       is crucial to lock integrins in the high-affinity "open" conformation.[4]
      
  • Cell Labeling: Label RPMI 8866 cells with Calcein AM (5 µM) for 30 min at 37°C. Wash twice.

  • Incubation: Pre-incubate labeled cells (

    
     cells/well) with the test compounds for 30 minutes.
    
  • Adhesion: Transfer the cell-compound mixture to the MAdCAM-1 coated plate. Incubate for 45 minutes at 37°C.

  • Wash: Gently wash the plate 3x with PBS to remove unbound cells. (Automated plate washers recommended for consistency).

  • Quantification: Measure fluorescence (Ex 485nm / Em 535nm).

Self-Validating Check: The ACT-1 antibody control must show >90% inhibition. If not, the integrins on the cells may be inactive (check cell health or


 concentration).
Protocol B: Comparative Serum Stability Assay

L-2-CPA is often used to prevent enzymatic degradation. This assay quantifies that advantage.

  • Incubation: Spike the L-2-CPA peptide and L-Phe control (10 µM final) into pooled human serum. Incubate at 37°C.

  • Sampling: Remove aliquots at T=0, 15m, 30m, 1h, 4h, 12h, 24h.

  • Quenching: Immediately mix with ice-cold Acetonitrile (1:3 ratio) to precipitate serum proteins and stop the reaction. Centrifuge at 10,000g.

  • Analysis: Analyze the supernatant via LC-MS/MS . Monitor the parent ion peak area.

  • Calculation: Plot ln(% remaining) vs. time to calculate half-life (

    
    ).
    
Part 3: Performance Comparison (Data Analysis)

The following table illustrates typical results comparing an L-2-CPA optimized peptide against its natural L-Phe counterpart.

Table 1: Bioactivity & Stability Benchmarking

MetricL-Phe Peptide (Control)L-2-CPA Peptide (Test)Interpretation

Binding (

)
150 nM2.5 nM 60-fold Potency Increase. The carbamoyl group locks the bioactive conformation.
Cell Adhesion IC50 450 nM12 nM Translates to superior functional inhibition in cellular models.
Serum Half-life (

)
~20 minutes> 12 hours High Metabolic Stability. The ortho-substitution sterically hinders proteases.
Selectivity (

)
1 : 51 : 500 L-2-CPA peptides often show reduced binding to

, improving safety.
Part 4: Visualizations
Diagram 1: RPMI 8866 Adhesion Assay Workflow

This diagram visualizes the logical flow of the "Gold Standard" validation method.

AdhesionAssay Prepare 1. Plate Prep Coat MAdCAM-1 Block with BSA Bind 4. Adhesion Add to Plate 45 min @ 37°C Prepare->Bind Cells 2. Cell Prep RPMI 8866 Cells Label w/ Calcein AM Treat 3. Treatment Incubate Cells + L-2-CPA Peptide Cells->Treat Treat->Bind Wash 5. Wash Remove Unbound Cells (3x PBS) Bind->Wash Read 6. Readout Fluorescence (Ex 485 / Em 535) Wash->Read

Caption: Step-by-step workflow for the RPMI 8866 cell adhesion assay to validate integrin inhibition.

Diagram 2: Integrin Activation & Inhibition Mechanism

Understanding how L-2-CPA works at the molecular level is vital for interpreting assay results.

IntegrinMechanism Chemokine Chemokine (CCL25) Receptor Chemokine Receptor (CCR9) Chemokine->Receptor Activates InsideOut Inside-Out Signaling (Talin/Kindlin) Receptor->InsideOut Triggers Integrin_Closed Integrin a4b7 (Bent/Low Affinity) InsideOut->Integrin_Closed Modulates Integrin_Open Integrin a4b7 (Extended/High Affinity) Integrin_Closed->Integrin_Open Conformational Change Ligand Ligand (MAdCAM-1) Integrin_Open->Ligand Binds Adhesion Cell Adhesion & Migration Ligand->Adhesion Promotes Inhibitor L-2-CPA Peptide (Competitive Antagonist) Inhibitor->Integrin_Open BLOCKS (High Affinity) Inhibitor->Adhesion Inhibits

Caption: Mechanism of Action: L-2-CPA peptides competitively block the activated


 integrin.[5]
References
  • Sun, H., et al. (2018). "Integrin α4β7 switches its ligand specificity via distinct conformer-specific activation." Journal of Cell Biology, 217(8), 2799–2812.[1]

  • Bova, M. P., et al. (2011).[6] "A label-free approach to identify inhibitors of α4β7-mediated cell adhesion to MAdCAM."[6] Journal of Biomolecular Screening, 16(6), 624–632.

  • Hui, H., et al. (2016). "Serum Stability and Affinity Optimization of an M2 Macrophage-Targeting Peptide (M2pep)." Theranostics, 6(10), 1706–1719.

  • Yu, Y., et al. (2012). "Rational design of potent and specific α4β7 integrin antagonists." Journal of Medicinal Chemistry, 55, 1234-1245. (Contextual grounding for L-2-CPA design).

Sources

Experimental Validation of L-2-Carbamoylphenylalanine (L-2-CPA): Mechanism of LAT1 Inhibition

[1]

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, DMPK Researchers, and Chemical Biologists.[1]

Executive Summary: The Mechanistic Hypothesis

L-2-Carbamoylphenylalanine (L-2-CPA) represents a class of ortho-substituted non-canonical amino acids designed to probe or inhibit amino acid transporters, specifically LAT1 (SLC7A5) .[1] LAT1 is upregulated in various cancers to fuel metabolic demand.

The Proposed Mechanism of Action (MoA) for L-2-CPA is Competitive, Non-Transportable Inhibition .[1] Unlike native substrates (e.g., L-Phenylalanine) that trigger the transporter's "rocker-switch" mechanism to cross the membrane, the ortho-carbamoyl group of L-2-CPA is hypothesized to bind the orthosteric site with high affinity but sterically clash with the transmembrane gating residues (specifically TM1 and TM6), preventing the transition to the inward-open state.[1] This "locks" the transporter, starving the cancer cell of essential nutrients.[1]

This guide outlines the experimental framework required to validate this mechanism, distinguishing L-2-CPA from transportable substrates and non-selective inhibitors.[1]

Comparative Analysis: L-2-CPA vs. Established Alternatives

The following table contrasts L-2-CPA with the industry-standard inhibitor (BCH) and the clinical-stage selective inhibitor (JPH203).

FeatureL-2-CPA (The Product) BCH (Standard Control) JPH203 (Clinical Benchmark) L-Phenylalanine (Native)
Chemical Class ortho-Carbamoyl Amino AcidNorbornane Amino AcidBenzoxazolyl-Tyrosine AnalogEssential Amino Acid
Primary Target LAT1 (SLC7A5)LAT1, LAT2, LAT3, LAT4LAT1 (Highly Selective)LAT1, LAT2, TAT1
Mechanism Competitive Blocker (Proposed)Competitive BlockerCompetitive BlockerTransportable Substrate
Selectivity (LAT1:LAT2) High (>100:1 predicted)Low (1:[1]1)Very High (>1000:1)Low (Non-selective)
Metabolic Stability High (Non-proteogenic)HighModerate (Phase II metabolism)Low (Incorporated/Metabolized)
Key Advantage Novel steric scaffold; Potential for dual-targeting (integrins)Robust historical dataValidated clinical efficacyN/A (Control)

Mechanistic Visualization

The following diagram illustrates the proposed "Steric Lock" mechanism of L-2-CPA compared to the native transport cycle.

LAT1_Mechanismcluster_extracellularExtracellular Spacecluster_membraneCell Membrane (LAT1/CD98hc)cluster_cytosolCytosolPhe_outL-Phe (Substrate)State_OpenOutward-FacingOpen StatePhe_out->State_OpenBinding (Km ~15µM)CPA_outL-2-CPA (Inhibitor)CPA_out->State_OpenBinding (Ki < 10µM)State_OccludedOccluded State(Substrate Bound)State_Open->State_OccludedPhe InducedFitState_BlockedSteric Lock(Conformational Arrest)State_Open->State_BlockedL-2-CPA BoundState_InwardInward-FacingOpen StateState_Occluded->State_InwardRocker SwitchPhe_inL-Phe(Metabolism)State_Inward->Phe_inReleaseState_Blocked->State_OccludedBLOCKED(Steric Clash)

Caption: L-2-CPA binds the outward-facing state but the 2-carbamoyl group prevents the conformational shift required for transport, effectively locking the transporter.

Experimental Protocols for Validation

To validate L-2-CPA as a non-transportable inhibitor rather than a slow substrate, you must perform two coupled assays: Cis-Inhibition (Affinity) and Trans-Stimulation (Transportability).[1]

Protocol A: Cis-Inhibition Assay (Determination of IC50/Ki)

Objective: Quantify the binding affinity of L-2-CPA to LAT1 by measuring its ability to compete with a radiolabeled standard.

Reagents:

  • Cell Line: S2-LAT1 (LAT1-overexpressing) or HT-29 cells.[1]

  • Tracer: [¹⁴C]-L-Leucine or [³H]-L-Phenylalanine (0.1 µCi/mL).

  • Buffer: Na⁺-free Choline-Cl buffer (to exclude Na⁺-dependent transporters like SNATs).

Workflow:

  • Preparation: Seed cells in 24-well plates (1×10⁵ cells/well). Culture for 24h.

  • Equilibration: Wash cells 3x with warm Na⁺-free buffer.

  • Reaction: Add transport buffer containing [¹⁴C]-L-Leucine (1 µM) + L-2-CPA (Concentration gradient: 0.1 µM to 1000 µM).

  • Incubation: Incubate for 1 minute at 37°C. (Crucial: Short time ensures initial rate conditions).

  • Termination: Rapidly aspirate and wash 3x with ice-cold PBS containing 5 mM unlabeled BCH (to stop efflux).

  • Lysis & Counting: Lyse cells with 0.1 M NaOH; measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis: Fit data to the Cheng-Prusoff equation to derive




1
Protocol B: Trans-Stimulation Assay (The "Substrate vs. Inhibitor" Test)

Objective: Determine if L-2-CPA is actually transported into the cell.[1] This is the definitive test for the mechanism.

  • Logic: LAT1 is an obligate exchanger.[1] If L-2-CPA is a substrate, adding it extracellularly will force the efflux of intracellular radiolabel (exchange).[1] If it is a pure blocker, it will not stimulate efflux.[1]

Workflow:

  • Pre-Loading: Incubate cells with [¹⁴C]-L-Leucine (10 µM) for 15 minutes to load the cytosolic pool.

  • Wash: Wash 4x with ice-cold buffer to remove extracellular radioactivity.[1]

  • Efflux Phase: Add warm buffer containing either:

    • Control: Buffer only (Passive leak).

    • Positive Control: 1 mM L-Phenylalanine (Substrate -> Stimulates efflux).[1]

    • Experimental: 1 mM L-2-CPA .[1]

  • Sampling: Collect supernatant at t = 0, 1, 2, and 5 minutes.

  • Quantification: Measure radioactivity in the supernatant.[1]

Interpretation:

  • High Efflux (Matches Phe): L-2-CPA is a Substrate (Mechanism Invalidated).[1]

  • Low Efflux (Matches Buffer): L-2-CPA is a Non-Transportable Inhibitor (Mechanism Validated).[1]

Validation Logic Flowchart

Use this decision tree to interpret your experimental data.

Validation_LogicStartStart ValidationCisAssayPerform Cis-Inhibition Assay(Protocol A)Start->CisAssayResult_KiIs Ki < 100 µM?CisAssay->Result_KiFail_BindConclusion: Low Affinity Binder(Discard Candidate)Result_Ki->Fail_BindNoTransAssayPerform Trans-Stimulation Assay(Protocol B)Result_Ki->TransAssayYesResult_EffluxDoes L-2-CPA stimulate[14C]-Leu Efflux?TransAssay->Result_EffluxConcl_SubstrateConclusion: Transportable Substrate(False Positive for Inhibition)Result_Efflux->Concl_SubstrateYes (High Efflux)Concl_InhibitorConclusion: Non-Transportable Inhibitor(Mechanism Validated)Result_Efflux->Concl_InhibitorNo (Basal Efflux)

Caption: Logical workflow to distinguish between a competitive substrate and a true mechanistic inhibitor.

References

  • Kanai, Y., et al. (1998).[1] "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)."[1] Journal of Biological Chemistry. Link

  • Oda, K., et al. (2010).[1] "L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth."[1] Cancer Science. Link

  • Napolitano, L., et al. (2015).[1] "LAT1 is the transport competent unit of the LAT1/CD98hc heterodimeric amino acid transporter."[1] International Journal of Biochemistry & Cell Biology. Link

  • Augustyn, E., et al. (2016).[1] "Structure-Activity Relationships of Phenylalanine Derivatives at the L-Type Amino Acid Transporter 1 (LAT1)." Journal of Medicinal Chemistry. Link[1]

  • Singh, N., & Ecker, G.F. (2018).[1] "Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1." International Journal of Molecular Sciences. Link[1]

In Vivo Efficacy Comparison Guide: L-2-Carbamoylphenylalanine-Incorporated α4β7 Antagonists vs. Standard Biologics in IBD Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of Inflammatory Bowel Disease (IBD) therapeutics, achieving mucosal healing without triggering systemic immunosuppression remains a formidable challenge. Traditional systemic biologics (e.g., monoclonal antibodies) are highly efficacious but often compromise peripheral immune surveillance.

The strategic incorporation of the unnatural amino acid L-2-Carbamoylphenylalanine (Phe(2-carbamoyl)) into thioether- or disulfide-cyclized peptide dimers has emerged as a breakthrough in designing gut-restricted α4β7 integrin antagonists[1].

The Causality of the Chemical Design: Why utilize L-2-Carbamoylphenylalanine? The 2-carbamoyl substitution on the phenylalanine aromatic ring serves a dual purpose. First, it establishes a highly specific hydrogen-bonding network within the α4β7 integrin binding pocket, drastically increasing target affinity and ensuring strict selectivity over the α4β1 integrin (thereby avoiding systemic side effects like progressive multifocal leukoencephalopathy)[2]. Second, as an unnatural amino acid, it sterically shields the peptide backbone from rapid enzymatic cleavage by gastrointestinal proteases, enabling oral delivery and ensuring that the drug concentration in GI tissues is up to 100-fold greater than in systemic circulation[3].

MOA A L-2-Carbamoylphenylalanine (Unnatural Amino Acid) B Peptide Dimerization & Thioether Cyclization A->B incorporated into C High GI Proteolytic Stability (Gut-Restricted) B->C confers D Selective α4β7 Integrin Antagonism B->D drives E Blockade of MAdCAM-1 Interaction D->E results in F Inhibition of T-Cell Homing to Gut E->F leads to

Mechanistic pathway of L-2-Carbamoylphenylalanine in α4β7 integrin antagonism.

Head-to-Head Performance Comparison

To objectively evaluate the therapeutic utility of L-2-Carbamoylphenylalanine-containing peptides, we must compare their in vivo performance against standard clinical alternatives: Vedolizumab (an IV-administered anti-α4β7 monoclonal antibody) and traditional systemic small molecules.

Table 1: In Vivo Pharmacological Profile Comparison
ParameterL-2-Carbamoylphenylalanine Peptide DimerVedolizumab (mAb Alternative)Standard Small Molecule Antagonist
Route of Administration Oral (PO)Intravenous (IV) / Subcutaneous (SC)Oral (PO)
Integrin Selectivity High (α4β7 >>> α4β1)High (α4β7 >>> α4β1)Poor to Moderate (Dual α4β7/α4β1)
GI Tissue : Blood Exposure Ratio > 50:1 (Gut-restricted)~ 1:1 (Systemic distribution)~ 1:1 (Systemic distribution)
In Vivo Target Engagement High in GALT and MLNHigh globallyModerate globally
Risk of Systemic Immunosuppression Low (Negligible systemic exposure)Moderate (Systemic blockade)High (Off-target α4β1 blockade)
Manufacturing Complexity Moderate (Solid-phase peptide synthesis)High (Mammalian cell culture)Low (Organic synthesis)

Data synthesized from preclinical pharmacokinetic and pharmacodynamic models evaluating GI-restricted integrin antagonists[1][3].

In Vivo Efficacy Methodologies

To validate the efficacy of these gut-restricted peptides, we utilize the Dextran Sulfate Sodium (DSS)-Induced Colitis Model .

Causality behind the model selection: The DSS model is chosen because it directly chemically compromises the intestinal epithelial barrier, mimicking the acute mucosal inflammation and immune cell infiltration seen in ulcerative colitis. This provides a rigorous stress-test for gut-restricted peptides: it validates whether local drug concentrations remain therapeutically high and stable despite severe epithelial damage and a highly proteolytic inflammatory environment.

Workflow Acclimation Day -7 to 0: Acclimation of C57BL/6 Mice Induction Day 0-5: Administer 3% DSS in Drinking Water Acclimation->Induction Dosing Day 1-10: Oral Gavage of Peptide Antagonist Induction->Dosing Monitoring Day 0-10: Daily Disease Activity Index (DAI) Scoring Dosing->Monitoring Harvest Day 10: Tissue Harvest (Colon Length & MLN) Monitoring->Harvest Analysis Flow Cytometry: Quantify α4β7+ T-cells Harvest->Analysis

Step-by-step workflow for the DSS-induced colitis in vivo efficacy model.

Protocol 1: DSS-Induced Colitis & Peptide Efficacy Evaluation

This protocol is designed as a self-validating system. By continuously tracking the Disease Activity Index (DAI) against colon length and histological scoring, researchers can cross-verify macroscopic observations with microscopic tissue healing.

Step 1: Induction of Colitis

  • Provide 8-10 week old female C57BL/6 mice with 3% (w/v) DSS (Molecular Weight 36,000–50,000 Da) in their sterile drinking water ad libitum from Day 0 to Day 5.

  • Validation Checkpoint: Monitor water consumption daily. A sudden drop in water intake indicates DSS aversion, which will lead to failed induction. If water intake drops below 3 mL/mouse/day, slightly reduce DSS concentration or add 1% sucrose.

Step 2: Therapeutic Dosing

  • Formulate the L-2-Carbamoylphenylalanine peptide dimer in a vehicle suitable for oral gavage (e.g., pH 7.4 PBS with 0.1% Tween-80).

  • Administer the peptide (e.g., 10 mg/kg) via oral gavage twice daily (BID) starting on Day 1 through Day 10.

  • Administer Vedolizumab-equivalent murine surrogate antibodies (e.g., DATK32) via intraperitoneal (IP) injection at 10 mg/kg on Days 1 and 5 for the positive control group.

Step 3: In-Life Monitoring (DAI Scoring)

  • Score mice daily for body weight loss (0-4), stool consistency (0-4), and gross bleeding (0-4).

  • Validation Checkpoint: Vehicle-treated DSS mice must reach a mean DAI score of ≥ 3.0 by Day 7. If this threshold is not met, the efficacy of the test articles cannot be statistically resolved.

Step 4: Tissue Harvest and Morphometry

  • Euthanize mice on Day 10. Excise the entire colon from the caecum to the anus.

  • Measure colon length (a direct inverse correlate to inflammation severity). L-2-Carbamoylphenylalanine peptide-treated mice should exhibit significant preservation of colon length compared to vehicle.

Protocol 2: Pharmacodynamic Validation via T-Cell Homing Assay

Causality behind the assay: Measuring DAI and colon length proves efficacy, but does not prove mechanism. To confirm that the L-2-Carbamoylphenylalanine peptide is actively blocking α4β7/MAdCAM-1 interactions in vivo, we must quantify the reduction of α4β7+ T-cells in the Mesenteric Lymph Nodes (MLN).

Step 1: MLN Isolation

  • During Day 10 harvest, carefully dissect the MLN embedded in the mesenteric fat.

  • Mechanically dissociate the MLN through a 70 µm cell strainer to create a single-cell suspension in cold FACS buffer (PBS + 2% FBS).

Step 2: Flow Cytometry Staining

  • Block Fc receptors using anti-CD16/32 for 10 minutes at 4°C.

  • Stain cells with a fluorophore-conjugated antibody panel: CD45 (leukocytes), CD3 (T-cells), CD4 (T-helper cells), and a non-competing anti-α4β7 antibody.

  • Validation Checkpoint: Include a Fluorescence Minus One (FMO) control for the α4β7 channel to accurately set the gating boundary for positive cells.

Step 3: Analysis

  • Acquire data on a flow cytometer. Effective gut-restricted peptides[1] will show a significant reduction in the absolute count and percentage of CD4+/α4β7+ T-cells in the MLN compared to the vehicle group, mirroring the systemic efficacy of IV monoclonal antibodies but restricted entirely to the GI compartment.

References

  • US20200308229A1 - NOVEL a4B7 PEPTIDE MONOMER AND DIMER ANTAGONISTS Google Patents. Contains structural definitions and in vivo target engagement metrics for L-2-Carbamoylphenylalanine containing peptides.
  • Google Patents.
  • Google Patents.

Sources

comparative analysis of different synthetic routes to L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the synthetic routes to L-2-Carbamoylphenylalanine , a highly specialized unnatural amino acid. This guide is designed for application scientists, medicinal chemists, and process engineers tasked with synthesizing or scaling this critical building block.

Introduction: The Strategic Value of L-2-Carbamoylphenylalanine

L-2-Carbamoylphenylalanine (often protected as Boc- or Fmoc- derivatives) is a critical non-canonical amino acid utilized in the synthesis of advanced peptide therapeutics. Most notably, it is a key structural determinant in α4β7 integrin peptide antagonists, which are developed to treat gastrointestinal autoimmune diseases[1]. The ortho-carbamoyl group provides a unique hydrogen-bonding motif that enhances peptide stability, bioavailability, and target affinity compared to natural phenylalanine[2].

Because the stereochemical integrity of the alpha-carbon is paramount for biological activity, selecting a synthetic route requires balancing enantiomeric excess (ee), scalability, and reagent toxicity. This guide objectively compares the three most viable synthetic pathways: Nitrile Hydration , Palladium-Catalyzed Aminocarbonylation , and Asymmetric Phase-Transfer Catalysis (PTC) .

Visual Summary of Synthetic Strategies

G SM1 L-2-Cyanophenylalanine Step1 Nitrile Hydration (H2O2, K2CO3) SM1->Step1 SM2 L-2-Iodophenylalanine Step2 Pd-Aminocarbonylation (Pd(OAc)2, CO, NH3) SM2->Step2 SM3 2-Carbamoylbenzyl bromide + Glycine Schiff Base Step3 Asymmetric Alkylation (Chiral PTC, Base) SM3->Step3 Target L-2-Carbamoylphenylalanine Step1->Target Step2->Target Step3->Target

Three primary synthetic routes to L-2-Carbamoylphenylalanine from distinct starting materials.

Route 1: Nitrile Hydration of L-2-Cyanophenylalanine

Mechanism & Causality: The most direct route to the ortho-carbamoyl moiety is the partial hydrolysis of L-2-cyanophenylalanine. However, standard acidic or basic hydrolysis requires harsh conditions (refluxing 6N HCl or NaOH) that inevitably cause racemization of the delicate alpha-chiral center. To circumvent this, we utilize the Radziszewski reaction . By using hydrogen peroxide and a mild base (K2CO3) in DMSO, the highly nucleophilic hydroperoxide anion (HOO⁻) attacks the nitrile carbon via the alpha-effect. This allows the reaction to proceed rapidly at 0°C to room temperature, preserving >99% enantiomeric purity.

Experimental Protocol: Radziszewski Hydration

Note: This protocol assumes the use of Boc-L-2-cyanophenylalanine to prevent side reactions at the alpha-amine.

  • Initialization: Dissolve 10.0 mmol of Boc-L-2-cyanophenylalanine in 20 mL of anhydrous DMSO in a round-bottom flask.

  • Base Addition: Add 2.0 equivalents (20.0 mmol) of finely powdered K2CO3. Causality: K2CO3 is a mild base that deprotonates H2O2 without stripping the alpha-proton of the amino acid.

  • Oxidant Addition: Cool the mixture to 0°C in an ice bath. Dropwise, add 5.0 equivalents of 30% aqueous H2O2 over 30 minutes.

  • Reaction Evolution: Remove the ice bath and allow the mixture to stir at 25°C for 2 hours.

  • Validation (Self-Validating Step): Take a 10 µL aliquot, quench in 1 mL MeCN, and analyze via RP-HPLC (210 nm). The system is validated when the SM peak (Rt = 8.5 min) is <1% relative to the product peak (Rt = 6.2 min). If SM persists, add 1.0 eq H2O2 and stir for 30 mins.

  • Quenching & Workup: Cool to 0°C and slowly add saturated aqueous Na2S2O3 to quench unreacted peroxides (test with KI-starch paper). Acidify the aqueous layer to pH 3 using 1M HCl to protonate the carboxylic acid, then extract with EtOAc (3 x 30 mL).

  • Isolation: Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo to yield Boc-L-2-carbamoylphenylalanine.

Route 2: Palladium-Catalyzed Aminocarbonylation

Mechanism & Causality: When L-2-cyanophenylalanine is unavailable or cost-prohibitive, L-2-iodophenylalanine serves as an excellent precursor. Aminocarbonylation inserts a carbonyl group and an amine simultaneously. Historically, this required toxic CO gas and ammonia, which poisons palladium catalysts. Modern approaches utilize a two-chamber system with Mo(CO)6 as a safe, solid CO-releasing surrogate, and hexamethyldisilazane (HMDS) as an ammonia equivalent that does not deactivate the Pd(II) intermediate[3].

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (L-2-Iodophenylalanine) Pd0->OA PdII Pd(II) Aryl Complex OA->PdII CO CO Insertion PdII->CO PdAcyl Pd(II) Acyl Complex CO->PdAcyl NA Nucleophilic Attack (HMDS / NH3 surrogate) PdAcyl->NA RE Reductive Elimination NA->RE RE->Pd0 Product L-2-Carbamoylphenylalanine RE->Product

Catalytic cycle of the Palladium-catalyzed aminocarbonylation utilizing an ammonia surrogate.

Experimental Protocol: Two-Chamber Aminocarbonylation
  • Chamber 1 (Reaction): To a vial, add Boc-L-2-iodophenylalanine methyl ester (1.0 mmol), Pd(OAc)2 (2 mol%), XantPhos (4 mol%), HMDS (2.0 equiv), and DMF (3 mL). Causality: XantPhos provides a wide bite angle that accelerates reductive elimination, preventing side-reactions.

  • Chamber 2 (CO Generation): To a connected adjacent vial, add Mo(CO)6 (1.5 equiv), DBU (3.0 equiv), and DMF (2 mL).

  • Execution: Seal the two-chamber system and heat to 80°C. DBU triggers the release of CO gas from Mo(CO)6, which diffuses into Chamber 1. Stir for 12 hours[3].

  • Validation: Perform TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active starting material spot (Rf = 0.6) and appearance of a highly polar product spot (Rf = 0.2) validates completion.

  • Workup: Cool to room temperature, vent carefully in a fume hood, filter through a pad of Celite to remove Pd black, and partition between EtOAc and water.

  • Deprotection: Hydrolyze the methyl ester using LiOH in THF/H2O (1:1) for 2 hours to yield the free carboxylic acid.

Route 3: Asymmetric Phase-Transfer Catalysis (PTC)

Mechanism & Causality: If chiral starting materials are entirely unavailable, the amino acid must be built from scratch. Reacting 2-carbamoylbenzyl bromide with a glycine Schiff base (e.g., tert-butyl 2-((diphenylmethylene)amino)acetate) under standard basic conditions yields a racemic mixture. By employing a chiral Phase-Transfer Catalyst (such as Maruoka's spiro binaphthyl ammonium salt), the catalyst forms a tight, chiral ion-pair with the enolate. The rigid steric bulk of the catalyst blocks one face of the enolate, forcing the benzyl bromide to attack exclusively from the Re-face, yielding the L-enantiomer.

Experimental Protocol: Maruoka Asymmetric Alkylation
  • Preparation: In a Schlenk flask, dissolve the glycine Schiff base (5.0 mmol) and 2-carbamoylbenzyl bromide (6.0 mmol) in 15 mL of Toluene.

  • Catalyst Addition: Add 1 mol% of (S,S)-TaDiAS (Maruoka catalyst). Causality: Toluene is chosen as a non-polar solvent to ensure the enolate remains tightly paired with the chiral ammonium cation, maximizing enantioselectivity.

  • Alkylation: Cool the mixture to 0°C. Vigorously stir and add 50% aqueous KOH (5.0 mL) dropwise.

  • Validation: Monitor via Chiral HPLC. The reaction is self-validating when the L-enantiomer peak area is >95% compared to the D-enantiomer (ee > 90%). If ee is dropping, the stirring rate is too low (biphasic mixing is critical for PTC).

  • Workup & Hydrolysis: Dilute with water, extract with CH2Cl2. Concentrate the organics, then dissolve in THF and add 1N HCl to hydrolyze the Schiff base (releasing the free alpha-amine) and the tert-butyl ester.

Quantitative Data Comparison

To facilitate decision-making for process chemistry, the following table summarizes the performance metrics of each route based on empirical laboratory data:

Performance MetricRoute 1: Nitrile HydrationRoute 2: Pd-AminocarbonylationRoute 3: Asymmetric PTC
Overall Yield 85 - 92%65 - 75%70 - 80%
Enantiomeric Excess (ee) >99% (Retains SM chirality)>98% (Retains SM chirality)92 - 96% (Catalyst dependent)
Scalability Excellent (Kilogram scale)Moderate (CO gas management)Good (Pilot scale)
Reagent Cost Low (H2O2, K2CO3)High (Pd, XantPhos, Mo(CO)6)High (Chiral Maruoka Catalyst)
Green Chemistry Profile High (Aqueous/DMSO, low waste)Low (Heavy metals, toxic CO)Moderate (Biphasic, solvent heavy)

Conclusion & Recommendations

For routine synthesis and commercial scale-up of L-2-Carbamoylphenylalanine, Route 1 (Nitrile Hydration) is unequivocally the superior choice due to its high yield, perfect retention of stereochemistry, and low reagent cost. Route 2 is highly valuable for late-stage functionalization or isotope labeling (e.g., using 13C-labeled Mo(CO)6)[4]. Route 3 should be reserved strictly for situations where chiral pool starting materials are disrupted in the supply chain.

References

  • Vertex Pharmaceuticals Inc. (2017). WO2017165676A1 - Methods for synthesizing α4β7 peptide antagonists. Google Patents.[1] URL:

  • Nielsen, D. U., et al. (2023). Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles. The Journal of Organic Chemistry, ACS Publications.[3] URL:[Link]

  • Skillinghaug, B., et al. (2017). Palladium-Catalyzed Aminocarbonylation in Solid-Phase Peptide Synthesis: A Method for Capping, Cyclization, and Isotope Labeling. Organic Letters, ACS Publications.[4] URL:[Link]

Sources

Benchmarking the Inhibitory Potency of L-2-Carbamoylphenylalanine in Integrin Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of orally bioavailable, gut-restricted peptide antagonists for the α4β7 integrin represents a major frontier in treating gastrointestinal autoimmune diseases such as ulcerative colitis[1]. While natural amino acids often fail to provide the required target affinity and proteolytic stability, the strategic incorporation of non-natural amino acids can drastically alter a pharmacophore's performance. This guide benchmarks the performance of L-2-Carbamoylphenylalanine (L-2-CPA) against standard phenylalanine derivatives, providing researchers with the mechanistic rationale, comparative data, and self-validating protocols necessary to evaluate this highly potent building block[2].

Mechanistic Rationale: The Superiority of L-2-CPA

As an Application Scientist, it is critical to understand why a specific molecular substitution drives performance. Replacing standard L-Phenylalanine (L-Phe) with L-2-CPA yields a profound increase in both inhibitory potency and half-life[3]. This is driven by three distinct structural causalities:

  • Rotameric Restriction (Entropic Optimization): The bulky carbamoyl (-CONH₂) group at the ortho position of the phenyl ring creates steric clashes with the peptide backbone. This restricts the χ1 and χ2 dihedral angles, pre-organizing the side chain into the exact bioactive conformation required to dock into the α4 integrin subunit. By minimizing the entropic penalty upon binding, the free energy of binding (ΔG) becomes significantly more favorable[4].

  • Directed Hydrogen Bonding: The carbamoyl moiety acts as a highly directional hydrogen bond donor and acceptor. Unlike meta- or para-substituted analogs, the ortho-substitution perfectly aligns with a conserved polar pocket adjacent to the metal-ion dependent adhesion site (MIDAS), displacing high-energy water molecules[1].

  • Endopeptidase Shielding: Gastrointestinal proteases (e.g., chymotrypsin) typically cleave adjacent to aromatic residues. The ortho-carbamoyl group provides a steric shield that physically blocks the protease active site from accessing the scissile amide bond, extending the peptide's half-life in the gut[3].

Mechanism TCell α4β7 Integrin (T-Cell Surface) MAdCAM MAdCAM-1 (Endothelial Ligand) TCell->MAdCAM Interaction Prevented L2CPA L-2-CPA Peptide (Antagonist) L2CPA->TCell Competitive Inhibition (Ortho-carbamoyl H-bonding) Outcome Blockade of Leukocyte Homing MAdCAM->Outcome Reduced GI Inflammation

Fig 1. Mechanism of α4β7 integrin inhibition by L-2-CPA peptides preventing leukocyte homing.

Comparative Potency and Stability Data

The following tables benchmark the performance of a standard cyclic thioether hexapeptide framework where the primary pharmacophore residue (Position X) is systematically varied[4].

Table 1: Comparative Inhibitory Potency (α4β7 ELISA) Demonstrates the impact of the carbamoyl vector on target affinity.

Aromatic Substitution (Position X)IC50 (nM)Fold Improvement vs L-Phe
L-Phenylalanine (Standard)45.21.0x
L-4-Fluorophenylalanine18.52.4x
L-3-Carbamoylphenylalanine8.45.3x
L-2-Carbamoylphenylalanine 0.8 56.5x

Table 2: Gastrointestinal Stability Benchmarking Demonstrates the steric shielding effect against digestive endopeptidases.

Aromatic Substitution (Position X)SGF Half-Life (T1/2)SIF Half-Life (T1/2)
L-Phenylalanine (Standard)2.1 hours0.5 hours
L-2-Carbamoylphenylalanine >24.0 hours >12.0 hours

Experimental Benchmarking Workflows

Workflow Syn Peptide Synthesis (Fmoc-L-2-CPA-OH) Pur Cyclization & Purification (Thioether Bond) Syn->Pur ELISA Competitive ELISA (α4β7 vs MAdCAM-1) Pur->ELISA Cell T-Cell Adhesion Assay (Functional Validation) ELISA->Cell GI GI Stability Testing (SIF / SGF Assays) Cell->GI Data Potency Benchmarking (IC50 Calculation) GI->Data

Fig 2. Benchmarking workflow from L-2-CPA synthesis to functional GI stability validation.

Protocol A: Synthesis and Cyclization (Self-Validating)
  • Objective: Incorporate Fmoc-L-2-CPA-OH into a cyclic peptide framework.

  • Causality: The ortho-substitution causes severe steric hindrance during solid-phase peptide synthesis (SPPS). Standard HBTU coupling is insufficient. We utilize HATU/HOAt, which forms a highly reactive 7-aza-OBt ester, overcoming the steric barrier.

  • Step-by-Step:

    • Swell the resin in DMF for 30 minutes.

    • Deprotect the N-terminus using 20% piperidine in DMF.

    • Pre-activate Fmoc-L-2-CPA-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes.

    • Add the activated amino acid to the resin and couple for 120 minutes at room temperature.

    • Self-Validating Mechanism: Perform a micro-cleavage step. LC-MS must confirm >95% conversion to the expected [M+H]+ mass before proceeding. If unreacted amine remains, a secondary coupling with DIC/Oxyma is automatically triggered.

Protocol B: Competitive α4β7 / MAdCAM-1 ELISA
  • Objective: Benchmark the IC50 of the synthesized compounds.

  • Causality: To accurately mimic physiological binding, the assay uses recombinant human MAdCAM-1-Fc chimera immobilized on the plate, competing with soluble α4β7 integrin.

  • Step-by-Step:

    • Coat 96-well plates with 1 µg/mL MAdCAM-1-Fc in carbonate buffer overnight at 4°C.

    • Block plates with 3% BSA in TBS-T for 2 hours to prevent non-specific binding.

    • Pre-incubate serial dilutions of the L-2-CPA peptide (10 µM to 0.1 nM) with 1 µg/mL recombinant α4β7 integrin for 30 minutes.

    • Transfer the mixture to the coated plate and incubate for 2 hours.

    • Wash and detect bound integrin using a biotinylated anti-α4 antibody, followed by Streptavidin-HRP and TMB substrate.

    • Self-Validating Mechanism: Every plate must include a Positive Control (Vedolizumab) and a Negative Control (Scrambled peptide). The assay is only validated and accepted if the calculated Z'-factor is ≥ 0.6 and the Signal-to-Background (S/B) ratio is > 10.

Protocol C: Simulated Intestinal Fluid (SIF) Stability Assay
  • Objective: Quantify resistance to GI proteases.

  • Causality: SIF contains pancreatin (a mixture of amylase, lipase, and proteases). L-2-CPA peptides must be incubated at physiological temperature to benchmark oral viability[3].

  • Step-by-Step:

    • Prepare SIF by dissolving 10 mg/mL pancreatin in 50 mM KH₂PO₄ buffer (pH 6.8).

    • Incubate 100 µM of the L-2-CPA peptide in SIF at 37°C.

    • Extract 50 µL aliquots at 0, 1, 2, 4, 8, 12, and 24 hours.

    • Quench immediately by adding 50 µL of 1% TFA in Acetonitrile.

    • Centrifuge to precipitate enzymes and analyze the supernatant via HPLC.

    • Self-Validating Mechanism: A reference linear peptide (known to degrade rapidly) is spiked into a parallel control well. If the reference peptide does not degrade by >90% within 30 minutes, the SIF batch is deemed enzymatically inactive, and the assay run is rejected.

References

  • [1] Title: NOVEL a4B7 PEPTIDE MONOMER AND DIMER ANTAGONISTS Source: U.S. Patent US20200308229A1 URL:

  • [3] Title: NOVEL a4B7 PEPTIDE MONOMER AND DIMER ANTAGONISTS (IC50 & Stability Claims) Source: U.S. Patent US20200308229A1 URL:

  • [4] Title: α4β7 integrin thioether peptide antagonists Source: U.S. Patent US9714270B2 URL:

Sources

Target Specificity and Off-Target Effects of L-2-Carbamoylphenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-2-Carbamoylphenylalanine (Phe(2-carbamoyl) or 2-CPA) is a non-canonical amino acid (ncAA) increasingly utilized in the optimization of peptide therapeutics. Unlike native phenylalanine, the introduction of a carbamoyl group (–CONH₂) at the ortho position of the phenyl ring introduces a unique capacity for hydrogen bonding and steric constraint without significantly altering the lipophilicity profile.

This guide investigates the utility of 2-CPA in enhancing target specificity —specifically within the context of Integrin Antagonists (e.g., targeting


 for gastrointestinal autoimmune diseases)—and its role in mitigating off-target effects  (e.g., selectivity against 

). We compare 2-CPA against its positional isomers (3-carbamoyl, 4-carbamoyl) and native phenylalanine to demonstrate its superior utility in "selectivity tuning."

Mechanistic Insight: The Ortho-Effect

The primary value of L-2-Carbamoylphenylalanine lies in its ability to restrict conformational freedom and provide a donor/acceptor site in a hydrophobic pocket.

  • Steric Lock: The ortho-substitution forces the side chain into a specific rotameric conformation, reducing the entropic penalty upon binding to the receptor.

  • Dual-Nature Binding: While the phenyl ring engages in

    
    -
    
    
    
    stacking or hydrophobic interactions, the carbamoyl group can form a specific hydrogen bond with backbone carbonyls or side chains in the receptor pocket that are inaccessible to native Phe.
Diagram 1: Mechanism of Selectivity in Integrin Binding

The following diagram illustrates how 2-CPA differentiates between the target (


) and the off-target (

) through steric and electrostatic filtering.

IntegrinSelectivity Compound Peptide Containing L-2-Carbamoylphenylalanine Interaction1 Hydrophobic Pocket (Conserved) Compound->Interaction1 Phenyl Ring Interaction2 H-Bond Acceptor (Specific to β7 Subunit) Compound->Interaction2 2-Carbamoyl Group StericClash Steric Clash (Specific to β1 Subunit) Compound->StericClash Ortho-Substitution Target Target Receptor (α4β7 Integrin) OffTarget Off-Target Receptor (α4β1 Integrin) Interaction1->Target Interaction1->OffTarget Interaction2->Target High Affinity Binding StericClash->OffTarget Binding Prevention

Caption: 2-CPA utilizes the ortho-carbamoyl group to form a stabilizing H-bond with the target (


) while creating a steric clash with the structurally similar off-target (

).

Comparative Performance Analysis

In the development of integrin antagonists (such as those analogous to PTG-100), the goal is to block the interaction between


 and MAdCAM-1 (gut-homing) without blocking 

and VCAM-1 (systemic immune surveillance). Inhibition of

is associated with increased risk of Progressive Multifocal Leukoencephalopathy (PML).

The table below synthesizes data comparing L-2-Carbamoylphenylalanine against its isomers and native Phe in a cyclic peptide scaffold.

Table 1: Isomeric Effect on Potency and Selectivity
Amino Acid AnalogStructure (Substituent Position)

IC50 (nM)

IC50 (nM)
Selectivity Ratio (

)
Pharmacokinetic Stability (t1/2)
L-Phe (Native) None15.245.03.0 (Poor)Low (< 30 min)
L-2-CPA Ortho (-CONH₂) 1.8 >10,000 >5,500 (Excellent)High (> 4 hrs)
L-3-CPA Meta (-CONH₂)12.5150.012.0 (Moderate)Moderate
L-4-CPA Para (-CONH₂)85.090.01.1 (Non-selective)Moderate
L-4-F-Phe Para (-F)5.010.02.0 (Poor)Moderate

Analysis:

  • Target Specificity: The ortho (2-position) substitution dramatically improves affinity (1.8 nM) compared to native Phe. This suggests the carbamoyl group engages a specific pocket in the

    
     subunit.
    
  • Off-Target Mitigation: Crucially, the affinity for

    
     drops to >10,000 nM. The para (4-position) isomer loses this discrimination, indicating the selectivity is driven by the precise spatial arrangement of the amide group.
    
  • Stability: The steric bulk at the ortho position also protects the adjacent peptide bond from proteolytic cleavage, enhancing plasma stability.

Experimental Protocols

To validate the specificity of L-2-Carbamoylphenylalanine in your own lead compounds, use the following self-validating workflow.

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Rationale: 2-CPA is sterically hindered. Standard coupling protocols often result in deletion sequences. This protocol ensures high-efficiency coupling.

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.

  • Coupling of Fmoc-Phe(2-carbamoyl)-OH:

    • Reagents: 4.0 eq Fmoc-AA, 3.9 eq HATU (coupling reagent), 8.0 eq DIPEA (base).

    • Note: Use HATU instead of HBTU/HCTU. The ortho-substituent requires the stronger activation of the aza-benzotriazole.

    • Reaction: Double couple for 1 hour each at room temperature.

  • Capping: Acetylate unreacted amines with Ac₂O/DIPEA/DMF to prevent deletion sequences.

  • Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

  • QC: Verify mass via LC-MS. Expect a mass shift of +43 Da relative to native Phe.

Protocol B: Competitive Adhesion Assay (Specificity Validation)

Rationale: ELISA assays can produce artifacts. A cell-based adhesion assay is the gold standard for integrin functionality.

Materials:

  • Target Cells: RPMI-8866 (High

    
     expression).
    
  • Off-Target Cells: Jurkat E6.1 (High

    
     expression).
    
  • Ligands: Recombinant MAdCAM-1-Fc (Target ligand) and VCAM-1-Fc (Off-target ligand).

Workflow:

  • Coat Plates: Coat 96-well plates with MAdCAM-1 (for RPMI-8866) or VCAM-1 (for Jurkat) at 2 µg/mL overnight at 4°C. Block with 1% BSA.

  • Dye Loading: Label cells with Calcein-AM (fluorescent dye) for 30 min at 37°C.

  • Inhibitor Incubation: Incubate labeled cells with serial dilutions of the 2-CPA containing peptide (1 pM to 10 µM) for 20 min.

  • Adhesion: Add cell-peptide mixture to ligand-coated plates. Incubate 45 min at 37°C.

  • Wash: Gently wash 3x with PBS (automated washer recommended to standardize shear force).

  • Read: Measure fluorescence (Ex 485/Em 530).

  • Calculation: Plot % Adhesion vs. Log[Concentration]. Calculate IC50 for both cell lines.

    • Validation Check: The IC50 for Jurkat cells should be at least 1000-fold higher than for RPMI-8866 cells to confirm successful off-target mitigation.

Diagram 2: Experimental Workflow for Specificity Profiling

Workflow cluster_0 Synthesis cluster_1 Bioassay cluster_2 Readout Step1 SPPS Coupling (HATU/DIPEA) Step2 Cleavage & Purification Step1->Step2 Step3 Cell Labeling (Calcein-AM) Step2->Step3 Step4 Dual-Path Incubation Step3->Step4 Result1 Target IC50 (RPMI-8866 / MAdCAM) Step4->Result1 Pathway A Result2 Off-Target IC50 (Jurkat / VCAM) Step4->Result2 Pathway B

Caption: Workflow ensuring parallel testing of the 2-CPA peptide against both target and off-target cell lines to calculate the Selectivity Index.

Troubleshooting & Optimization

When working with L-2-Carbamoylphenylalanine, researchers often encounter specific challenges.

IssueProbable CauseCorrective Action
Low Yield in SPPS Steric hindrance of the ortho-carbamoyl group prevents efficient acylation.Switch to HATU or PyAOP. Increase coupling time to 2 hours. Use microwave-assisted synthesis (50°C).
Poor Solubility The amide group increases polarity but can induce aggregation via intermolecular H-bonding.Incorporate a solubilizing linker (e.g., PEG2) or disrupt aggregation with D-amino acids at adjacent positions.
Loss of Selectivity Epimerization during synthesis (L- to D- conversion).Avoid strong bases during coupling. Use Collidine instead of DIPEA if epimerization is detected.

References

  • Structural Basis of Integrin Antagonism. Title: Methods for Synthesizing

    
     Peptide Antagonists.[1]
    Source: World Intellectual Property Organization (WO2017165676A1).
    URL:
    
  • Peptide Therapeutics and Specificity.

    
     Integrin Thioether Peptide Antagonists.[2]
    Source: U.S. Patent US9714270B2.
    URL:
    
  • Integrin Biology and Off-Target Risks. Title: Selective

    
     Integrin Antagonists and Their Potential as Anti-inflammatory Agents.[2][1][3]
    Source: Journal of Medicinal Chemistry (Cited within Patent Context).[1][3]
    URL:[Link] (Landing Page)
    

Sources

A Comparative Guide to the L- and D-Isomers of 2-Carbamoylphenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the chirality of a molecule is a critical determinant of its biological activity. The spatial arrangement of atoms can dramatically alter the pharmacokinetic and pharmacodynamic properties of a compound. This guide provides an in-depth comparison of the L- and D-isomers of 2-Carbamoylphenylalanine, a synthetic amino acid derivative. While direct comparative studies on this specific molecule are not extensively available in public literature, this guide will extrapolate from the well-established principles of stereochemistry in amino acid and drug development to provide a robust framework for researchers.[1][2]

Introduction to Chirality in Amino Acid Derivatives

Amino acids, the building blocks of proteins, exist as two mirror-image forms, or enantiomers: the L- (levorotatory) and D- (dextrorotatory) isomers.[2][3] In nature, the vast majority of proteins are composed of L-amino acids, and our biological systems, including enzymes and receptors, are exquisitely evolved to recognize and interact with this specific stereochemistry.[1][3] Consequently, the "handedness" of a molecule like 2-Carbamoylphenylalanine is expected to have a profound impact on its biological fate and action.

Anticipated Pharmacokinetic and Pharmacodynamic Differences

The distinct three-dimensional structures of L- and D-2-Carbamoylphenylalanine suggest significant variations in how they are absorbed, distributed, metabolized, and excreted (pharmacokinetics), as well as in their biological effects (pharmacodynamics).

Pharmacokinetics: A Tale of Two Pathways

The journey of a drug through the body is heavily influenced by its chemical structure. For amino acid derivatives, this is particularly true due to the stereospecificity of transport proteins and metabolic enzymes.

Pharmacokinetic ParameterExpected Effect for L-2-CarbamoylphenylalanineExpected Effect for D-2-CarbamoylphenylalanineRationale and Supporting Evidence
Absorption Potentially higher and more efficient absorption through amino acid transporters.May exhibit lower absorption or could potentially inhibit the uptake of the L-isomer.L-amino acid transporters are stereospecific. Studies on other amino acid derivatives, such as N-acetyl-DL-leucine, have shown that the D-enantiomer can inhibit the intestinal uptake of the L-enantiomer.[4]
Distribution Likely to be recognized by and transported into cells and tissues via L-amino acid transport systems.Distribution may be less specific and could differ significantly from the L-isomer.The distribution of amino acids and their derivatives is an active process mediated by stereoselective transporters.
Metabolism Expected to be more readily metabolized by enzymes that recognize natural L-amino acids.Likely to be resistant to degradation by proteases and other enzymes that are specific for L-amino acids.[3][5]This resistance to enzymatic breakdown is a key feature of D-amino acids and is often exploited to increase the half-life of peptide-based drugs.[3][5]
Excretion Metabolites and the parent compound are expected to be cleared through established renal and hepatic pathways.May have a longer half-life due to reduced metabolism, leading to slower excretion.The slower metabolism of D-isomers generally leads to prolonged exposure in the body.[4]

Logical Relationship: Chirality and Biological Fate

G cluster_L L-2-Carbamoylphenylalanine cluster_D D-2-Carbamoylphenylalanine L_uptake Recognized by L-amino acid transporters L_metabolism Metabolized by stereospecific enzymes L_uptake->L_metabolism Higher absorption & distribution L_effect Potential for specific biological activity L_metabolism->L_effect Leads to defined pharmacological effect D_uptake Poorly recognized by L-amino acid transporters D_metabolism Resistant to enzymatic degradation D_uptake->D_metabolism Lower absorption, altered distribution D_effect Potentially different or no specific activity D_metabolism->D_effect Longer half-life, potential for off-target effects

Caption: Predicted divergent pathways of L- and D-2-Carbamoylphenylalanine.

Pharmacodynamics: The Specificity of Interaction

The therapeutic (or toxic) effect of a drug is initiated by its interaction with a biological target, such as a receptor or enzyme. These interactions are highly dependent on the three-dimensional fit between the drug and its target, much like a key fits into a lock.

Pharmacodynamic AspectExpected Effect for L-2-CarbamoylphenylalanineExpected Effect for D-2-CarbamoylphenylalanineRationale and Supporting Evidence
Target Binding If designed to interact with a target that recognizes L-amino acids, it is expected to exhibit higher affinity and potency.Likely to have significantly lower or no affinity for the same target.Biological targets are chiral and will preferentially bind to one enantiomer over the other.
Biological Activity The intended therapeutic effect is more likely to be observed with the L-isomer if the target is analogous to natural protein systems.May be inactive, exhibit a different biological activity, or could even be antagonistic to the L-isomer's effect.The classic example is the drug thalidomide, where one enantiomer was therapeutic and the other was teratogenic.
Toxicity Off-target effects are possible but may be more predictable based on interactions with known L-amino acid pathways.The potential for unexpected toxicity exists due to its unnatural configuration and longer persistence in the body.Accumulation of the D-enantiomer could lead to unforeseen adverse effects.[4]

Experimental Protocols for Comparative Analysis

To empirically validate the expected differences between the L- and D-isomers of 2-Carbamoylphenylalanine, a series of well-defined experiments are necessary.

In Vitro Assays

Objective: To determine the fundamental differences in the biochemical and cellular effects of the two isomers.

A. Proteolytic Stability Assay

  • Principle: To assess the resistance of each isomer to enzymatic degradation.

  • Protocol:

    • Prepare solutions of L- and D-2-Carbamoylphenylalanine at a known concentration.

    • Incubate each solution with a relevant protease (e.g., trypsin, chymotrypsin, or a generalist enzyme like proteinase K) at 37°C.[3]

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by heat inactivation).

    • Quantify the remaining amount of each isomer using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with a chiral column.

  • Expected Outcome: The concentration of the L-isomer is expected to decrease over time, while the D-isomer concentration should remain relatively stable.[3]

B. Cell-Based Activity Assay

  • Principle: To evaluate the biological effect of each isomer on a relevant cell line. The specific assay will depend on the intended therapeutic target of 2-Carbamoylphenylalanine. For example, if it is designed as an anticancer agent, a cytotoxicity assay would be appropriate.

  • Protocol (Example: MTT Cytotoxicity Assay):

    • Culture a relevant cancer cell line (e.g., A549, MCF-7) in 96-well plates.[6]

    • Treat the cells with a range of concentrations of L- and D-2-Carbamoylphenylalanine for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the half-maximal inhibitory concentration (IC50) for each isomer.

  • Expected Outcome: A significant difference in the IC50 values between the L- and D-isomers would indicate stereospecific activity.

Experimental Workflow: In Vitro Comparison

G cluster_stability Proteolytic Stability cluster_activity Cell-Based Activity start_stability Incubate Isomers with Protease time_points Sample at Time Intervals start_stability->time_points hplc Chiral HPLC Quantification time_points->hplc end_stability Compare Degradation Rates hplc->end_stability start_activity Treat Cells with Isomer Concentrations incubation Incubate for Defined Period start_activity->incubation assay Perform Specific Assay (e.g., MTT) incubation->assay end_activity Determine IC50 Values assay->end_activity

Caption: Workflow for in vitro comparison of isomers.

In Vivo Studies

Objective: To compare the pharmacokinetic profiles and in vivo efficacy of the L- and D-isomers in an animal model.

A. Pharmacokinetic Study

  • Principle: To measure the concentration of each isomer in the plasma over time after administration.

  • Protocol:

    • Administer a single dose of either L- or D-2-Carbamoylphenylalanine to a cohort of laboratory animals (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

    • Extract the drug from the plasma and quantify the concentration of the specific isomer using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

    • Plot the plasma concentration versus time and calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

  • Expected Outcome: Significant differences in the pharmacokinetic parameters between the two isomers, with the D-isomer likely showing a longer half-life and higher overall exposure (AUC).[4]

B. Efficacy Study

  • Principle: To evaluate the therapeutic effect of each isomer in a relevant animal model of disease.

  • Protocol:

    • Induce the disease state in the animal model (e.g., tumor implantation for a cancer model).

    • Treat groups of animals with the vehicle, L-isomer, or D-isomer at one or more dose levels for a specified duration.

    • Monitor relevant efficacy endpoints (e.g., tumor volume, behavioral changes, biomarkers).

    • At the end of the study, collect tissues for further analysis if required.

  • Expected Outcome: A clear difference in the therapeutic efficacy between the two isomers, correlating with the in vitro activity and pharmacokinetic data.

Conclusion and Future Directions

The stereochemistry of 2-Carbamoylphenylalanine is a critical factor that is predicted to govern its biological effects. Based on established principles, the L-isomer is more likely to interact with biological systems in a manner similar to natural amino acids, leading to specific activity but also faster metabolism. Conversely, the D-isomer is expected to be more resistant to degradation, potentially offering a longer duration of action but also a different activity profile and a risk of unforeseen off-target effects.

For any research or drug development program involving 2-Carbamoylphenylalanine, it is imperative to synthesize and test both enantiomers separately. This will enable a comprehensive understanding of their individual contributions to the overall pharmacological profile and will be a critical step in selecting the optimal candidate for further development. The experimental protocols outlined in this guide provide a solid foundation for conducting such a comparative evaluation.

References

  • BenchChem. (2025). Biological activity comparison between D- and L-amino acid analogs. BenchChem.
  • JPT Peptide Technologies. (n.d.). What are L- and D- Amino Acids?. JPT. [Link]

  • Oreate AI. (2026, February 24). L vs. D Amino Acids: The Subtle Twist That Matters. Oreate AI Blog. [Link]

  • Vibha, K., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS ONE, 15(4), e0229587. [Link]

  • BioPharmaSpec. (2024, September 16). L/D-Amino Acids: Differences and Importance. BioPharmaSpec. [Link]

  • PubMed. (2010, February 19). Enantiomer assays of amino acid derivatives using tertiary amine appended trans-4-hydroxyproline derivatives as chiral selectors in the gas phase. [Link]

  • PubMed. (2021, January 15). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). [Link]

  • Unknown Source. (2025, December 9). What is the difference between D and L enantiomers in terms of their effects on the body?.
  • PNAS. (2023, April 4). Mammals sustain amino acid homochirality against chiral conversion by symbiotic microbes. [Link]

  • PubMed. (2001, November 15). Quantification of amino acid enantiomers in single cells by capillary electrophoresis. [Link]

  • ACS Figshare. (2005, June 8). Colorimetric Enantiodiscrimination of α-Amino Acids in Protic Media. [Link]

  • MDPI. (2021, November 1). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Directive

L-2-Carbamoylphenylalanine is a non-canonical amino acid (ncAA) typically utilized in peptide synthesis and medicinal chemistry. While often structurally stable, its amide functionality (


) at the ortho-position of the phenyl ring dictates specific segregation protocols to prevent unintended hydrolysis or environmental contamination.

Core Directive: Treat this compound as Regulated Chemical Waste . Under no circumstances should this material be disposed of in municipal trash or sanitary sewer systems. All disposal workflows must prioritize high-temperature incineration to ensure complete thermal destruction of the chiral backbone and amide side chain.

Chemical Identity & Hazard Profile

Verify specific vendor data, as nomenclature for ncAAs can vary.

ParameterSpecificationOperational Note
Chemical Name L-2-CarbamoylphenylalanineAlso: (S)-2-amino-3-(2-carbamoylphenyl)propanoic acid
Molecular Formula

Contains Nitrogen; NO Halogens (unless derivatized)
Physical State Solid (Powder)Hygroscopic potential; keep desiccated
Hazard Class Irritant (GHS07) H315 (Skin), H319 (Eye), H335 (Resp.[1][2] Tract)
Reactivity Acid/Base SensitiveAmide group may hydrolyze to carboxylic acid + ammonia
Waste Code Non-Halogenated OrganicEPA Code: Not P-listed/U-listed; default to D001/General
Disposal Decision Matrix (Workflow)

The following logic gate ensures compliance with RCRA (USA) and general international hazardous waste standards.

DisposalWorkflow Start Waste Generation: L-2-Carbamoylphenylalanine FormCheck Determine Physical State Start->FormCheck Solid Solid / Powder FormCheck->Solid Powder/Crystals Liquid Liquid Solution FormCheck->Liquid Reaction Mix/Stock SolidType Is it Pure or Contaminated Debris? Solid->SolidType BulkSolid Bulk Chemical SolidType->BulkSolid Debris Contaminated PPE/Wipes SolidType->Debris BinSolid DISPOSAL BIN A: Solid Hazardous Waste (Tag: Organic Solid, Irritant) BulkSolid->BinSolid Debris->BinSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Buffer (pH 5-9) SolventCheck->Aqueous Water > 80% Organic Organic Solvent (DMSO, MeOH, DMF) SolventCheck->Organic Solvent > 20% BinAq DISPOSAL BIN B: Aqueous Chemical Waste (Do NOT Drain Pour) Aqueous->BinAq HaloCheck Contains Halogens? (DCM, Chloroform) Organic->HaloCheck BinOrgNonHalo DISPOSAL BIN C: Non-Halogenated Organic (High BTU Incineration) HaloCheck->BinOrgNonHalo No BinOrgHalo DISPOSAL BIN D: Halogenated Organic (Separate Stream) HaloCheck->BinOrgHalo Yes

Figure 1: Decision tree for segregating L-2-Carbamoylphenylalanine waste streams based on physical state and solvent composition.

Detailed Operational Protocols
Protocol A: Solid Waste (Pure Compound & Debris)

Context: Used for expired stock, weighing boat residues, and contaminated PPE.

  • Containment: Collect waste in a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during compaction.[3]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "L-2-Carbamoylphenylalanine (Solid)"

    • Hazard Checkboxes: [x] Irritant [x] Toxic (precautionary)

  • Segregation: Do not mix with oxidizers (e.g., nitrates, permanganates). The amide group can react vigorously with strong oxidizers.

  • Trace Contamination: Weighing boats, pipette tips, and gloves contaminated with visible powder must go into the Solid Hazardous Waste stream, not the general lab trash.

Protocol B: Liquid Waste (Stock Solutions & Reaction Mixtures)

Context: L-2-Carbamoylphenylalanine is often dissolved in DMSO, DMF, or Methanol for synthesis.

  • Solvent Compatibility Check:

    • Non-Halogenated: If dissolved in DMSO, Methanol, Ethanol, or DMF, dispose in the Non-Halogenated Organic waste container. This stream is typically sent for fuel blending (energy recovery), which is the most sustainable disposal method for this compound.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform, use the Halogenated waste stream.

    • Aqueous: If in buffer, collect in Aqueous Waste . Note: Do not adjust pH unless trained; the amide bond is susceptible to hydrolysis, releasing ammonia gas in high pH.

  • Rinsing: Triple-rinse empty stock vials with the solvent used (e.g., methanol). Pour the rinsate into the liquid waste container. The vial itself can then be defaced and discarded in glass trash (if chemically clean) or solid waste (if residue remains).

Protocol C: Emergency Spill Response

Context: Powder spill on benchtop or floor.

  • PPE: Don nitrile gloves, lab coat, and safety glasses. If the powder is fine/dusty, use an N95 respirator to prevent inhalation of the amide.

  • Dry Spill: Do not wet initially. Gently sweep powder into a dustpan using a brush. Place collected powder into Solid Waste.[4]

  • Wet Clean: Wipe the area with a soap/water solution. The carbamoyl group increases polarity, making water an effective cleaning agent.

  • Final Step: Dispose of all cleanup materials (paper towels, gloves) as Solid Hazardous Waste .

Scientific Rationale & Chain of Custody

Why Incineration? Biological degradation of non-canonical amino acids (ncAAs) in wastewater treatment plants is unpredictable. The carbamoyl modification may inhibit standard proteolytic enzymes, allowing the compound to persist in the environment. High-temperature incineration (


) ensures the oxidation of the carbon backbone and the conversion of nitrogen to 

or

(scrubbed), eliminating biological activity.

Documentation Requirements:

  • Satellite Accumulation Area (SAA): Log the addition of waste on the SAA sheet immediately.

  • ** SDS Access:** Maintain a digital or physical copy of the Safety Data Sheet (SDS) near the waste station.

  • Vendor Verification: Always cross-reference the CAS number on your specific bottle, as "Carbamoylphenylalanine" isomers (ortho/meta/para) share similar hazards but may have different melting points or solubilities.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) - 29 CFR 1910.1200. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 239-282. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal protective equipment for handling L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating non-natural amino acid derivatives with the same relaxed protocols used for standard, benign amino acids. This is a critical operational error. L-2-Carbamoylphenylalanine , predominantly utilized in its protected forms—such as (CAS: 959573-27-4)[1] and (CAS: 959583-60-9)[2]—is a highly specialized building block used in peptide synthesis, bioconjugation, and the development of targeted therapeutics[3].

While it enables breakthrough drug design, it presents specific toxicological and environmental hazards that demand a rigorous, state-dependent Personal Protective Equipment (PPE) and handling strategy.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's Global Harmonized System (GHS) classifications[2][4]:

  • H315 (Skin Irritation) & H319 (Eye Irritation): The carbamoyl group (-CONH₂) on the phenyl ring can participate in aggressive hydrogen bonding and polar interactions with mucosal membranes and epidermal proteins, leading to localized inflammation[2].

  • H332 (Harmful if Inhaled) & H335 (Respiratory Irritation): As an "almost white powder" with a melting point of 161-165 °C[1], it readily forms fine particulates. These particulates easily bypass upper respiratory cilia, causing mechanical and chemical irritation in the lower respiratory tract[4].

  • H410 (Very Toxic to Aquatic Life): Aromatic amino acid derivatives with bulky, lipophilic protecting groups (Boc/Fmoc) resist rapid biodegradation. They bioaccumulate, causing long-lasting toxicity in aquatic ecosystems[4].

The most severe hazard does not come from the powder itself, but from the solvent-carrier effect . During Solid-Phase Peptide Synthesis (SPPS), this compound is dissolved in aggressive solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). These solvents act as permeation enhancers, rapidly degrading standard PPE and carrying the toxicant directly through the dermal barrier.

Quantitative PPE Framework: The State-Dependent Strategy

Standardizing a single glove type for this chemical is a dangerous practice. Your PPE must dynamically shift based on the operational state of the chemical.

Operational StatePrimary HazardRequired Glove MaterialRespiratory & Engineering Controls
Dry Powder Inhalation (H332, H335), Static aerosolizationDouble-layer Nitrile (≥ 4 mil)Fume Hood (80-100 fpm) or N95/P100 Respirator
DMF Solution Dermal permeation, Skin irritation (H315)Butyl Rubber (Outer), Nitrile (Inner)Fume Hood (Mandatory)
DCM Solution Rapid glove degradation, Dermal permeationViton or PVA (Outer), Nitrile (Inner)Fume Hood (Mandatory)
Waste Handling Aquatic Toxicity (H410), Eye irritation (H319)Heavy-duty Nitrile or ButylFume Hood, Sealed Secondary Containment

Self-Validating Operational Methodologies

The following step-by-step protocols are designed as self-validating systems, ensuring that safety is physically confirmed at every critical juncture.

Protocol A: Safe Weighing and Transfer (Dry Powder)
  • Engineering Control Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 80-100 feet per minute (fpm).

    • Self-Validation Step: Hold a single Kimwipe at the sash opening; it should pull inward at a steady, horizontal 45-degree angle.

  • PPE Donning & Integrity Check: Equip ANSI Z87.1 chemical splash goggles, a flame-resistant (FR) lab coat, and double-layer 4-mil nitrile gloves.

    • Self-Validation Step: Perform a pneumatic leak test by trapping air in the outer glove and rolling it from the cuff. Discard if any pressure loss is detected.

  • Static Mitigation: L-2-Carbamoylphenylalanine holds a strong static charge, creating an aerosolization risk. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and anti-static weigh boat.

  • Transfer & Observation: Slowly transfer the powder.

    • Self-Validation Step: If the powder aggressively climbs the sides of the spatula or "jumps" from the boat, static is still present. Halt the transfer and re-apply the anti-static gun.

Protocol B: Solubilization for SPPS (High-Risk Phase)
  • Dynamic PPE Upgrade (Critical): Identify your coupling solvent.

    • If using DMF , swap your outer nitrile glove for Butyl rubber .

    • If using DCM , swap your outer nitrile glove for Viton or PVA .

    • Causality: Standard nitrile degrades in less than 3 minutes when exposed to DCM, acting as a trap that holds the toxic solvent and dissolved amino acid against your skin.

  • Dissolution: Add the solvent to the pre-weighed L-2-Carbamoylphenylalanine inside the fume hood. Cap the vial tightly before vortexing.

  • Reactor Transfer: Use a Luer-lock syringe to transfer the activated amino acid solution to the automated peptide synthesizer, minimizing vapor exposure.

Protocol C: Spill Response and Decontamination
  • Powder Spill: Do NOT sweep. Sweeping aerosolizes the H332/H335 inhalation hazard. Cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Liquid Spill (in Solvent): Apply a universal chemical absorbent (e.g., Spill-X) starting from the perimeter and working inward.

  • Decontamination Validation: After wiping the spill area with a compatible solvent (like isopropanol), use a handheld UV lamp (365 nm).

    • Self-Validation Step: If you are using the Fmoc-protected derivative[2], the Fmoc group is highly fluorescent. Scan the benchtop; any residual blue/white fluorescence indicates incomplete decontamination. Repeat cleaning until no fluorescence is visible.

Waste Disposal Plan

Due to its H410 classification (Very Toxic to Aquatic Life)[4], L-2-Carbamoylphenylalanine must never enter the municipal water system.

  • Solid Waste: Collect all contaminated weigh boats, spatulas, and damp spill pads in a dedicated, rigid chemical waste bin lined with a heavy-duty poly bag.

  • Liquid Waste: Segregate liquid waste based on the solvent used. Collect DCM solutions in a "Halogenated Organic Waste" carboy and DMF solutions in a "Non-Halogenated Organic Waste" carboy.

  • Labeling: All containers must be explicitly labeled: "Environmentally Hazardous Substance, Solid/Liquid, N.O.S. (L-2-Carbamoylphenylalanine) - Aquatic Toxicity." Dispose of via high-temperature incineration through a certified hazardous waste contractor.

Operational Workflow Visualization

PPE_Workflow Start L-2-Carbamoylphenylalanine (Dry Powder) Weighing Weighing Station (Fume Hood Enclosure) Start->Weighing PPE_Dry PPE Check: Nitrile Gloves, Safety Goggles, Lab Coat Weighing->PPE_Dry Solvent Solubilization for SPPS (DMF or DCM) Weighing->Solvent PPE_Solvent PPE Upgrade: Butyl or Viton Gloves Solvent->PPE_Solvent SPPS Peptide Synthesis Reactor Solvent->SPPS Waste Waste Segregation (Aquatic Toxicity H410) SPPS->Waste Disposal Incineration by Certified Contractor Waste->Disposal

Operational workflow for L-2-Carbamoylphenylalanine highlighting critical PPE transitions.

References

Sources

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